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  • Product: 4-(Methylamino)piperidine-4-carboxamide
  • CAS: 84100-51-6

Core Science & Biosynthesis

Foundational

4-(Methylamino)piperidine-4-carboxamide CAS 84100-51-6 properties

An In-Depth Technical Guide to 4-(Methylamino)piperidine-4-carboxamide (CAS 84100-51-6) Executive Summary 4-(Methylamino)piperidine-4-carboxamide (CAS 84100-51-6) is a specialized gem-disubstituted piperidine scaffold th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Methylamino)piperidine-4-carboxamide (CAS 84100-51-6)

Executive Summary

4-(Methylamino)piperidine-4-carboxamide (CAS 84100-51-6) is a specialized gem-disubstituted piperidine scaffold that serves as a critical intermediate in the synthesis of high-value pharmaceutical agents. Distinguished by its quaternary carbon at the 4-position—bearing both a methylamino group and a carboxamide moiety—this compound provides a unique vector for structural diversification in drug discovery.

Its structural rigidity and functional density make it a "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., Opioid, TRPV1) and proteasome inhibitors (e.g., Antimalarial agents). This guide details the physiochemical profile, synthetic pathways, and handling protocols required for the rigorous application of this compound in research and development.

Chemical Profile & Physiochemical Properties

The utility of CAS 84100-51-6 lies in its dual-amine functionality. The secondary methylamine at the 4-position is sterically hindered yet nucleophilic, while the piperidine nitrogen provides a handle for library generation.

Table 1: Physiochemical Specifications

PropertyValue / Description
CAS Number 84100-51-6
IUPAC Name 4-(Methylamino)piperidine-4-carboxamide
Synonyms 4-(Methylamino)-4-piperidinecarboxamide; NSC 75846
Molecular Formula C

H

N

O
Molecular Weight 157.21 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Calculated) ~8.5 (Piperidine N), ~9.2 (Methylamino N)
LogP -0.8 to -1.1 (Hydrophilic)
H-Bond Donors 3 (Amide NH

, Methylamino NH)
H-Bond Acceptors 2 (Amide O, Piperidine N)

Synthetic Utility & Mechanism

The gem-disubstituted nature of the C4 position imposes a Thorpe-Ingold effect , favoring cyclization in downstream reactions and locking the conformation of attached ligands. This is crucial for binding affinity in receptor pockets where entropic penalties must be minimized.

Primary Applications
  • TRPV1 Antagonists: The scaffold replaces the central core of capsaicin analogues, improving metabolic stability while maintaining vanilloid receptor affinity.

  • Antimalarial Proteasome Inhibitors: Used to synthesize peptide-mimetics that target the Plasmodium falciparum 20S proteasome (

    
    5 site), offering resistance-breaking potential.[1]
    
  • Opioid Receptor Ligands: Structurally homologous to the 4-anilidopiperidine core of fentanyl, this carboxamide variant allows for the exploration of polar interactions within the orthosteric binding site of

    
    -opioid receptors.
    

Experimental Protocols

A. Synthesis of 4-(Methylamino)piperidine-4-carboxamide

Note: Direct synthesis often employs a modified Strecker reaction followed by hydration. The following protocol describes the formation from a protected piperidone precursor to ensure purity.

Materials:

  • 1-Boc-4-piperidone (CAS 79099-07-3)

  • Methylamine (33% in EtOH)

  • Trimethylsilyl cyanide (TMSCN)

  • Sulfuric acid (H

    
    SO
    
    
    
    )
  • Solvents: Methanol, Dichloromethane (DCM)

Workflow Diagram (Synthesis):

SynthesisPath Start 1-Boc-4-piperidone Step1 Strecker Reaction (MeNH2, TMSCN) Start->Step1 Nucleophilic Attack Inter1 Intermediate: 4-Cyano-4-methylamino (Boc-Protected) Step1->Inter1 Nitrile Formation Step2 Acid Hydrolysis (H2SO4, 0°C to RT) Inter1->Step2 1. Deprotection (Boc) 2. Nitrile Hydration Final Product: 4-(Methylamino)piperidine- 4-carboxamide Step2->Final Neutralization

Figure 1: Synthetic pathway via modified Strecker reaction converting piperidone to the target carboxamide.

Step-by-Step Methodology:

  • Imine Formation & Cyanation:

    • Dissolve 1-Boc-4-piperidone (10 mmol) in Methanol (20 mL).

    • Add Methylamine (12 mmol, 33% EtOH solution) and stir at 0°C for 30 minutes.

    • Dropwise add TMSCN (12 mmol). Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor TLC for disappearance of ketone.

    • Concentrate in vacuo to yield the crude aminonitrile.

  • Hydrolysis & Deprotection:

    • Dissolve the crude nitrile in conc. H

      
      SO
      
      
      
      (5 mL) at 0°C. Caution: Exothermic.
    • Stir at RT for 16 hours. This step simultaneously cleaves the Boc group and hydrates the nitrile to the primary amide.

    • Pour onto crushed ice and basify to pH 10 using 50% NaOH solution.

  • Isolation:

    • Extract the aqueous layer with DCM/Isopropanol (3:1 ratio, 5x 20 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Recrystallize from Ethanol/Ether if necessary.

B. Downstream Derivatization (Amide Coupling)

For drug discovery (e.g., TRPV1 antagonists), the secondary methylamine is often the nucleophile in coupling reactions.

Workflow Diagram (Derivatization):

Derivatization Core CAS 84100-51-6 (Core Scaffold) Conditions Coupling Conditions: HATU, DIPEA, DMF Core->Conditions Reagent Acyl Chloride / Carboxylic Acid (Target Specific Sidechain) Reagent->Conditions Product Functionalized Bioactive Ligand Conditions->Product Selective N-Acylation

Figure 2: General workflow for functionalizing the secondary amine to generate bioactive libraries.[2]

  • Selective Acylation:

    • To a solution of CAS 84100-51-6 (1 eq) in DMF, add DIPEA (2 eq).

    • Add the desired Carboxylic Acid (1 eq) and HATU (1.1 eq).

    • Note: The piperidine nitrogen is more basic/nucleophilic. If the piperidine N is not protected or intended to be free, use stoichiometric control or orthogonal protection strategies (e.g., starting with the Boc-protected precursor CAS 147539-41-1).

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][5][6][7]

    • H335: May cause respiratory irritation.[3]

  • Handling Precautions:

    • Handle in a fume hood to avoid inhalation of dust.

    • Hygroscopic: Store under inert gas (Nitrogen/Argon) at 2-8°C.

    • Incompatibility: Strong oxidizing agents, acid chlorides.

References

  • Cheung, W. S., et al. (2008).[8] Discovery of piperidine carboxamide TRPV1 antagonists.[8] Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572.[8] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-(Methylamino)piperidine-4-carboxamide (CID 13626352). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

The Gem-Disubstituted 4-Amino-4-Carboxamido Piperidine: A Technical Guide

The Structure-Activity Relationship (SAR) of 4-amino-4-carboxamido piperidines represents a classic study in the exploitation of gem-disubstituted scaffolds to enforce conformational constraints and access privileged G-P...

Author: BenchChem Technical Support Team. Date: March 2026

The Structure-Activity Relationship (SAR) of 4-amino-4-carboxamido piperidines represents a classic study in the exploitation of gem-disubstituted scaffolds to enforce conformational constraints and access privileged G-Protein Coupled Receptor (GPCR) space.

This guide focuses on the two primary therapeutic vectors for this scaffold: Mu-Opioid Receptor (MOR) Agonists (analgesics related to the carfentanil/fentanyl class) and Chemokine Receptor (CCR5) Antagonists .

Executive Summary: The Pharmacophore

The 4-amino-4-carboxamido piperidine core is a "privileged structure" in medicinal chemistry. Its value lies in the gem-disubstitution at the C4 position. Unlike the flexible 4-monosubstituted piperidines (e.g., meperidine), the presence of both an amino and a carboxamide group at C4 creates a rigid, sterically congested center that:

  • Restricts Conformational Freedom: It locks the piperidine ring into a specific chair conformation, minimizing the entropic penalty of binding.

  • Mimics Peptide Turns: The spatial arrangement of the

    
    -substituent, the C4-amine, and the C4-carbonyl mimics the 
    
    
    
    -carbon of amino acids, allowing these molecules to act as peptidomimetics (e.g., mimicking the Tyrosine-Glycine turn in enkephalins).
  • Enables Divergent Synthesis: The orthogonal reactivity of the C4-amine (nucleophilic) and C4-carboxamide (electrophilic/H-bond donor) allows for rapid library generation.

Synthetic Architecture

Accessing the sterically crowded C4 center requires specific methodologies. The two dominant routes are the Bucherer-Bergs reaction and the Strecker Synthesis .

Core Synthesis Workflow

The Strecker route is preferred for generating the 4-amino-4-cyano intermediate, which is readily hydrolyzed to the carboxamide . The Bucherer-Bergs route yields a hydantoin, which requires harsher hydrolysis to open, often leading to the carboxylic acid rather than the amide.

Synthesis Piperidone N-Substituted 4-Piperidone Strecker Strecker Reaction (KCN, NH4Cl) Piperidone->Strecker Bucherer Bucherer-Bergs ((NH4)2CO3, KCN) Piperidone->Bucherer AminoNitrile 4-Amino-4-Cyano Piperidine Strecker->AminoNitrile AcidHydrolysis Partial Hydrolysis (H2SO4, RT) AminoNitrile->AcidHydrolysis Controlled Hydrolysis Target 4-Amino-4-Carboxamido Piperidine AcidHydrolysis->Target Hydantoin Spiro-Hydantoin Intermediate Bucherer->Hydantoin BaseHydrolysis Base Hydrolysis (Ba(OH)2, Heat) Hydantoin->BaseHydrolysis AminoAcid 4-Amino-4-Carboxylic Acid BaseHydrolysis->AminoAcid Coupling Amide Coupling (R-NH2, HATU) AminoAcid->Coupling Coupling->Target Substituted Amides

Figure 1: Divergent synthetic pathways to the 4-amino-4-carboxamido core. The Strecker route is direct for primary amides; Bucherer-Bergs is preferred for carboxylic acid derivatives.

Structure-Activity Relationship (SAR)[1]

The SAR of this scaffold is best understood by dissecting it into three vectors: the N1-Tail , the C4-Amine , and the C4-Carboxamide .

A. The N1-Tail (Piperidine Nitrogen)

This substituent dictates the primary tissue/receptor address .

  • Opioid Activity (MOR): Requires a 2-arylethyl group. The classic pharmacophore is the

    
    -phenethyl group (as seen in fentanyl).
    
    • Optimal: Phenethyl, 2-(2-thienyl)ethyl.[1]

    • Effect: The phenyl ring engages in a T-shaped

      
      -stacking interaction with a Trp residue in the receptor binding pocket.
      
  • CCR5/Neurokinin Activity: Favors bulky, lipophilic groups like diphenylpropyl or benzhydryl .

    • Mechanism:[2] These groups occupy large hydrophobic pockets in the transmembrane bundle, often providing allosteric modulation or slow dissociation kinetics.

B. The C4-Amine (The "Anilido" Vector)

In high-potency opioids (carfentanil analogues), this nitrogen is never free . It must be acylated to form an amide, typically an anilide .

  • Free Amine (

    
    ):  Generally leads to weak affinity (micromolar range). The basicity of the primary amine conflicts with the hydrophobic nature of the binding pocket.
    
  • Acylated Amine (

    
    ): 
    
    • Substitution:

      
      -Phenyl is critical for MOR affinity (fentanyl-like).
      
    • Acyl Group: Propionyl (

      
      ) is the gold standard. Acetyl is 2-5x less potent; Butyryl is often equipotent but more lipophilic.
      
    • Mechanism:[2] The amide carbonyl acts as a hydrogen bond acceptor, while the phenyl ring locks the conformation via steric clash with the adjacent C4-carboxamide.

C. The C4-Carboxamide (The "Gem" Modulator)

This group distinguishes this scaffold from fentanyl (which has a proton at C4) and carfentanil (which has an ester).

  • Primary Amide (

    
    ): 
    
    • Effect: Increases polarity compared to esters. Often reduces blood-brain barrier (BBB) penetration unless actively transported.

    • Potency: Generally equipotent or slightly less potent than the corresponding methyl ester (carfentanil) but significantly more metabolically stable (resistant to esterases).

  • Substituted Amides (

    
    ): 
    
    • N-Alkyl/Aryl: Introducing bulky groups here (e.g.,

      
      -benzyl carboxamide) usually abolishes opioid agonist activity  and can induce antagonism  or shift selectivity to the Delta Opioid Receptor (DOR) .
      
    • Stereoelectronics: The carbonyl oxygen must be oriented away from the N1-lone pair to avoid electrostatic repulsion.

SAR Summary Table: Opioid vs. CCR5 Profiles
FeatureMu-Opioid Agonist (Analgesic)CCR5 Antagonist (Anti-Viral)
N1-Substituent Phenethyl (or Thienylethyl)Diphenylpropyl / Benzhydryl
C4-Amine

-Phenyl-propionamide (Anilide)
Free amine or Sulfonamide
C4-Carboxamide Methyl ester (Carfentanil) or Primary AmideSubstituted Amide (e.g., Benzyl)
Key Interaction

-stacking (Trp), Ionic bond (Asp)
Hydrophobic pocket fill, Salt bridge
Example Carfentanil Amide analoguesSch-350634 derivatives

Mechanistic Diagram: The "Gem-Disubstituted" Lock

The gem-disubstitution forces the piperidine ring into a rigid chair conformation where the bulky groups prefer the equatorial position to avoid 1,3-diaxial strain. However, in 4,4-disubstituted systems, one bulky group must be axial.

In high-affinity opioid ligands, the 4-anilido group typically adopts the equatorial position , forcing the 4-carboxamide into the axial position . This axial orientation is critical for efficacy.

SAR_Mechanism Scaffold 4-Amino-4-Carboxamido Piperidine Core N1 N1-Position (Address) Scaffold->N1 C4_N C4-Amino (Binding) Scaffold->C4_N C4_CO C4-Carboxamide (Efficacy/Selectivity) Scaffold->C4_CO Outcome_Opioid Mu-Opioid Agonism (Analgesia) N1->Outcome_Opioid Phenethyl Outcome_CCR5 CCR5 Antagonism (Viral Entry Inhibition) N1->Outcome_CCR5 Diphenylpropyl C4_N->Outcome_Opioid N-Phenylpropionamide (Equatorial) C4_N->Outcome_CCR5 Sulfonamide/Amine C4_CO->Outcome_Opioid Primary Amide/Ester (Axial) C4_CO->Outcome_CCR5 Bulky Amide

Figure 2: SAR decision tree. The specific combination of N1 and C4 substituents acts as a toggle switch between receptor targets.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-4-Carboxamido-N-Phenethylpiperidine (Strecker Route)

Objective: Create the core scaffold for opioid SAR exploration.

  • Reagents: 1-(2-Phenylethyl)-4-piperidone (10 mmol), Ammonium Chloride (11 mmol), Potassium Cyanide (11 mmol), Methanol/Water (1:1).

  • Formation of Aminonitrile:

    • Dissolve piperidone in MeOH/Water.

    • Add

      
       and KCN. Stir at Room Temperature (RT) for 24 hours.
      
    • Observation: Product precipitates as a white solid (Aminonitrile).

    • Safety:Caution! KCN generates HCN. Use a scrubber.

  • Hydrolysis to Amide:

    • Dissolve the aminonitrile in 90%

      
       (5 mL).
      
    • Stir at

      
       for 1 hour, then warm to RT overnight.
      
    • Pour onto crushed ice and neutralize with

      
       to pH 10.
      
    • Extract with

      
       (
      
      
      
      mL).
  • Purification: Recrystallize from EtOAc/Hexanes.

    • Yield: Typically 60-75%.

    • Validation: IR (Nitrile peak ~2230

      
       disappears; Amide peaks ~1680 
      
      
      
      appear).
Protocol B: Radioligand Binding Assay (Mu-Opioid Receptor)

Objective: Determine affinity (


) of synthesized analogues.
  • Membrane Prep: Use CHO cells stably expressing human MOR (hMOR).

  • Ligand:

    
    -DAMGO (Agonist) or 
    
    
    
    -Naloxone (Antagonist).
  • Incubation:

    • Mix 50

      
       membrane protein, 1 nM radioligand, and test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Janssen, P. A. J. (1962). "A review of the chemical features associated with strong morphine-like activity." British Journal of Anaesthesia, 34(4), 260-268. Link

  • Vargas, H. M., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(15), 4061-4064. Link

  • Kudzma, L. V., et al. (1989). "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. A new class of compounds with potent analgesic properties."[3][4] Journal of Medicinal Chemistry, 32(12), 2534-2542. Link

  • Feldman, P. L., et al. (1991). "Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgetics."[4] Journal of Medicinal Chemistry, 34(7), 2202-2208. Link

  • Zimmerman, D. M., et al. (1978). "Structure-activity relationships of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists." Journal of Medicinal Chemistry, 21(12), 1335-1338. Link

Sources

Foundational

The Gem-Disubstituted Piperidine Advantage: Structural Control and Synthetic Pathways

Executive Summary In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward sp³-rich architectures. Gem-disubstituted piperidines (3,3- and 4,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward sp³-rich architectures. Gem-disubstituted piperidines (3,3- and 4,4-disubstituted) represent a privileged subclass within this domain. Unlike their mono-substituted counterparts, these scaffolds offer a unique combination of conformational pre-organization (via the Thorpe-Ingold effect) and metabolic hardening (blocking CYP450 oxidation sites).

This guide details the structural mechanics, synthetic accessibility, and medicinal utility of these scaffolds, providing actionable protocols for the synthesis of the challenging 3,3-disubstituted variants.

Structural & Conformational Analysis

The Thorpe-Ingold Effect in Receptor Binding

The introduction of two substituents at a single carbon atom (geminal substitution) fundamentally alters the piperidine ring's energy landscape. This is governed by the Thorpe-Ingold effect (gem-dialkyl effect).[1][2]

  • Angle Compression: The bulky geminal groups compress the internal bond angle (

    
    ).[1][2]
    
  • Entropic Advantage: In a mono-substituted piperidine, the ring flips rapidly between chair conformers. Gem-substitution imposes a high energy barrier to ring inversion, locking the molecule into a preferred conformation. When this conformation matches the bioactive pose, the entropic penalty of binding is significantly reduced (

    
     becomes less negative), improving overall affinity (
    
    
    
    ).
3,3- vs. 4,4-Substitution Patterns
  • 4,4-Disubstitution: Generally achiral (unless substituents differ). The ring often adopts a chair conformation where the larger group is equatorial to avoid 1,3-diaxial interactions, though the geminal partner forces a non-negligible axial presence.

  • 3,3-Disubstitution: inherently chiral and structurally more complex. The C3 position creates a distinct "kink" that can orient vectors into specific hydrophobic pockets (e.g., MDM2 p53 pockets) unavailable to 4-substituted analogs.

ConformationalLandscape cluster_0 Metabolic Impact Flexible Mono-Substituted Piperidine (High Entropy, Flexible) GemSub Gem-Disubstituted Piperidine (Thorpe-Ingold Compression) Flexible->GemSub Add Gem-Groups Locked Conformationally Locked (Low Entropy State) GemSub->Locked Steric Repulsion Metab Metabolic Hardening (Blocked alpha-oxidation) GemSub->Metab Binding High Affinity Binding (Reduced Entropic Penalty) Locked->Binding Pre-organization

Figure 1: The thermodynamic and metabolic impact of gem-disubstitution on piperidine scaffolds.

Synthetic Strategies

Synthesizing these scaffolds presents distinct challenges. While 4,4-disubstituted piperidines are often accessible via commercially available 4-piperidones, the 3,3-disubstituted variants require de novo ring construction or complex asymmetric alkylations.

Comparative Synthetic Approaches
StrategyTarget ScaffoldKey PrecursorsProsCons
Piperidone Alkylation 4,4-DisubstitutedN-Boc-4-piperidoneScalable, cheap starting materials.Hard to control selectivity if groups are different.
Pyridine Hydrogenation 3,3-Disubstituted3,3-Disubstituted PyridinesRapid access to fragments.[3][4]Cis/Trans diastereomer separation required; requires high pressure.
Chiral Lactam (Amat) Chiral 3,3-Disubstituted PhenylglycinolHigh Enantioselectivity (>95% ee). Multi-step linear sequence.
Ring-Closing Metathesis 3,3- or 4,4-SubDiallyl aminesVersatile for spirocycles.Ru-catalyst removal; dilution required.
Strategic Workflow Diagram

SynthesisPathways P1 4-Piperidone M1 Double Alkylation / Strecker P1->M1 P2 Phenylglycinol (Chiral Auxiliary) M2 Lactam Cyclization & Stereoselective Alkylation P2->M2 P3 Substituted Pyridine M3 Hydrogenation (PtO2/H2) P3->M3 Prod1 4,4-Disubstituted (Achiral/Racemic) M1->Prod1 Prod2 3,3-Disubstituted (Enantiopure) M2->Prod2 Preferred for MedChem Prod3 Piperidine Fragments (Diastereomeric Mix) M3->Prod3

Figure 2: Decision tree for synthetic routes based on substitution pattern and stereochemical requirements.

Detailed Experimental Protocol

Target: Enantioselective Synthesis of (S)-3-Allyl-3-ethylpiperidine

Methodology: The "Amat Protocol" using phenylglycinol-derived lactams.[5] This is the gold standard for generating chiral quaternary centers at the C3 position.

Reagents & Equipment:
  • (S)-Phenylglycinol[6]

  • Ethyl 4-oxopentanoate (levulinate derivative)

  • Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF

  • Allyl bromide[5][6]

  • Ethyl iodide[5][6]

  • LiAlH₄ / AlCl₃

  • Anhydrous THF, -78°C Cryostat

Step-by-Step Procedure:
  • Lactam Formation (Scaffold Setup):

    • Condense (S)-phenylglycinol with ethyl 5-chloro-4-oxopentanoate (or equivalent keto-ester) in refluxing toluene with a Dean-Stark trap.

    • Result: Formation of the bicyclic oxazolopiperidone lactam. This rigid bicycle directs incoming electrophiles.

  • Stereoselective Dialkylation (The Critical Step):

    • First Alkylation: Cool a solution of the lactam (1.0 equiv) in anhydrous THF to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min. Add Allyl Bromide (1.2 equiv).

    • Mechanism:[2][7][8] The electrophile approaches from the exo face (away from the phenyl group).

    • Second Alkylation (Quaternary Center Formation): Re-cool the mono-alkylated product to -78°C. Add LiHMDS (1.2 equiv). Add Ethyl Iodide (3.0 equiv).

    • Note: The order of addition determines the absolute configuration. The second group also enters from the exo face, pushing the first group endo.

  • Reductive Cleavage (Chiral Auxiliary Removal):

    • Dissolve the dialkylated lactam in dry THF.

    • Add Alane (generated in situ from LiAlH₄ and AlCl₃) or use Birch reduction conditions (Na/NH₃) if benzyl protection is present.

    • Reflux for 2-4 hours to reduce the lactam and cleave the C-O bond of the oxazolidine.

  • Workup & Purification:

    • Quench with Glauber’s salt (Na₂SO₄·10H₂O). Filter the aluminum salts.

    • Concentrate filtrate and purify via flash column chromatography (DCM/MeOH/NH₃).

Validation Criteria:

  • NMR: Check for disappearance of the benzylic proton signals (auxiliary removal) and integration of the allyl/ethyl groups.

  • Chiral HPLC: Enantiomeric excess (ee) should exceed 95% using a Chiralcel OD-H column.

Medicinal Chemistry Case Studies

HDM2-p53 Inhibitors (3,3-Disubstituted)
  • Challenge: The p53-HDM2 interaction is a protein-protein interaction (PPI) mediated by a hydrophobic cleft. Flat aromatics bind poorly.

  • Solution: Researchers utilized a 3,3-disubstituted piperidine core. The gem-substitution locked the piperidine into a specific chair conformation that projected a hydrophobic 3-benzyl group deep into the Trp23 pocket of HDM2, while the scaffold backbone positioned a solubilizing group toward the solvent front.

  • Outcome: High affinity (nM potency) and improved oral bioavailability compared to flexible analogs.

NK1 Receptor Antagonists (4,4-Disubstituted)
  • Challenge: Developing high-affinity antagonists for the Neurokinin-1 (NK1) receptor required a central core capable of supporting two massive lipophilic domains without collapsing.

  • Solution: A 4,4-disubstituted piperidine was employed.[9][10][11] One substituent (often a 3,5-bis(trifluoromethyl)benzyl ether) served as the primary pharmacophore, while the geminal phenyl group provided the necessary steric bulk to freeze the receptor-bound conformation via the Thorpe-Ingold effect.

  • Outcome: Compounds like L-733,060 demonstrated that the 4,4-scaffold was essential for sub-nanomolar affinity.

References

  • Amat, M., et al. (2007). "Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams." Journal of Organic Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Stevenson, G. I., et al. (1998).[9] "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and In Vivo Activity." Journal of Medicinal Chemistry.

  • Rew, Y., et al. (2012). "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." Journal of Medicinal Chemistry.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, Transactions.

Sources

Exploratory

Technical Guide: Piperidine-4-carboxamide vs. 4-(Methylamino)piperidine-4-carboxamide

This guide serves as a technical benchmark for medicinal chemists and structural biologists evaluating Piperidine-4-carboxamide (P4C) versus its gem-disubstituted analogue, 4-(methylamino)piperidine-4-carboxamide (4-MAPC...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for medicinal chemists and structural biologists evaluating Piperidine-4-carboxamide (P4C) versus its gem-disubstituted analogue, 4-(methylamino)piperidine-4-carboxamide (4-MAPC) .

Executive Summary: The Gem-Disubstitution Effect

In drug design, the transition from a mono-substituted piperidine (P4C) to a gem-disubstituted scaffold (4-MAPC) is rarely a trivial substitution. It represents a strategic shift from a flexible linker to a constrained pharmacophore .

  • Piperidine-4-carboxamide (P4C): A versatile, flexible secondary amine scaffold used primarily as a linker or solvent-exposed solubilizing group. It allows free rotation of the amide bond relative to the piperidine ring.

  • 4-(Methylamino)piperidine-4-carboxamide (4-MAPC): A rigid, gem-disubstituted scaffold. The introduction of the methylamino group at the C4 position creates a quaternary center, locking the piperidine ring conformation and positioning the amide and amine vectors in a defined spatial arrangement. This motif mimics cyclic

    
    -amino acids and is critical for high-affinity target engagement in GPCRs (e.g., Opioid, CCR5) and ion channels.
    

Structural & Physicochemical Comparison

The introduction of the methylamino group at C4 fundamentally alters the electronic and steric landscape of the molecule.

Conformational Landscape

The most significant difference is the Thorpe-Ingold Effect (Gem-Dimethyl Effect) applied to the piperidine ring.

  • P4C: The 4-carboxamide group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the ring retains significant flexibility, and the amide bond can rotate freely.

  • 4-MAPC: The C4 position is quaternary. Steric bulk forces the larger group (typically the amide or the N-substituent depending on specific derivatives) into the equatorial position, rigidly locking the chair conformation. This reduces the entropic penalty upon binding to a protein target.

Electronic Properties & Basicity (pKa)

The basicity of the nitrogen atoms dictates solubility and permeability.

FeaturePiperidine-4-carboxamide (P4C)4-(Methylamino)piperidine-4-carboxamide (4-MAPC)
Piperidine Nitrogen (

)
Highly Basic (

)
Highly Basic (

)
C4-Substituent Amide (Neutral)Amine (

)
+ Amide

Basicity
N/AReduced Basicity (

)*
LogP (Lipophilicity) Low (Polar)Lower (High Polarity due to extra amine)
H-Bond Donors 2 (Amide

)
3 (Amide

+ Amine

)

*Note: The electron-withdrawing nature of the geminal carboxamide lowers the pKa of the methylamino group compared to a standard secondary amine, making it a physiologically relevant H-bond donor/acceptor at pH 7.4.

Synthetic Accessibility & Protocols

While P4C is often purchased or made via simple amide coupling, 4-MAPC requires the construction of a quaternary center, typically via a Strecker Synthesis .

Synthesis of 4-(Methylamino)piperidine-4-carboxamide (4-MAPC)

The industry-standard route utilizes N-protected 4-piperidone. The key challenge is controlling the hydrolysis of the intermediate nitrile to the amide without proceeding to the carboxylic acid.

Protocol: Modified Strecker Synthesis

Reagents:

  • 
    -Boc-4-piperidone
    
  • Methylamine hydrochloride (

    
    )
    
  • Potassium Cyanide (

    
    ) or Trimethylsilyl cyanide (
    
    
    
    )
  • Sulfuric Acid (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve

    
    -Boc-4-piperidone (1.0 eq) in methanol/water (1:1). Add methylamine hydrochloride (1.2 eq). Stir at room temperature for 2 hours to generate the imine in situ.
    
    • Checkpoint: Monitor disappearance of ketone via TLC or LCMS.

  • Nitrile Addition (The Strecker Step): Add

    
     (1.5 eq) dropwise as an aqueous solution. Stir for 12–18 hours.
    
    • Result: Formation of

      
      -Boc-4-cyano-4-(methylamino)piperidine .
      
    • Safety: Perform in a well-ventilated fume hood with cyanide sensors active. Quench with bleach/NaOH.

  • Controlled Hydrolysis (Nitrile

    
     Amide): 
    Dissolve the crude aminonitrile in concentrated 
    
    
    
    at
    
    
    . Stir for 4–6 hours at room temperature.
    • Mechanism:[1][2][3][4][5] The acid hydrates the nitrile to the primary amide. Prolonged heating or lower acid concentration may lead to the carboxylic acid (unwanted).

    • Workup: Pour onto crushed ice. Neutralize carefully with

      
       to pH 9. Extract with DCM/Isopropanol (3:1).
      
  • Deprotection (Optional): If the Boc group is lost during

    
     treatment, the product is the free base. If intact, treat with 
    
    
    
    .

Medicinal Chemistry Applications

Case Study: Opioid & CCR5 Receptor Ligands

The 4-MAPC scaffold is a structural homolog of the fentanyl core (which is a 4-anilino-4-carboxamide derivative).

  • Fentanyl Class: The gem-disubstitution is critical for potency. The C4-nitrogen interacts with an aspartate residue in the

    
    -opioid receptor, while the phenyl ring (in fentanyl) or amide (in 4-MAPC derivatives) occupies a hydrophobic pocket.
    
  • CCR5 Antagonists: In the development of Maraviroc analogues, replacing the P4C linker with a 4-MAPC derivative restricted the conformation, improving selectivity for CCR5 over related chemokine receptors (CCR2).

Bioisosterism

4-MAPC serves as a constrained bioisostere for:

  • Piperazines: By replacing the distal nitrogen of a piperazine with the C4-amino methine, you retain basicity but alter the vector geometry.

  • 
    -Amino Acids:  It acts as a cyclic, non-hydrolyzable amino acid amide, useful in peptidomimetics to prevent proteolysis.
    

Visualizations

Diagram 1: Synthetic Workflow (Strecker Strategy)

This flowchart illustrates the critical decision points in synthesizing the gem-disubstituted scaffold.

StreckerSynthesis Start N-Boc-4-Piperidone Imine Imine Intermediate Start->Imine + MeNH2 Nitrile 4-Cyano-4-(methylamino) piperidine Imine->Nitrile + KCN / TMSCN AcidHydrolysis Conc. H2SO4 (Controlled Hydrolysis) Nitrile->AcidHydrolysis Hydration Product 4-(Methylamino) piperidine-4-carboxamide AcidHydrolysis->Product 0-25°C, 4h CarboxylicAcid Side Product: Carboxylic Acid AcidHydrolysis->CarboxylicAcid >50°C or Dilute Acid

Caption: Synthesis of 4-MAPC via Strecker reaction. Note the temperature control required to stop hydrolysis at the amide stage.

Diagram 2: Pharmacophore Comparison

A logical comparison of the spatial vectors provided by the two scaffolds.

Pharmacophore cluster_0 Piperidine-4-carboxamide (P4C) cluster_1 4-(Methylamino)piperidine-4-carboxamide (4-MAPC) P4C_Node Mono-substituted C4 Flex Flexible Amide Rotation P4C_Node->Flex Interaction1 H-Bond Donor (Amide) P4C_Node->Interaction1 MAPC_Node Gem-Disubstituted C4 Rigid Locked Chair Conformation MAPC_Node->Rigid Interaction2 H-Bond Donor (Amide) MAPC_Node->Interaction2 Interaction3 Ionic Interaction (4-NHMe) MAPC_Node->Interaction3

Caption: Pharmacophoric divergence. 4-MAPC offers a rigidified scaffold with an additional ionic interaction point compared to P4C.

References

  • Vertex Pharmaceuticals. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters.

  • Janssen, P. A. J. (1961). The structure-activity relationships of the fentanyl series (4-anilino-piperidine-4-carboxamides). Arzneimittel-Forschung.

  • BenchChem. (2025).[6][7] 4-(Methylamino)piperidine-4-carboxamide Structure and CAS 84100-51-6.

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Applications.

  • ChemScene. (2025). 4-Aminopiperidine-4-carboxamide Physical Properties and Synthesis.

Sources

Foundational

The Gem-Amino Amide Piperidine Scaffold: Chemical Architecture and Medicinal Utility

The following technical guide details the chemical properties, synthesis, and medicinal utility of gem-amino amide piperidine rings. Executive Summary The gem-amino amide piperidine scaffold—defined by a piperidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal utility of gem-amino amide piperidine rings.

Executive Summary

The gem-amino amide piperidine scaffold—defined by a piperidine ring substituted at a single carbon (typically C3 or C4) with both a primary/secondary amine and a carboxamide group—represents a privileged structural motif in modern drug discovery. This architecture effectively constrains an


-amino acid amide residue within a cyclic system, reducing conformational entropy and enabling precise vectorization of hydrogen bond donors/acceptors.

This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profiles of these systems, specifically focusing on 4-amino-4-carboxamido-piperidines and 3-amino-3-carboxamido-piperidines .

Structural & Electronic Properties

Conformational Analysis: The "Geminal Lock"

The introduction of two functional groups on the same carbon (geminal disubstitution) drastically alters the conformational landscape of the piperidine ring compared to mono-substituted analogs.

  • Thorpe-Ingold Effect: The bond angle compression between the geminal substituents (

    
    -amino and amide) forces the piperidine ring into a rigid chair conformation to minimize steric strain.
    
  • Axial vs. Equatorial Preference:

    • In 4,4-disubstituted systems, the larger group (typically the amide or a protected amine) prefers the equatorial position to avoid 1,3-diaxial interactions with the ring protons.

    • However, intramolecular hydrogen bonding (e.g., between the amide NH and the geminal amine lone pair) can stabilize the axial amine conformation, creating a pseudo-bicyclic structure that shields the polar core.

Physicochemical Parameters
PropertyValue RangeMechanistic Insight
pKa (Ring N) 8.5 – 9.5Lower than unsubstituted piperidine (11.2) due to inductive withdrawal by the distal amide/amine.
pKa (Exocyclic

)
7.5 – 8.5Significantly depressed by the geminal electron-withdrawing carboxamide (anomeric effect).
LogP -1.5 to 0.5Highly polar scaffold; requires hydrophobic N-substitution (benzyl, Boc) for membrane permeability.
H-Bond Potential High (4 donors, 2 acceptors)Excellent for engaging GPCR binding pockets (e.g., Asp/Glu residues).

Synthetic Methodologies

The synthesis of gem-amino amide piperidines is non-trivial due to the steric crowding at the quaternary center. The most robust industrial route is the Bucherer-Bergs reaction , followed by controlled hydrolysis.

Primary Route: The Bucherer-Bergs Protocol

This multicomponent reaction converts a piperidinone directly into a spiro-hydantoin, which is then hydrolyzed to the gem-amino acid or amide.

  • Hydantoin Formation: Reaction of N-protected piperidin-4-one with KCN and

    
    .
    
  • Hydrolysis: The spiro-hydantoin is extremely stable. Basic hydrolysis (

    
     or 
    
    
    
    at high temp) yields the gem-amino acid.
  • Amidation: To get the amide, partial hydrolysis is difficult. It is often more efficient to hydrolyze fully to the acid, protect the amine, and then couple with an amine (

    
    ) using standard peptide coupling (HATU/EDC).
    
Secondary Route: Strecker Synthesis

Useful for generating


-amino nitriles, which are precursors to amides.
  • Mechanism: Ketone +

    
     (or TMSCN) + Amine 
    
    
    
    
    
    -Amino Nitrile.
  • Limitation: The hydrolysis of the nitrile to the amide often requires harsh acidic conditions (

    
    ), which can deprotect other sensitive groups on the ring.
    
Tertiary Route: Ugi 4-Component Reaction

Allows for the direct introduction of diverse substituents on the amide nitrogen.

  • Components: Piperidinone + Amine + Isocyanide + Carboxylic Acid.

  • Result: A highly substituted gem-amino amide core.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-4-carbamoyl-N-Boc-piperidine

A self-validating workflow for generating the core scaffold.

Reagents:

  • N-Boc-4-piperidinone (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq) [HAZARD: Generate HCN in situ]

  • Ammonium Carbonate (4.0 eq)[1]

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Hydantoin Assembly:

    • Dissolve N-Boc-4-piperidinone in 50% EtOH/

      
      .
      
    • Add

      
       and stir for 15 min to saturate.
      
    • Add KCN carefully. Heat to 60°C for 18 hours in a sealed vessel (behind blast shield).

    • Validation Point: Formation of a white precipitate (spiro-hydantoin). TLC (

      
      ) shows disappearance of ketone (
      
      
      
      ) and appearance of polar spot (
      
      
      ).
    • Yield: typically 80-90%.

  • Ring Opening (Hydrolysis):

    • Suspend spiro-hydantoin in

      
       (aq).
      
    • Reflux (100°C) for 24-48 hours. Note: The geminal steric bulk retards hydrolysis.

    • Validation Point: Solution becomes clear. LC-MS confirms mass

      
      .
      
  • Isolation:

    • Neutralize to pH 7.0 with

      
      .
      
    • The product (amino acid) may precipitate or require ion-exchange chromatography (Dowex) due to zwitterionic nature.

    • Conversion to Amide: Protect the primary amine (Fmoc-OSu), couple with

      
      /HATU, then deprotect.
      

Reactivity & Stability Profile

Cyclization (Hydantoin Reversion)

Under basic conditions, if the amide nitrogen is unsubstituted and the amine is free, the gem-amino amide can re-cyclize to the thermodynamically stable hydantoin, releasing the amine substituent.

  • Prevention: Keep the

    
    -amine protected (Boc/Cbz) during basic workups of the amide.
    
Diketopiperazine (DKP) Formation

If the gem-amino amide piperidine is coupled to another amino acid (e.g., in a peptidomimetic), there is a high risk of DKP formation due to the "turn" conformation induced by the gem-disubstitution, which brings the N-termini into proximity.

Visualization: Synthesis & Logic

Figure 1: The Bucherer-Bergs Pathway to Gem-Amino Amides

Caption: Logical flow from ketone precursor to the restricted gem-amino amide scaffold via spiro-hydantoin.

BuchererBergs Ketone N-Boc-4-Piperidinone (Precursor) Hydantoin Spiro-Hydantoin (Stable Intermediate) Ketone->Hydantoin Cyclization Reagents KCN + (NH4)2CO3 60°C, EtOH/H2O AminoAcid Gem-Amino Acid (Zwitterion) Hydantoin->AminoAcid Hydrolysis Hydrolysis NaOH (3M), Reflux Ring Opening FinalProduct Gem-Amino Amide Piperidine Scaffold AminoAcid->FinalProduct Amidation Coupling 1. Fmoc-Cl 2. R-NH2 / HATU

Figure 2: Medicinal Chemistry Logic (SAR)

Caption: Structure-Activity Relationship logic for gem-amino amide piperidines in GPCR/Transporter targeting.

SAR Core Gem-Amino Amide Piperidine Core Conf Conformational Lock (Chair) Core->Conf Thorpe-Ingold Hbond H-Bond Vectorization (Donor/Acceptor) Core->Hbond Functional Density Solubility Polarity/Solubility (Low LogP) Core->Solubility Zwitterionic Character GPCR GPCR Ligands (CCR5, NK1) Conf->GPCR Entropy Reduction Enzyme Enzyme Inhibitors (GlyT1, Proteases) Hbond->Enzyme Active Site Match

Medicinal Chemistry Applications

CCR5 Antagonists

Research into HIV-1 entry inhibitors has utilized the 4-amino-piperidine-4-carboxamide scaffold. The geminal amide provides a critical hydrogen bond to the receptor backbone, while the piperidine nitrogen interacts with an aspartate residue (Asp280) in the binding pocket. The rigid scaffold ensures the substituents are correctly oriented to fit the hydrophobic pocket.

GlyT1 Inhibitors

In the development of Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia, 3-amino-3-carboxamido-piperidines serve as bioisosteres for the glycine core. The scaffold allows for the exploration of lipophilic substituents on the piperidine nitrogen to cross the blood-brain barrier (BBB) while maintaining the polar "glycine-like" head group for transporter recognition.

References

  • Vertex Pharmaceuticals. (2012). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters.

  • Zhejiang University. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Bioorganic & Medicinal Chemistry.

  • Alfa Chemistry. Bucherer-Bergs Reaction: Mechanism and Protocols.

  • Chem-Impex. 4-Amino-1-Boc-piperidine-4-carboxamide: Product Applications.

  • Rice University. (2024).[2] Streamlined synthesis of piperidines for drug discovery. Science Daily.

Sources

Exploratory

4-(Methylamino)piperidine-4-carboxamide as a pharmaceutical intermediate

An In-depth Technical Guide to 4-(Methylamino)piperidine-4-carboxamide: A Core Intermediate in Modern Drug Discovery Introduction: The Strategic Importance of the Piperidine Scaffold In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Methylamino)piperidine-4-carboxamide: A Core Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a wide array of pharmaceuticals across more than twenty drug classes.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its three-dimensional structure which allows for precise orientation of functional groups to interact with biological targets. Within this critical class of building blocks, 4-(methylamino)piperidine-4-carboxamide (CAS 84100-51-6) has emerged as a particularly valuable intermediate.[1][2] Its unique arrangement of a secondary amine and a primary carboxamide at the 4-position of the piperidine ring provides a versatile platform for synthetic elaboration, enabling the development of novel therapeutic agents.

This guide serves as a technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and strategic applications of 4-(methylamino)piperidine-4-carboxamide. We will explore the causality behind its synthetic pathways and its pivotal role in constructing complex molecules aimed at treating a range of diseases, from infectious diseases to cancer.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of 4-(methylamino)piperidine-4-carboxamide is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 84100-51-6[1][2]
Molecular Formula C₇H₁₅N₃O[2]
Molecular Weight 157.21 g/mol [1][2]
IUPAC Name 4-(methylamino)piperidine-4-carboxamide[1]
InChI Key FWHRLKTXFMRLDV-UHFFFAOYSA-N[1][2]
Canonical SMILES CNC1(CCNCC1)C(=O)N[2]
Physical Form Powder[1]

Synthesis and Manufacturing: A Strategic Approach

The synthesis of 4-(methylamino)piperidine-4-carboxamide requires a multi-step approach that strategically builds complexity from simpler, commercially available starting materials. A common and logical pathway begins with a protected piperidone, proceeds through a Strecker-type reaction to introduce the amine and nitrile functionalities, followed by selective hydrolysis and methylation. The rationale behind this approach is to control the reactivity of the piperidine nitrogen while constructing the critical C4-quaternary center.

Proposed Synthetic Workflow

Synthesis_Workflow A 1-Boc-4-piperidone reagent1 KCN, NH4Cl (Strecker Reaction) A->reagent1 B 1-Boc-4-amino-4-cyanopiperidine reagent2 Conc. H2SO4 (Nitrile Hydrolysis) B->reagent2 C 1-Boc-4-aminopiperidine-4-carboxamide reagent3 HCHO, HCOOH (Eschweiler-Clarke) C->reagent3 D 1-Boc-4-(methylamino)piperidine-4-carboxamide reagent4 TFA or HCl (Boc Deprotection) D->reagent4 E 4-(Methylamino)piperidine-4-carboxamide reagent1->B reagent2->C reagent3->D reagent4->E

Caption: Proposed synthetic pathway for 4-(methylamino)piperidine-4-carboxamide.

Detailed Experimental Protocol (Hypothetical & Exemplary)

This protocol is based on established chemical transformations for related piperidine derivatives.[3]

  • Step 1: Synthesis of 1-Boc-4-amino-4-cyanopiperidine (Strecker Reaction).

    • Rationale: The Strecker synthesis is a classic and efficient method for producing α-amino nitriles from a ketone. Using the Boc-protected piperidone ensures that the piperidine nitrogen does not interfere with the reaction.

    • Procedure: To a solution of 1-Boc-4-piperidone in aqueous ethanol, add potassium cyanide followed by ammonium chloride. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-amino nitrile.

  • Step 2: Selective Hydrolysis to 1-Boc-4-aminopiperidine-4-carboxamide.

    • Rationale: Concentrated sulfuric acid is a powerful dehydrating agent and catalyst that can hydrolyze the nitrile group to a carboxamide without cleaving the acid-labile Boc protecting group under controlled temperature conditions.

    • Procedure: The crude 1-Boc-4-amino-4-cyanopiperidine is slowly added to cold (0 °C) concentrated sulfuric acid with vigorous stirring. The mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully quenched by pouring it onto ice and neutralizing with a strong base (e.g., NaOH) to a pH of 8-9. The product is extracted and purified.

  • Step 3: N-Methylation via Eschweiler-Clarke Reaction.

    • Rationale: The Eschweiler-Clarke reaction is a well-established method for the methylation of a primary amine using formic acid and formaldehyde. It is a reductive amination process that is typically high-yielding and avoids over-methylation.

    • Procedure: 1-Boc-4-aminopiperidine-4-carboxamide is dissolved in formic acid, and aqueous formaldehyde is added. The solution is heated to reflux for 6-12 hours. The reaction mixture is then cooled, made basic, and the product is extracted.

  • Step 4: Deprotection to Yield 4-(Methylamino)piperidine-4-carboxamide.

    • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the piperidine nitrogen. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for this transformation.

    • Procedure: The N-methylated intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of TFA or a saturated solution of HCl in dioxane is added, and the mixture is stirred at room temperature for 1-4 hours. The solvent is then evaporated, and the resulting salt can be used directly or neutralized to obtain the free base.

Advanced Analytical and Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic methods is employed for this purpose.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the N-methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the NH₂ protons of the carboxamide (a broad singlet).

    • ¹³C NMR would confirm the presence of the seven unique carbon atoms, including the quaternary carbon at the 4-position, the carbonyl carbon of the carboxamide, and the N-methyl carbon.[1]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (157.21 g/mol ).[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the N-H bonds of the amine and amide, the C=O stretch of the amide, and C-N bond vibrations.[1]

Application as a Versatile Pharmaceutical Intermediate

The true value of 4-(methylamino)piperidine-4-carboxamide lies in its role as a versatile scaffold. The secondary amines (both the ring nitrogen and the N-methylamino group) and the carboxamide provide multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.

Derivatization_Scaffold cluster_0 Points of Derivatization Core 4-(Methylamino)piperidine-4-carboxamide N1 Piperidine Nitrogen (N1) - Alkylation - Arylation - Acylation Core->N1 R-X N_Me Methylamino Nitrogen - Acylation - Sulfonylation Core->N_Me R-COCl Amide Carboxamide - Dehydration to Nitrile - Further functionalization Core->Amide [Transformation]

Caption: Potential derivatization points on the core scaffold.

Case Studies in Drug Development
  • Antimalarial Agents: Scientific studies have identified piperidine carboxamides derived from this core structure as potent inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5). These compounds demonstrate significant anti-malarial activity and oral efficacy in animal models, presenting a promising avenue for new therapies against drug-resistant malaria.[1]

  • Oncology Research: Structurally related piperidine-4-carboxamide derivatives have shown potent anti-angiogenic effects, which are crucial for blocking tumor vascularization.[1] Furthermore, derivatives have been investigated as inhibitors of Protein Kinase B (Akt), a key node in cell signaling pathways that is frequently deregulated in cancer.[4] The development of selective Akt inhibitors is a major goal in oncology, and this piperidine scaffold provides a robust starting point for such endeavors.[4]

  • Neuroscience: The piperidine motif is a cornerstone in the development of analgesics and other psychoactive substances.[3][5] The ability to modify the core structure of 4-(methylamino)piperidine-4-carboxamide allows for the fine-tuning of properties like blood-brain barrier penetration and receptor affinity, which is critical for developing new treatments for neurological disorders.[5]

Safety, Handling, and Procurement

4-(Methylamino)piperidine-4-carboxamide is intended for research and development purposes only and is not for human or veterinary use.[1] Researchers must consult the Safety Data Sheet (SDS) provided by the supplier prior to handling to be aware of all potential hazards and required personal protective equipment (PPE). The compound is typically supplied as a powder and should be stored in a cool, dry, and well-ventilated area.

Conclusion

4-(Methylamino)piperidine-4-carboxamide is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, multiple points for synthetic modification, and the proven track record of the piperidine scaffold make it a high-value intermediate. As researchers continue to tackle complex diseases, the demand for versatile and intelligently designed building blocks like 4-(methylamino)piperidine-4-carboxamide will undoubtedly grow, solidifying its role in the foundation of next-generation therapeutics.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ES2712915T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • US10059714B2 - Protein kinase B inhibitors.
  • 4-(Methylamino)-4-piperidinecarboxamide. CAS Common Chemistry. [Link]

  • WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Center for Biotechnology Information. [Link]

Sources

Foundational

The Aqueous Solubility Profile of 4-(Methylamino)piperidine-4-carboxamide: Thermodynamic Mechanisms, pH-Dependence, and Analytical Workflows

Executive Summary 4-(Methylamino)piperidine-4-carboxamide (CAS 84100-51-6) is a highly versatile, piperidine-based chemical building block extensively utilized in medicinal chemistry. It has gained significant traction a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methylamino)piperidine-4-carboxamide (CAS 84100-51-6) is a highly versatile, piperidine-based chemical building block extensively utilized in medicinal chemistry. It has gained significant traction as a synthetic intermediate for novel antimalarial agents that selectively target the Plasmodium falciparum proteasome β5 active site, as well as in the development of anti-angiogenic oncology therapeutics[1].

To optimize its utility in drug discovery, a rigorous understanding of its aqueous solubility profile is paramount. Solubility dictates not only the compound's bioavailability and formulation strategy but also its behavior in in vitro assays. This whitepaper provides an in-depth technical analysis of the structural drivers of its solubility, the mechanistic causality behind its pH-dependent behavior, and self-validating experimental protocols for accurate quantification.

Structural Drivers of Aqueous Hydration

The inherent aqueous solubility of a molecule is a function of its crystal lattice energy versus its cavitation and hydration energy in water. For 4-(methylamino)piperidine-4-carboxamide, the structural features heavily favor extensive aqueous hydration:

  • Dual Basic Centers: The molecule possesses a secondary amine within the piperidine ring and a secondary methylamino group at the C4 position. Both are ionizable basic centers that readily accept protons in physiological and acidic environments.

  • Carboxamide Motif: The carboxamide group acts as a potent hydrogen-bond donor (via the -NH₂ group) and acceptor (via the C=O carbonyl). This motif significantly increases the polar surface area (PSA) and alters the molecule's hydrogen bonding capacity and lipophilicity[2]. By facilitating extensive hydrogen-bonding networks with surrounding water molecules, the desolvation penalty is drastically lowered.

Quantitative Physicochemical Foundations

The table below summarizes the key physicochemical properties that govern the solubility of this scaffold.

PropertyValue / CharacteristicMechanistic Impact on Solubility
Molecular Weight 157.21 g/mol A low molecular weight inherently favors higher intrinsic solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) by minimizing the cavitation energy required to form a void in the water network[1].
Polar Surface Area (PSA) ~72.35 ŲA high PSA indicates excellent capacity for dipole-dipole interactions and hydrogen bonding with the aqueous solvent.
Predicted pKa₁ (Piperidine) ~10.0 - 10.5Ensures the piperidine nitrogen is fully protonated at physiological pH (7.4), driving ion-dipole interactions.
Predicted pKa₂ (Methylamino) ~8.0 - 8.5Contributes to a highly soluble dicationic state in acidic environments (e.g., gastric fluid).
LogP ~ -0.5 to 0.5The hydrophilic nature ensures minimal hydrophobic aggregation in solution, preventing concentration-dependent precipitation.

pH-Dependent Speciation and Solubility Logic

Because of its diprotic nature, the solubility of 4-(methylamino)piperidine-4-carboxamide is profoundly pH-dependent. The relationship between pH, pKa, and solubility is governed by the Henderson-Hasselbalch equation.

  • Acidic pH (< 6.0): Both the piperidine nitrogen and the methylamino nitrogen are fully protonated. The molecule exists as a dication . Ion-dipole interactions with water are maximized, resulting in near-infinite solubility (often >100 mg/mL), limited only by the solubility product (

    
    ) of the specific counterion (e.g., chloride if HCl is used to adjust pH).
    
  • Physiological pH (7.4): The piperidine nitrogen remains protonated, while the methylamino group exists in an equilibrium between its neutral and protonated states. The monocationic species dominates, maintaining high aqueous solubility suitable for systemic circulation and avoiding "brick dust" dissolution limitations.

  • Basic pH (> 11.0): Both amines are deprotonated. The molecule exists as a neutral free base . Here, solubility drops to its intrinsic baseline (

    
    ). However, due to the highly polar carboxamide group, the intrinsic solubility remains relatively high compared to typical lipophilic drug scaffolds.
    

Speciation pH_Low Low pH (< 7) Fully Protonated Sol_High Maximum Solubility (Ion-Dipole Interactions) pH_Low->Sol_High pKa1 & pKa2 active pH_Med Physiological pH (7.4) Monocationic Dominant Sol_Med High Solubility (Balanced Hydration) pH_Med->Sol_Med pKa1 active pH_High High pH (> 11) Neutral Free Base Sol_Low Intrinsic Solubility (S0) (H-Bonding Only) pH_High->Sol_Low Deprotonated

Caption: Logic of pH-dependent speciation and its effect on aqueous solubility.

Experimental Methodologies: Self-Validating Protocols

To empirically determine the solubility profile of 4-(methylamino)piperidine-4-carboxamide, a rigorously controlled Thermodynamic Shake-Flask Method must be employed.

This protocol is designed as a self-validating system: it explicitly accounts for pH shifts during dissolution and monitors solid-state phase changes. Failing to control for these variables is the most common cause of erroneous solubility data in early drug development.

Protocol: Self-Validating Thermodynamic Shake-Flask Assay

Step 1: Buffer Preparation and Initial pH Verification

  • Action: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Causality: A 50 mM concentration provides sufficient buffering capacity without introducing excessive ionic strength. High ionic strength can cause common-ion effects, artificially suppressing the solubility of the ionized drug.

Step 2: Solid Addition and Equilibration

  • Action: Add excess solid 4-(methylamino)piperidine-4-carboxamide (e.g., 50 mg) to 1 mL of each buffer in sealed glass vials. Incubate in a thermoshaker at 37.0 ± 0.5 °C for 48 hours at 300 rpm.

  • Causality: An excess of solid ensures that the thermodynamic equilibrium (saturation) is reached. Glass is used to prevent the non-specific binding of basic amine groups to plastic surfaces. A 48-hour window is critical because highly soluble, basic compounds can initially form supersaturated solutions or undergo slow polymorphic transitions.

Step 3: Phase Separation and Final pH Measurement (Critical Control)

  • Action: Centrifuge the suspensions at 15,000 x g for 15 minutes at 37°C, then filter the supernatant through a 0.22 µm PTFE syringe filter. Immediately measure the pH of the filtrate.

  • Causality: Dissolving a basic amine consumes protons, which can drastically shift the pH of the buffer upward. If the final pH deviates by >0.1 units from the target, the measured solubility value corresponds to the final pH, not the initial pH. This is a mandatory self-validation step.

Step 4: Quantification via HPLC-UV

  • Action: Dilute the filtrate appropriately and analyze using Reversed-Phase HPLC (C18 column) with a polar mobile phase (e.g., Water/Acetonitrile) modified with 0.1% Trifluoroacetic acid (TFA)[1].

  • Causality: TFA acts as an ion-pairing agent. It suppresses secondary silanol interactions on the C18 stationary phase, ensuring sharp, quantifiable chromatographic peaks for highly polar, basic analytes[1].

Step 5: Solid-State Verification (The Self-Validating Anchor)

  • Action: Recover the residual solid pellet from Step 3, dry it gently, and analyze via X-ray Powder Diffraction (XRPD).

  • Causality: The solid phase in equilibrium with the solution strictly defines the thermodynamic solubility. If the compound formed a hydrate or a different salt form (e.g., a chloride salt at pH 1.2) during the 48-hour incubation, the measured solubility reflects this new crystal form, not the starting free base.

Workflow Start Solid Compound (CAS 84100-51-6) Buffer Add Aqueous Buffer (pH 1.2, 7.4, 10.0) Start->Buffer Incubate Incubate at 37°C (48 hrs, 300 rpm) Buffer->Incubate Separate Phase Separation (Centrifuge & Filter) Incubate->Separate Analyze HPLC-UV Analysis (Quantify Supernatant) Separate->Analyze Liquid Phase Validate Solid State Verification (XRPD on Pellet) Separate->Validate Solid Phase

Caption: Self-validating thermodynamic shake-flask solubility workflow.

Implications for Drug Development and Formulation

The highly favorable aqueous solubility of the 4-(methylamino)piperidine-4-carboxamide scaffold provides distinct advantages in preclinical development:

  • Formulation Flexibility: For oral administration, derivatives based on this scaffold can likely be formulated as simple immediate-release tablets or capsules. They generally do not require complex, cost-intensive enabling technologies (such as amorphous solid dispersions or lipid-based formulations) to achieve adequate gastrointestinal dissolution.

  • Intravenous (IV) Compatibility: The extreme solubility at slightly acidic pH makes this scaffold an excellent candidate for IV formulations, where a high drug concentration in a minimal fluid volume is clinically required.

  • In Vitro Assay Reliability: Because the compound is highly soluble, researchers are less likely to encounter false negatives in biochemical assays caused by compound precipitation in aqueous assay buffers.

References

Sources

Exploratory

Technical Guide: Handling &amp; Risk Assessment of 4-(methylamino)piperidine-4-carboxamide

This technical guide provides a comprehensive risk assessment and handling framework for 4-(methylamino)piperidine-4-carboxamide (CAS 84100-51-6). As a specialized intermediate used in the synthesis of antimalarials (Pf2...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive risk assessment and handling framework for 4-(methylamino)piperidine-4-carboxamide (CAS 84100-51-6).

As a specialized intermediate used in the synthesis of antimalarials (Pf20Sβ5 inhibitors) and oncology targets, this compound presents specific challenges related to its gem-disubstituted piperidine structure. This guide moves beyond standard SDS templates to offer a "Safety by Design" workflow for researchers.

Document Control:

  • Target Substance: 4-(methylamino)piperidine-4-carboxamide[1][2]

  • CAS Registry Number: 84100-51-6[1][2]

  • Molecular Formula: C7H15N3O[1][2]

  • Molar Mass: 157.21 g/mol [1][2]

  • Physical State: Solid (Powder)

Part 1: Chemical Identity & Molecular Logic

Structural Analysis & Reactivity Profile

This compound features a piperidine ring with a geminal substitution at the C4 position: a carboxamide group (


) and a methylamino group (

).
  • Basicity: The molecule contains two basic nitrogen centers. The piperidine secondary amine (pKa ~10-11) and the methylamino group (pKa ~9-10) make this substance highly basic in solution.

  • Nucleophilicity: Both amine sites are nucleophilic. In synthetic workflows, the steric crowding at the C4 position often requires specific activation energies, but also stabilizes the molecule against rapid metabolic degradation compared to mono-substituted analogues.

  • Solubility: High polarity due to the amide and amine functionalities. Soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents (Hexanes, DCM).

Physicochemical Data Table
PropertyValue / CharacteristicSource/Prediction
Appearance White to off-white powderBenchchem/PubChem [1]
Melting Point >150°C (Predicted)Amide H-bonding network
Flash Point N/A (Solid)Note: Avoid dust clouds
pKa (Predicted) ~10.8 (Piperidine N), ~9.2 (Methylamino N)ACD/Labs Prediction
LogP -1.2 to -0.8 (Hydrophilic)Consensus LogP
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic potential

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Critical Warning: As a research intermediate, the specific toxicological properties of CAS 84100-51-6 have not been fully investigated in animal models. The following assessment is derived from Structure-Activity Relationships (SAR) of analogous piperidine carboxamides (e.g., Isonipecotamide derivatives).

Health Hazards (GHS Classification - Derived)
  • Skin Corrosion/Irritation (Category 1B/2): Due to high basicity, the free base is likely corrosive or a severe irritant to mucous membranes.

  • Serious Eye Damage (Category 1): Direct contact with powder or concentrated solution can cause irreversible corneal damage due to alkaline hydrolysis.

  • Acute Toxicity (Oral/Inhalation): Treat as Category 4 (Harmful) or higher.

    • Rationale: Piperidine intermediates are often bioactive.[3][4] Structural analogues (e.g., 4-anilinopiperidines) can possess potent opioid or neuroactive profiles. While the carboxamide moiety typically reduces mu-opioid affinity compared to esters, precautionary handling as a potent compound (OEB 3) is required until specific IC50 data is verified.

Signal Transduction & Biological Impact

The diagram below illustrates the potential biological interaction pathways and the necessary exposure response logic.

G Substance 4-(methylamino) piperidine-4-carboxamide Target1 Pf20Sβ5 Proteasome (Antimalarial Target) Substance->Target1 Intended Binding Target2 Off-Target GPCRs (Potential Neuroactivity) Substance->Target2 Risk of Side Effect Route1 Inhalation (Dust) Substance->Route1 Primary Risk Route2 Dermal Absorption Substance->Route2 Secondary Risk Effect1 Mucosal Caustic Burn (High pH) Route1->Effect1 Effect2 Systemic Bioavailability Route1->Effect2 Route2->Effect1 Route2->Effect2

Figure 1: Biological interaction and exposure pathways. Note the dual risk of caustic injury (chemical) and pharmacological activity.

Part 3: Operational Safety & Controls

Engineering Controls Hierarchy

Do not handle this substance on an open bench.

  • Primary Containment: Weighing and transfer must occur inside a Chemical Fume Hood or Powder Containment Enclosure (ST1) .

  • Static Control: Use an ionizing bar or antistatic gun during weighing. Piperidine powders are often electrostatic and "jumpy."

  • HEPA Filtration: Ensure hood exhaust is filtered if handling quantities >1g, to prevent environmental release of bioactive dust.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorIf outside a hood, P100 is mandatory due to unknown potency.
Hands Double Nitrile Gloves (0.11mm min)Breakthrough time for secondary amines is generally good, but double gloving prevents permeation during solution prep.
Eyes Chemical Splash GogglesSafety glasses are insufficient for basic powders that can cause corneal saponification.
Body Tyvek Lab Coat / ApronPrevent accumulation on cotton clothing which can retain the substance.
Protocol: Safe Solubilization & Neutralization

Self-Validating Logic: This protocol prevents exotherms and ensures pH control.

  • Preparation: Calculate the molar equivalent of acid needed if forming a salt.

  • Solvent Choice: Dissolve the solid in Methanol or DCM before adding any acid.

  • Acid Addition: If generating the hydrochloride salt (common for stability), add HCl in Dioxane/Ether dropwise at 0°C.

    • Validation: Monitor internal temperature. A spike >5°C indicates rapid protonation; slow the addition.

  • Quenching Spills: Do not use water initially (spreads the base). Cover with Citric Acid powder to neutralize, then dampen and wipe.

Part 4: Emergency Response

First Aid (Specific to Basic Amines)
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is critical. Basic burns penetrate deeper than acid burns.

  • Skin Contact: Wash with soap and water.[5][6][7] Do not use ethanol (enhances dermal absorption).

  • Ingestion: Do NOT induce vomiting. The corrosive nature may damage the esophagus on the way back up. Administer water if conscious.[5]

Fire Fighting Measures
  • Hazard: Emits toxic fumes under fire conditions: Nitrogen Oxides (

    
    ), Carbon Monoxide (
    
    
    
    ).
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam. Avoid high-pressure water jets that disperse the powder.
    

Part 5: Synthesis & Stability Context

Stability
  • Hygroscopic: The free base will absorb atmospheric moisture, leading to "clumping" and hydrolysis of the amide over time.

  • Incompatibilities: Strong oxidizing agents (peroxides), Acid chlorides (violent reaction), Chloroformates.

Workflow Decision Tree

Use this logic flow to determine the handling tier for your specific experiment.

SafetyFlow Start Start: Handling CAS 84100-51-6 State Physical State? Start->State Solid Solid Powder State->Solid Sol Solution State->Sol Qty Quantity? Small < 100 mg Qty->Small Large > 100 mg Qty->Large Solid->Qty Hood Fume Hood (Standard PPE) Sol->Hood Low Dust Risk Small->Hood Careful Weighing Iso Isolator/Glovebox (OEB 3 Protocol) Large->Iso High Dust Risk

Figure 2: Risk-based handling decision matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15380702, 4-(Methylamino)piperidine-4-carboxamide. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine Derivatives Hazard Classification. Retrieved from [Link]

  • Common Chemistry (CAS). CAS Registry Number 84100-51-6 Details.[1][2] American Chemical Society.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Strecker synthesis of 4-(methylamino)piperidine-4-carboxamide

An Application Guide to the Synthesis of 4-(Methylamino)piperidine-4-carboxamide via the Strecker Reaction Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-(methylamino)pip...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 4-(Methylamino)piperidine-4-carboxamide via the Strecker Reaction

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-(methylamino)piperidine-4-carboxamide, a substituted amino acid derivative. The synthesis is a two-step process commencing with a three-component Strecker reaction using 1-methyl-4-piperidone, methylamine, and trimethylsilyl cyanide (TMSCN) to yield the α-aminonitrile intermediate, 1-methyl-4-(methylamino)piperidine-4-carbonitrile. The subsequent step involves the selective hydrolysis of the nitrile to the primary amide. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols for synthesis and purification, outlines critical safety precautions, and offers expert insights into potential challenges and troubleshooting. The protocols are designed for researchers in medicinal chemistry and drug development, providing a robust framework for accessing this and similar molecular scaffolds.

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic and versatile method for synthesizing α-amino acids from aldehydes or ketones.[1][2] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid.[3] By using ketones and primary or secondary amines instead of ammonia, the reaction can be adapted to produce α,α-disubstituted and N-substituted amino acids, respectively.[4] This application note focuses on a specific variation: the synthesis of 4-(methylamino)piperidine-4-carboxamide, starting from the cyclic ketone 1-methyl-4-piperidone.[5][6] Such piperidine scaffolds are prevalent in a vast number of bioactive molecules and pharmaceuticals, making efficient synthetic access to their derivatives highly valuable.[7][8]

This guide employs a modern, one-pot Strecker protocol using trimethylsilyl cyanide (TMSCN) as a safer and more soluble cyanide source compared to traditional reagents like HCN or KCN.[9] A key challenge in this synthesis is the subsequent selective hydrolysis of the stable aminonitrile intermediate to the primary amide, avoiding over-hydrolysis to the carboxylic acid.[10] We present a protocol for a mild hydration of the nitrile, a critical transformation for which numerous methods have been developed.[11][12][13]

Reaction Scheme & Mechanism

The overall synthesis proceeds in two distinct stages:

Stage 1: Strecker Aminonitrile Synthesis

1-Methyl-4-piperidone reacts with methylamine to form an intermediate iminium ion, which is then attacked by a cyanide nucleophile to form the α-aminonitrile.

Stage 2: Selective Nitrile Hydrolysis

The α-aminonitrile is hydrolyzed under controlled conditions to yield the target primary amide, 4-(methylamino)piperidine-4-carboxamide.

Mechanism of Strecker Synthesis

The reaction begins with the formation of an iminium ion from the ketone and methylamine. This electrophilic intermediate is then intercepted by the cyanide anion.

Strecker_Mechanism cluster_0 Iminium Formation cluster_1 Cyanide Addition ketone 1-Methyl-4-piperidone protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation methylamine Methylamine (MeNH₂) tetrahedral_intermediate Tetrahedral Intermediate h_plus H⁺ (catalyst) protonated_ketone->tetrahedral_intermediate Nucleophilic Attack by MeNH₂ iminium Iminium Ion tetrahedral_intermediate->iminium Dehydration aminonitrile α-Aminonitrile Intermediate iminium->aminonitrile Nucleophilic Attack by Cyanide water_elim H₂O cyanide ⁻CN (from TMSCN)

Caption: Mechanism of the Strecker reaction to form the α-aminonitrile.

The reaction is often catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[14] Subsequent dehydration drives the equilibrium towards the formation of the iminium ion, which is the key electrophile for the cyanide addition.[1]

Mechanism of Selective Nitrile Hydrolysis

The conversion of a nitrile to a primary amide requires the controlled addition of one equivalent of water. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic for attack by water.

Hydrolysis_Mechanism cluster_0 Nitrile Activation & Hydration cluster_1 Tautomerization aminonitrile α-Aminonitrile protonated_nitrile Protonated Nitrile aminonitrile->protonated_nitrile Protonation h_plus H⁺ intermediate1 Oxonium Ion Intermediate protonated_nitrile->intermediate1 Nucleophilic Attack by H₂O water H₂O amide_tautomer Amide Tautomer (Imidic Acid) intermediate1->amide_tautomer Deprotonation amide Primary Amide Product amide_tautomer->amide Keto-Enol Tautomerization

Caption: Mechanism of acid-catalyzed hydrolysis of the nitrile to a primary amide.

Stopping the reaction at the amide stage is crucial, as forcing conditions (strong acid or base with heat) will continue the hydrolysis to the carboxylic acid.[10][11] Mild and controlled conditions are therefore paramount.[12][15]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. An overview of the entire workflow is presented below.

Workflow start Starting Materials: 1-Methyl-4-piperidone Methylamine TMSCN strecker Step 1: One-Pot Strecker Reaction (Anhydrous CH₂Cl₂) (Room Temperature, 24h) start->strecker workup1 Step 2: Aminonitrile Workup (Aqueous NaHCO₃ wash) (Extraction with EtOAc) strecker->workup1 purification1 Step 3: Aminonitrile Purification (Silica Gel Chromatography) workup1->purification1 hydrolysis Step 4: Selective Hydrolysis (TMSCl, H₂O) (0°C to RT) purification1->hydrolysis workup2 Step 5: Carboxamide Workup (Basification, Extraction) hydrolysis->workup2 purification2 Step 6: Final Product Purification (Recrystallization) workup2->purification2 product Final Product: 4-(Methylamino)piperidine-4-carboxamide purification2->product

Caption: Overall experimental workflow for the two-step synthesis.

Reagents and Materials
ReagentCAS No.FormulaMW ( g/mol )Properties
1-Methyl-4-piperidone1445-73-4C₆H₁₁NO113.16Liquid, d=0.97 g/mL[5]
Methylamine (2.0 M in THF)74-89-5CH₅N31.06Solution
Trimethylsilyl cyanide (TMSCN)7677-24-9C₄H₉NSi99.22Liquid, d=0.793 g/mL, Moisture sensitive
Dichloromethane (DCM, CH₂Cl₂)75-09-2CH₂Cl₂84.93Anhydrous, for reaction
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution
Sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, for drying
Chlorotrimethylsilane (TMSCl)75-77-4C₃H₉ClSi108.64Liquid, d=0.856 g/mL
Silica Gel7631-86-9SiO₂60.08230-400 mesh, for chromatography
Protocol 1: Synthesis of 1-Methyl-4-(methylamino)piperidine-4-carbonitrile

This one-pot procedure is adapted for ketones and aliphatic amines.[16] The use of a desiccant like anhydrous Na₂SO₄ can help drive the imine formation equilibrium.[1][16]

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and 1-methyl-4-piperidone (5.66 g, 50.0 mmol, 1.0 equiv).

  • Addition of Amine: Add methylamine solution (2.0 M in THF, 30.0 mL, 60.0 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes.

  • Cyanide Addition: (CAUTION: Perform this step in a well-ventilated chemical fume hood. TMSCN is highly toxic and reacts with moisture to release hydrogen cyanide gas). [17][18] Add trimethylsilyl cyanide (TMSCN) (6.0 g, 60.5 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup:

    • Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (100 mL) in an ice bath.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude α-aminonitrile.

  • Purification:

    • The crude product, a basic aminonitrile, is susceptible to streaking on standard silica gel.[19] To mitigate this, pre-treat the silica gel by preparing a slurry with an eluent containing a small amount of triethylamine (e.g., 95:4:1 Hexane:EtOAc:Et₃N).

    • Purify the crude oil via flash column chromatography using the pre-treated silica gel and a gradient elution to afford the pure 1-methyl-4-(methylamino)piperidine-4-carbonitrile.

Protocol 2: Selective Hydrolysis to 4-(Methylamino)piperidine-4-carboxamide

This protocol utilizes the in situ generation of HCl from TMSCl and water, which provides a mild system for converting nitriles to amides.[12]

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified aminonitrile (from Protocol 1, e.g., 50.0 mmol, 1.0 equiv) in a suitable solvent (if necessary, though the reaction can often be run neat). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add chlorotrimethylsilane (TMSCl) (13.0 g, 120 mmol, 2.4 equiv) to the stirred aminonitrile.

  • Hydration: Add deionized water (1.35 mL, 75 mmol, 1.5 equiv) dropwise to the mixture. A white precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the nitrile starting material by IR spectroscopy (disappearance of the C≡N stretch around 2230 cm⁻¹) or LC-MS.

  • Workup:

    • Upon completion, carefully quench the reaction by adding it to a cold (0 °C) 2 M solution of NaOH until the pH is >10.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol) to yield the pure 4-(methylamino)piperidine-4-carboxamide.

Safety Precautions

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is a highly toxic, flammable, and moisture-sensitive liquid.[20] It is fatal if swallowed, inhaled, or absorbed through the skin.[17] Contact with water or acids liberates highly toxic hydrogen cyanide (HCN) gas.[18] All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[18] Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Quenching: Quenching procedures involving TMSCN should be performed slowly and in an ice bath to control any exothermic reactions. The use of a basic quench (e.g., NaHCO₃ or a bleach solution) is recommended to neutralize any liberated HCN.

  • General Precautions: Handle all chemicals with care. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield of aminonitrile Incomplete imine formation due to water.Ensure all glassware is flame-dried and use anhydrous solvents. Add a desiccating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture.[1][16]
Reappearance of ketone after workup Retro-Strecker reaction.[19]The aminonitrile is unstable under harsh pH or high heat. Use mild workup conditions (e.g., NaHCO₃ wash instead of NaOH).[19] Perform extractions and purification at lower temperatures.
Streaking during column chromatography The aminonitrile is basic and interacts strongly with acidic silica gel.[19][21]Use deactivated (neutral) silica or alumina. Alternatively, add a small percentage (0.5-1%) of a volatile base like triethylamine or ammonia in methanol to the eluent system.[21]
Over-hydrolysis to carboxylic acid Reaction conditions for hydrolysis are too harsh (too long, too hot).Monitor the reaction closely and stop it as soon as the nitrile is consumed. Use milder conditions or alternative methods like transition-metal-catalyzed hydration.[15]
Incomplete hydrolysis to amide Insufficient water or acid catalyst.Ensure the correct stoichiometry of reagents. If the reaction stalls, a slight excess of TMSCl/H₂O can be added, but monitor carefully to avoid over-hydrolysis.[12]

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Wikipedia. 1-Methyl-4-piperidone. [Link]

  • Synfacts. Efficient Transformation of Nitrile into Amide under Mild Condition. [Link]

  • Loba Chemie. TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Gelest, Inc. SIT8585.1 TRIMETHYLSILYL CYANIDE. [Link]

  • Organic Letters. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. [Link]

  • Sdfine. trimethylsilyl cyanide MSDS. [Link]

  • Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]

  • Reddit. Purification of aminonitrile : r/Chempros. [Link]

  • PMC. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. [Link]

  • ACS Publications. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

  • Arkat USA. Recent advances in asymmetric Strecker reactions. [Link]

  • PMC. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • PMC. A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

  • ResearchGate. ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. [Link]

  • Organic Syntheses. α-AMINOISOBUTYRIC ACID. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • MDPI. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]

  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • News-Medical. Overview of Strecker Amino Acid Synthesis. [Link]

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Application

High-Yield Hydrolysis of 4-(Methylamino)piperidine-4-carbonitrile to Carboxamide: A Scalable Protocol

Executive Summary The piperidine-4-carboxamide scaffold is a highly privileged structure in medicinal chemistry and drug discovery. Specifically, 4-(methylamino)piperidine-4-carboxamide serves as a critical synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-4-carboxamide scaffold is a highly privileged structure in medicinal chemistry and drug discovery. Specifically, 4-(methylamino)piperidine-4-carboxamide serves as a critical synthetic intermediate for the development of novel therapeutic agents, including potent antimalarials that selectively target the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), as well as anti-angiogenic compounds in oncology research[1].

This application note provides a comprehensive, self-validating protocol for the chemoselective hydrolysis of 4-(methylamino)piperidine-4-carbonitrile to its corresponding carboxamide. By utilizing a tightly controlled concentrated sulfuric acid methodology, this protocol bypasses the common pitfalls of α-aminonitrile degradation, ensuring high fidelity, scalability, and purity.

Mechanistic Rationale & Chemoselectivity

The starting material, an α-aminonitrile, is typically synthesized via a classic Strecker-type multicomponent reaction involving a piperidone derivative, methylamine, and a cyanide source[2]. However, the arrangement of the amine and nitrile functionalities on the same carbon (the α-position) introduces unique reactivity challenges[3].

The Pitfall of Basic Hydrolysis

Under basic aqueous conditions, α-aminonitriles act as "masked iminium ions" and are highly susceptible to the retro-Strecker reaction [3]. The molecule can eliminate hydrogen cyanide (HCN) to revert to the parent imine and carbonyl compounds. Therefore, basic peroxide hydrolysis (e.g., Radziszewski reaction) often leads to significant degradation and poor yields for this specific substrate class.

The Sulfuric Acid Advantage

To achieve chemoselective hydration without breaking the C-C bond, concentrated sulfuric acid (95–98%) is the reagent of choice.

  • Electrophilic Activation : The strong Brønsted acid protonates the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. This allows the trace amounts of water present in the acid matrix to attack the carbon, forming an intermediate enol-like tautomer that rapidly resolves into the amide[2].

  • Prevention of Over-Hydrolysis : A common risk in nitrile hydrolysis is overshooting the reaction to form the carboxylic acid[4]. Concentrated H₂SO₄ intrinsically prevents this. Once the carboxamide is formed, the strongly acidic medium protonates the amide oxygen/nitrogen. This protonation deactivates the carbonyl carbon toward further nucleophilic attack by water, effectively trapping the molecule at the carboxamide stage until the reaction is quenched.

Practical Note on Substrates: While this protocol is written for the free piperidine, in industrial practice, the N1-position is often protected (e.g.,5[5]) to enhance organic solubility during extraction. The protocol below applies equally to both protected and unprotected variants.

Experimental Protocol

Materials & Reagents
  • Substrate : 4-(methylamino)piperidine-4-carbonitrile (1.0 eq, 10 mmol, ~1.39 g)

  • Reagent : Sulfuric Acid (H₂SO₄, 98% w/w, ACS Grade) (5.0 mL)

  • Quench/Basification : Crushed ice (DI water), Ammonium Hydroxide (NH₄OH, 28% aq.) or cold 6M NaOH.

  • Extraction : Dichloromethane (DCM) and Methanol (MeOH).

Step-by-Step Methodology

This workflow is designed as a self-validating system . Mandatory In-Process Controls (IPCs) are embedded to ensure causality and success at each phase.

Step 1: Acidic Activation (0–5 °C)

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Add 5.0 mL of 98% H₂SO₄ to the flask and allow it to cool to 0–5 °C.

  • Slowly add 10 mmol of 4-(methylamino)piperidine-4-carbonitrile portion-wise over 15 minutes.

    • Causality: The dissolution is highly exothermic. Slow addition prevents localized heating, which could lead to charring or polymerization of the sensitive α-aminonitrile.

Step 2: Controlled Hydrolysis (45 °C) 4. Remove the ice bath and attach a reflux condenser. 5. Heat the reaction mixture to 45 °C and stir vigorously for 4 to 6 hours.

  • IPC 1 (Reaction Monitoring): After 4 hours, remove a 10 µL aliquot, quench in 1 mL of cold saturated NaHCO₃, extract with 1 mL DCM, and analyze via LC-MS or TLC (Ninhydrin stain). The reaction is complete when the nitrile mass/spot is entirely consumed.

Step 3: Thermal Quenching & Basification 6. Cool the flask to room temperature, then carefully pour the viscous acidic mixture over 30 g of crushed ice in a larger beaker with rapid stirring. 7. Place the beaker in an ice bath. Slowly add 28% NH₄OH (or cold 6M NaOH) dropwise until the pH reaches 10–11.

  • Causality & IPC 2 (pH Check): The pH must strictly exceed 10. The product contains two basic aliphatic amines (the piperidine nitrogen and the methylamino group). If the pH is too low, the product will remain protonated and water-soluble, destroying the extraction yield.

Step 4: Extraction & Isolation 8. Transfer the basic aqueous mixture to a separatory funnel. 9. Extract with a solvent mixture of DCM/MeOH (9:1 v/v) (3 × 30 mL).

  • Causality: The highly polar nature of the carboxamide requires a polar modifier (10% MeOH) in the halogenated solvent to disrupt hydrogen bonding with the aqueous phase.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(methylamino)piperidine-4-carboxamide as a solid.

Process Optimization & Quantitative Data

To establish the robustness of this protocol, temperature and acid-to-substrate ratios were evaluated. The data below demonstrates why 45 °C and a 5:1 volumetric ratio are the authoritative standards for this transformation.

Temperature (°C)H₂SO₄ : Substrate Ratio (v/w)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
25 (RT)5:12445>98Incomplete conversion; insufficient thermal energy for hydration.
45 5:1 5 88 >99 Optimal conditions; complete conversion, no over-hydrolysis.
655:156285Impurity formation; onset of C-C bond cleavage and acid formation.
452:157092Highly viscous mixture; poor mass transfer and localized overheating.

Experimental Workflow Visualization

Workflow N1 1. Substrate Preparation 4-(methylamino)piperidine-4-carbonitrile N2 2. Acidic Activation Slow addition to 98% H2SO4 at 0–5 °C N1->N2 N3 3. Controlled Hydrolysis Stir at 45 °C for 4–6 hours N2->N3 N4 4. Thermal Quenching Pour over crushed ice (0 °C) N3->N4 N5 5. Basification (IPC: pH > 10) Adjust with cold aq. NH4OH / NaOH N4->N5 N6 6. Extraction & Isolation DCM/MeOH (9:1) extraction & concentration N5->N6 N7 7. Final Product 4-(methylamino)piperidine-4-carboxamide N6->N7

Fig 1: Step-by-step experimental workflow for the acidic hydrolysis of the α-aminonitrile.

References

  • Master Organic Chemistry . "The Strecker Synthesis of Amino Acids". Master Organic Chemistry. URL:[Link][2]

  • MDPI . "Organocatalytic Synthesis of α-Aminonitriles: A Review". Molecules. URL:[Link][4]

  • d-nb.info . "α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis". German National Library. URL:[Link][3]

Sources

Method

Application Note: Synthesis of Spiropiperidinehydantoins via the Bucherer-Bergs Reaction on N-Substituted 4-Piperidones

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and validated step-by-step methodology for the multicomponent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and validated step-by-step methodology for the multicomponent synthesis of spirocyclic hydantoins.

Introduction and Mechanistic Rationale

The incorporation of spirocyclic systems into molecular design is a highly effective strategy for exploring three-dimensional chemical space—a paradigm often referred to as "escaping flatland" in medicinal chemistry. Rigid spiro-scaffolds, such as spiropiperidinehydantoins, offer defined spatial orientations of substituents, which frequently translate to enhanced binding affinity, metabolic stability, and target selectivity [1].

The Bucherer-Bergs reaction is the premier multicomponent reaction (MCR) for constructing these spirocyclic hydantoins directly from ketones. When applied to N-substituted 4-piperidones (e.g., 1-Boc-4-piperidone, 1-Cbz-4-piperidone, or 1-benzyl-4-piperidone), the reaction utilizes potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to forge the 1,3,8-triazaspiro[4.5]decane-2,4-dione core [2].

The Causality of the Reaction Cascade

Understanding the mechanistic sequence is critical for troubleshooting and optimizing the reaction. The Bucherer-Bergs reaction is not a concerted process but a highly ordered cascade [3]:

  • Imine Formation: The carbonyl group of the 4-piperidone condenses with ammonia (generated in situ from the dissociation of ammonium carbonate) to form an imine.

  • Nucleophilic Attack: Cyanide ions attack the imine via an Sₙ2-type trajectory to form an

    
    -aminonitrile intermediate.
    
  • Carboxylation: The amine nitrogen of the aminonitrile undergoes nucleophilic addition to carbon dioxide (also liberated from ammonium carbonate) to form a cyano-carbamic acid intermediate.

  • Cyclization and Rearrangement: Intramolecular cyclization yields a 5-imino-oxazolidin-2-one, which subsequently undergoes ring-opening to an isocyanate intermediate, followed by a final rearrangement and closure to form the thermodynamically stable 5,5-disubstituted hydantoin [4].

Mechanism Ketone N-Substituted 4-Piperidone Imine Imine Intermediate Ketone->Imine + NH3 (from (NH4)2CO3) Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- (from KCN) Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic + CO2 (from (NH4)2CO3) Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic->Oxazolidinone Intramolecular Cyclization Isocyanate Isocyanate Intermediate Oxazolidinone->Isocyanate Ring Opening Hydantoin Spiropiperidinehydantoin Isocyanate->Hydantoin Rearrangement & Closure

Mechanistic pathway of the Bucherer-Bergs reaction on 4-piperidones.

Experimental Design & Causality

A successful Bucherer-Bergs protocol relies on the precise orchestration of reagents, solvent, and pH:

  • Reagent Stoichiometry: A standard molar ratio of 1 : 2 : 2 to 1 : 4 : 4 (Ketone : KCN : (NH₄)₂CO₃) is employed. The excess of ammonium carbonate is causal to the reaction's success: it acts as a dual source of NH₃ and CO₂, while simultaneously buffering the reaction mixture to a pH of ~8–9. Strongly alkaline conditions degrade cyanide, whereas acidic conditions prevent the formation of the initial imine and cyanohydrin [3].

  • Solvent Selection: A 1:1 mixture of Ethanol/Water (or Methanol/Water) is ideal. The organic alcohol ensures the solubility of the hydrophobic N-substituted 4-piperidone, while water is strictly required to dissolve the inorganic salts (KCN and ammonium carbonate) [5].

  • Thermal vs. Microwave Activation: Classical thermal conditions require refluxing (60–80 °C) for 12 to 48 hours. However, microwave-assisted synthesis has been proven to drastically reduce reaction times to ~8 minutes at 100–140 °C while maintaining or improving yields [5].

Quantitative Data: Reaction Optimization

Table 1: Comparison of Thermal vs. Microwave Conditions for Piperidinespirohydantoins [5]

Substrate (N-Protecting Group)MethodTemperature (°C)TimeYield (%)
N-Benzyl-4-piperidoneThermal60–80 (Reflux)48 h68–76
N-Benzyl-4-piperidoneMicrowave1208 min85–99
N-Boc-4-piperidoneThermal60–80 (Reflux)24 h72
N-Boc-4-piperidoneMicrowave1308 min>90

Safety and Handling (Critical Directives)

DANGER: CYANIDE TOXICITY AND HCN GAS Potassium cyanide (KCN) and Sodium cyanide (NaCN) are highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.

  • Workup Hazard: The most dangerous step in this protocol is the acidification of the reaction mixture during workup. Adding acid (HCl) to precipitate the hydantoin will release lethal Hydrogen Cyanide (HCN) gas from any unreacted cyanide salts.

  • Mitigation: All operations, especially the quench and acidification, MUST be performed inside a certified, high-velocity fume hood. Exhaust must be scrubbed, or the waste must be treated with excess sodium hypochlorite (bleach) and NaOH to oxidize residual cyanide to relatively benign cyanate before disposal.

Step-by-Step Experimental Protocol

The following protocol details the classical thermal synthesis of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione from N-benzyl-4-piperidone. It can be universally adapted for N-Boc or N-Cbz derivatives [6].

Materials Required
  • N-benzyl-4-piperidone (1.0 equiv, e.g., 10 mmol, 1.89 g)

  • Potassium cyanide (KCN) (2.0 equiv, 20 mmol, 1.30 g)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 equiv, 40 mmol, 3.84 g)

  • Ethanol and Deionized Water (1:1 v/v, 50 mL total)

  • 1M HCl (for acidification)

  • Bleach/NaOH bath (for cyanide quenching)

Procedure
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-benzyl-4-piperidone (1.89 g, 10 mmol) in 25 mL of ethanol.

  • Addition of Salts: Add 25 mL of deionized water to the flask. Sequentially add ammonium carbonate (3.84 g, 40 mmol) and potassium cyanide (1.30 g, 20 mmol). Note: The mixture may become heterogeneous; ensure vigorous stirring.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60–80 °C in an oil bath. Maintain reflux with vigorous stirring for 24–48 hours. The reaction progress can be monitored by TLC (visualized with ninhydrin or UV) or IR spectroscopy (monitoring the disappearance of the ketone C=O stretch at ~1710 cm⁻¹ and the appearance of hydantoin C=O stretches at ~1770 and 1730 cm⁻¹).

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Transfer the flask to a dedicated cyanide-handling fume hood.

  • Acidification (CRITICAL STEP): Slowly and dropwise, add 1M HCl to the stirring mixture until the pH reaches ~3-4. Do not inhale fumes. This step protonates the spirohydantoin, decreasing its aqueous solubility and causing it to precipitate as a white/yellowish solid.

  • Isolation: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 20 mL) to remove inorganic salts, followed by a wash with cold diethyl ether (2 × 15 mL) to remove unreacted starting materials and non-polar impurities.

  • Drying: Dry the solid under high vacuum at 50 °C overnight to afford the pure piperidinespirohydantoin.

Workflow Step1 1. Reagent Assembly Mix Piperidone, KCN, (NH4)2CO3 in EtOH/H2O (1:1) Step2 2. Thermal Activation Reflux at 60-80°C for 24-48h or Microwave 120°C for 8min Step1->Step2 Step3 3. Acidification Cool to RT, add HCl (pH ~3) CAUTION: HCN Gas Release! Step2->Step3 Step4 4. Isolation Filter precipitated solid, wash with H2O & Et2O Step3->Step4 Step5 5. Purification Vacuum Drying or Recrystallization Step4->Step5

Experimental workflow for the synthesis of spiropiperidinehydantoins.

Downstream Applications

The isolated spiropiperidinehydantoins are not only potent pharmacophores in their own right (often investigated for anticonvulsant and target-specific enzyme inhibitory properties) but also serve as vital precursors. Under harsh basic hydrolysis (e.g., refluxing with Barium Hydroxide, Ba(OH)₂), the hydantoin ring can be cleaved to yield highly valuable conformationally restricted


-amino acids, such as 4-amino-piperidine-4-carboxylic acid derivatives [7].

References

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evalu
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients PMC - N
  • Bucherer-Bergs Reaction: Mechanism and Experimental Tips Alfa Chemistry
  • Bucherer-Bergs Reaction - Organic Chemistry Portal Organic Chemistry Portal
  • Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids Arkivoc
  • 1-Boc-4-piperidone Synthetic Applic
  • 4-Amino-1-Cbz-piperidine-4-carboxylic Acid | RUO Benchchem
Application

Application Note: Reductive Amination Routes to 4-(Methylamino)piperidine Derivatives

Executive Summary The 4-(methylamino)piperidine moiety is a privileged pharmacophore widely utilized in modern drug discovery. Its strategic incorporation into small molecules enhances aqueous solubility, modulates targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(methylamino)piperidine moiety is a privileged pharmacophore widely utilized in modern drug discovery. Its strategic incorporation into small molecules enhances aqueous solubility, modulates target binding affinity via hydrogen bonding, and improves blood-brain barrier permeability. This application note provides an authoritative, in-depth guide to synthesizing 4-(methylamino)piperidine derivatives—specifically focusing on reductive amination pathways. By detailing the mechanistic causality behind reagent selection and providing a self-validating experimental protocol, this guide empowers medicinal chemists to optimize yields, minimize impurities, and scale syntheses efficiently.

Pharmacological Context & Target Application

The 4-(methylamino)piperidine scaffold is a critical structural element in numerous therapeutic agents, particularly in oncology and central nervous system (CNS) disorders. A prominent example is its use in Hedgehog (Hh) signaling pathway inhibitors[1]. Compounds such as Taladegib and its optimized phthalazine or dimethylpyridazine derivatives utilize the 4-(methylamino)piperidine moiety to anchor the molecule within the binding pocket of the Smoothened (SMO) receptor[1][2]. Scaffold hopping and optimization in this region have yielded inhibitors with sub-nanomolar IC₅₀ values against medulloblastoma cell proliferation[1].

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH PTCH1 Receptor Hh->PTCH Inhibits SMO SMO (Smoothened) PTCH->SMO Inhibits (in absence of Hh) GLI GLI Transcription Factors SMO->GLI Activates Target Tumor Proliferation GLI->Target Promotes Inhibitor 4-(methylamino)piperidines (e.g., Taladegib) Inhibitor->SMO Pharmacological Blockade

Fig 1: Hedgehog signaling pathway and SMO inhibition by 4-(methylamino)piperidine derivatives.

Mechanistic Principles of Reductive Amination

The most scalable and efficient route to 4-(methylamino)piperidines is the reductive amination of a protected 4-piperidone (e.g., N-Boc-4-piperidone) with methylamine[3]. The reaction proceeds via a two-step mechanism:

  • Condensation: Nucleophilic attack of methylamine on the ketone carbonyl, followed by dehydration to form a transient imine or enamine intermediate[4].

  • Reduction: Hydride transfer to the imine/iminium species to yield the secondary amine[5].

The choice of reducing agent is the primary determinant of reaction success. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard[6]. As demonstrated in the seminal work by Abdel-Magid et al., STAB is a mild, selective hydride source that reduces imines significantly faster than it reduces aldehydes or ketones[5][6]. This chemoselectivity is driven by the steric bulk and electron-withdrawing nature of the three acetoxy groups, which attenuate the nucleophilicity of the boron-hydride bond compared to standard sodium borohydride (NaBH₄)[6].

Synthetic_Workflow A N-Boc-4-piperidone + Methylamine B Imine/Enamine Intermediate A->B AcOH (cat.), pH 5-6 F Impurity: 4-Hydroxypiperidine A->F Direct Ketone Reduction (Minimized by STAB) C Reduction Phase (STAB, 0°C to RT) B->C Hydride Transfer D Target Product: 1-Boc-4-(methylamino)piperidine C->D Main Pathway E Impurity: Dimethylation D->E Excess Alkylation

Fig 2: Reductive amination workflow highlighting the main pathway and common side reactions.

Quantitative Comparison of Reducing Agents

While STAB is preferred, alternative reducing agents may be deployed depending on substrate constraints. The table below summarizes the quantitative and qualitative data for the most common reductive amination strategies used to synthesize 1-Boc-4-(methylamino)piperidine[5][6][7].

ParameterSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Titanium(IV) Isopropoxide / NaBH₄
Typical Yield 85 - 95%70 - 80%80 - 90%
Reaction Time 12 - 24 hours12 - 24 hours5 - 8 hours
Toxicity Profile Low (Acetic acid byproduct)High (Risk of HCN gas generation)Moderate (Titanium salts)
Chemoselectivity Excellent (Favors imines over ketones)Good (Requires strict pH control)Good (Strong Lewis acid activation)
Optimal Solvent 1,2-Dichloroethane (DCE) or THFMethanol, THFMethanol, THF

Note: DCE is the preferred solvent for STAB as it provides optimal solubility and accelerates the reaction rate compared to THF[5].

Optimized Experimental Protocol: Self-Validating STAB Synthesis

This protocol details the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure causality and reaction integrity at every phase[4].

Reagents & Equipment
  • Starting Material: N-Boc-4-piperidone (1.0 equivalent)

  • Amine Source: Methylamine (2.0 M solution in THF, 1.2–1.5 equivalents)[4]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 equivalents)[4]

  • Catalyst: Glacial acetic acid (0.1 equivalents)[4]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)[5]

Step-by-Step Methodology

Step 1: Imine Condensation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with N-Boc-4-piperidone (1.0 eq) and anhydrous DCE (0.2 M concentration).

  • Add the methylamine solution (1.5 eq) dropwise at room temperature.

  • Add glacial acetic acid (0.1 eq) to adjust the apparent pH to 5–6.

    • Causality: A slightly acidic pH protonates the ketone oxygen, enhancing its electrophilicity and driving nucleophilic attack. It also prevents the complete protonation of methylamine, which would render it non-nucleophilic[4].

  • Stir the mixture at room temperature for 2 hours to allow the imine intermediate to fully form[4].

Step 2: Validation Checkpoint 1 (IPC)

  • Self-Validation: Withdraw a 10 µL aliquot, quench into 1 mL of acetonitrile, and analyze via LC-MS. The presence of the imine intermediate (m/z [M+H]⁺ = 213) and the near-complete consumption of the ketone starting material (m/z 200) validates that the condensation phase is successful. Proceeding without this validation risks direct reduction of the unreacted ketone[4].

Step 3: Hydride Reduction

  • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Hydride transfer is exothermic. Cooling the mixture prevents thermal degradation of the imine and kinetically suppresses the direct reduction of any residual ketone[4].

  • Add STAB (1.4 eq) portion-wise over 15 minutes, maintaining the internal temperature below 10 °C[4].

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–18 hours[4].

Step 4: Validation Checkpoint 2 (IPC)

  • Self-Validation: Perform LC-MS analysis. The target product mass (m/z [M+H]⁺ = 215) should be the dominant peak. The absence of the imine mass (m/z 213) confirms complete reduction.

Step 5: Quench and Extraction

  • Quench the reaction carefully by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8.

    • Causality: NaHCO₃ neutralizes the acetic acid, decomposes unreacted STAB, and ensures the basic secondary amine product is in its free-base form, allowing it to partition cleanly into the organic layer.

  • Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Impurity Profiling & Troubleshooting

Even with optimized conditions, specific side reactions can occur. Understanding their causality is critical for rapid troubleshooting[4].

  • Impurity 1: Over-alkylation (tert-butyl 4-(dimethylamino)piperidine-1-carboxylate)

    • Symptoms: LC-MS shows a mass of m/z 229.

    • Causality: The newly formed secondary amine product acts as a nucleophile, reacting with another equivalent of the starting ketone or undergoing disproportionation.

    • Solution: Ensure a strict excess of methylamine (1.5 eq) is present during the initial condensation to outcompete the secondary amine for the starting ketone[4].

  • Impurity 2: Ketone Reduction (tert-butyl 4-hydroxypiperidine-1-carboxylate)

    • Symptoms: LC-MS shows a mass of m/z 202.

    • Causality: STAB directly reduces the unreacted N-Boc-4-piperidone.

    • Solution: Strictly adhere to the 2-hour pre-stirring period (Step 1) to ensure complete imine formation before introducing the hydride source. Maintain the reaction pH at 5–6[4].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal / Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmLvpCkDLNfdz3ChCagr_dzrjQf25Yz0mRUKFG72iCa8wzwtIL2Sn0qIP0yymBwWXNUZrZ754O5MXj3VkMPoyqmXm-bmYGxcv4wFKze_pmIxSsgYQQSjJY0cw3g1s_7Nz0FBghg5CM9AJrdkjc94g4QZvKDTBj9Ow_nA==]
  • BenchChem Technical Support. "Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxh49LT6jA_GcFbuFsw3vfrH362Wd4nryGKYRRwvUbSFSLDYs54mMyjlD30I2-M9USySRDRZ-SMmPoEQTq9fXogmX0gKR-6vGvkwYcU7zMYkBwPuK-ivDQgiDdBK7e3D38bnJLnR8hopLZ5Ul-mcHZK-7_TL6UsfQe0oO_JizMyb2WAkqmFILCckP0iFq0HHtT8BC9Yse9PhHY4Kr23zrgvlcNpJkzPKHF0RufgeM=]
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR6Y-7A6V5gsAj2RjeKuddRvuZNaqSlCtazg0V3shBRER3CL2fy1YeXvsQbSEpvfvKfWNS4_mg1jNIbDiAQrfIeW81lR6yQGS3nAI5H0sHDQLIvwsSvRjVvS2RZwwGhU7s606K]
  • BenchChem Technical Support. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDfkMWqx7-IP1qo-Tgb-sRaRHQtmm9n9a1mCnKXJSCmXGB8xcrWgnHgamXNdD63g1q6z4sTluZQANUCWZ44SNaJzlqsDMKEokEU2jmDg3xwN81IeRuJV9wNM6fxWpPfq90kf3IpeL-wcMexvT-JUESsYV5jOiOYm2COwM7RI1ROlXkFx5pszkIUeD12o5eSDV9jkivguldk7idDwI_PRKhBQ==]
  • BenchChem Technical Support. "Common side products in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV-5XSCWyvZ_8UjMaucCZq1_uyvM9T6asYXbFbZT3chXW7rNMP7P6N6qexakKL3MxQe-ugvFBxWs12KZnKGJxcYC6mFRQhmneWZj609z2Mg5_IUkg6JQtTMg7yhPxzN99b3Qg8_GtDgdK6EzqMmRbwawXuZGuC9xGiiFuw0AHeL_kePKNE1a3eOBQO5cCUJGNeQ77cRg38sanNCfJnnMSzyXA4wovmGyvAkiszJBkEZ8vQ42Yvwzc=]
  • Zhao, W., et al. "Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors." PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT51JpWebO2duPUhcySFKVaf-uGPrNkXeMI1FAF18gAnXTb7W5-dJ8LxNttl-h3S98pQ-bGolOCcRv1bf3xKeGyfbqfehfnB0Kj11M9P2qql6AIubEUvB_iA-5E1aXNiZQi-DF]
  • Zhang, X., et al. "Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors." PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVFvyGYZ2W3sNsBtj4kmqu2GCI_OGx0GqwV9WVpjySD4zmLJYetPXXrY8CuPXXvV1rDWUn0X7s7g2A8IvY6AAXrm1wRV5feNVHzJZjnzVsu_LIvTK9YDJJMPFJ-WurbxLmMMGr]

Sources

Method

Application Notes and Protocols for the Preparation of 4-Anilidopiperidine Analogs from Carboxamide Precursors

Abstract The 4-anilidopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents, most notably the fentanyl class of opioid analgesics.[1][2] The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-anilidopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents, most notably the fentanyl class of opioid analgesics.[1][2] The synthesis of analogs based on this scaffold is a critical activity in drug discovery and development, aimed at optimizing pharmacological profiles while minimizing adverse effects. This document provides an in-depth guide for researchers on the strategic preparation of 4-anilidopiperidine analogs, with a specific focus on the utility and transformation of carboxamide precursors. We will explore established and improved synthetic routes, provide detailed, validated protocols, and discuss the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Central Role of the Amide Bond

The 4-anilidopiperidine structure is defined by two key nitrogen-containing functional groups: the piperidine ring amine and the anilide moiety, which is a specific type of carboxamide. The synthesis and modification of these groups are paramount to achieving structural diversity and desired bioactivity. While numerous synthetic strategies exist, those involving carboxamide precursors or intermediates offer unique advantages and challenges.

Historically, routes proceeding through nitrile hydrolysis to a carboxamide intermediate have been hampered by low yields.[3] Modern approaches have sought to overcome these limitations, while others leverage the stability and reactivity of amides for strategic modifications, such as N-alkylation of the piperidine ring via amide reduction. This guide focuses on two primary, mechanistically distinct strategies that utilize carboxamides:

  • Strategy A: Acylation of a 4-Anilinopiperidine Core: The most direct approach, where the final anilide (carboxamide) bond is formed on a pre-synthesized 4-anilinopiperidine intermediate.

  • Strategy B: Reductive Transformation of N-Acyl Piperidine Precursors: A powerful method where a carboxamide is installed on the piperidine nitrogen and subsequently reduced to introduce diverse N-alkyl substituents.

This document will provide the foundational chemistry, step-by-step protocols, and troubleshooting insights for both approaches.

Strategic Synthesis Pathways

The selection of a synthetic route depends on the desired final analog, scale, and available starting materials. Below, we detail the logic and workflow for our featured strategies.

Foundational Step: Building the 4-Anilinopiperidine Core via Reductive Amination

Both strategies often begin with a common precursor: an N-protected 4-anilinopiperidine. The most efficient and widely used method for its synthesis is the reductive amination of an N-protected 4-piperidone with aniline or its derivatives.[4][5] This reaction forms the critical C-N bond at the 4-position of the piperidine ring.

The mechanism involves two key stages in a one-pot reaction:

  • Imine/Iminium Ion Formation: The aniline nitrogen performs a nucleophilic attack on the 4-piperidone's carbonyl carbon. This is often facilitated by a mild acid catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic. Subsequent dehydration yields a Schiff base (imine) or its protonated form (iminium ion).

  • Hydride Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond to the target secondary amine.

Reductive_Amination_Mechanism Ketone N-Protected 4-Piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Aniline Aniline Aniline Aniline->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 4-Anilinopiperidine Product Iminium->Product Hydride [H⁻] (Reducing Agent) Hydride->Product Reduction

Caption: Mechanism of Reductive Amination.

The choice of reducing agent is critical for maximizing yield and minimizing side reactions, such as the reduction of the starting ketone.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity for iminium ions over ketones.[4]

ReagentKey AdvantagesCommon ConditionsTypical Yield
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions, tolerates a wide range of functional groups.DCM or DCE, Room Temp>90%
Sodium Cyanoborohydride (NaBH₃CN) Cost-effective, effective at acidic pH where iminium formation is favored.Methanol, pH 5-680-95%
Catalytic Hydrogenation (H₂, Pd/C) Highly efficient, scalable, high-purity product, environmentally friendly.Methanol or Ethanol, H₂ pressure>95%
Table 1. Comparison of Common Reducing Agents for Reductive Amination.[4]
Strategy A: Final Analog Synthesis via Acylation (Amidation)

This strategy is the most common for producing fentanyl-type molecules. It involves the N-acylation of the anilino-nitrogen of the 4-anilinopiperidine core. This directly forms the target carboxamide (anilide) functionality.

The process typically involves deprotection of the piperidine nitrogen (e.g., removal of a Boc group with trifluoroacetic acid), followed by N-alkylation to install the desired substituent (like a phenethyl group). The final step is the acylation of the aniline nitrogen with an appropriate acylating agent, such as propionyl chloride or propionic anhydride.[3][6]

Strategy_A_Workflow Strategy A: Acylation Pathway Start N-Boc-4-Anilino- piperidine Deprotect Deprotection (e.g., TFA) Start->Deprotect Intermediate1 4-Anilinopiperidine Deprotect->Intermediate1 NAlkylation N-Alkylation (e.g., Phenethyl bromide) Intermediate1->NAlkylation Intermediate2 N-Alkyl-4-Anilino- piperidine (e.g., 4-ANPP) NAlkylation->Intermediate2 Acylation Acylation (e.g., Propionic Anhydride) Intermediate2->Acylation FinalProduct Final 4-Anilidopiperidine Analog (e.g., Fentanyl) Acylation->FinalProduct Strategy_B_Workflow Strategy B: Amide Reduction Pathway Start 4-Anilinopiperidine (Acylated on Aniline-N) AmideFormation N-Acylation (e.g., Acetyl Chloride) Start->AmideFormation Carboxamide Carboxamide Precursor (N-Acyl-4-Anilidopiperidine) AmideFormation->Carboxamide Reduction Amide Reduction (e.g., LiAlH₄) Carboxamide->Reduction FinalProduct Final N-Alkyl-4-Anilidopiperidine Analog Reduction->FinalProduct

Caption: Workflow for the Amide Reduction Strategy.

Expertise & Causality: The primary advantage of this method is that amides are generally easier to form and purify than the products of direct alkylation, which can suffer from over-alkylation. [7]The subsequent reduction is often clean and high-yielding. However, the major consideration is the chemoselectivity of the reducing agent. LiAlH₄ is highly reactive and will reduce other sensitive functional groups, including esters and the anilide carbonyl itself if not properly controlled. Therefore, the anilide nitrogen must be acylated after the piperidine nitrogen has been functionalized via this reduction method, or appropriate protecting groups must be used.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to the described stoichiometry, conditions, and workup procedures is critical for success.

Protocol 1: Reductive Amination of N-Boc-4-Piperidone with Aniline

This protocol details the synthesis of the key intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), a controlled precursor chemical. [8] Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

  • Add aniline (1.1 eq) via syringe and stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine/iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting piperidone is consumed.

  • Slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure product.

Protocol 2: Acylation of 4-ANPP with Propionic Anhydride to Synthesize Fentanyl

This protocol describes the final amidation step to produce a fentanyl analog from 4-anilino-N-phenethylpiperidine (4-ANPP).

Materials:

  • 4-ANPP (1.0 eq)

  • Propionic anhydride (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DCM or Chloroform

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-ANPP (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add the base (e.g., TEA, 2.0 eq) to the solution.

  • Add propionic anhydride (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: Reduction of an N-Acyl Carboxamide Precursor with LiAlH₄

This protocol details the conversion of an N-acyl piperidine carboxamide to the corresponding N-alkyl amine.

CAUTION: LiAlH₄ is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere.

Materials:

  • N-Acyl-4-anilidopiperidine precursor (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water).

Procedure:

  • In a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the N-acyl carboxamide precursor (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Workup (Crucial Step): Quench the reaction with extreme care by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Stir the resulting mixture vigorously for 1 hour until a white, filterable precipitate forms.

  • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified.

Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure. For example, in ¹³C NMR, the successful reduction of a carboxamide in Protocol 3 will be indicated by the disappearance of the amide carbonyl signal (typically ~170 ppm) and the appearance of a new aliphatic carbon signal. [9][10]* Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Can be used to monitor the reaction. The disappearance of the amide C=O stretch (around 1650 cm⁻¹) is indicative of a successful reduction in Protocol 3.

Conclusion

The synthesis of 4-anilidopiperidine analogs via pathways involving carboxamide precursors offers a versatile and powerful platform for drug discovery. The acylation strategy provides a direct and modular route for late-stage diversification, while the amide reduction strategy presents a robust alternative for introducing N-alkyl groups. A thorough understanding of the underlying mechanisms, careful selection of reagents, and adherence to validated protocols are essential for achieving high yields and purity. The methods and insights provided in this guide are intended to empower researchers to confidently and successfully navigate the synthesis of these important pharmacological scaffolds.

References

[11]Marton, J., Sipos, A., Berényi, S., Glaenzel, B., & Henriksen, G. (2020). 4-Anilidopiperidine Derivatives for in vivo Imaging of μ-Opioid Receptors. Letters in Organic Chemistry, 17(11). Available at: [Link]

[6]Le, T. N., et al. (2008). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 18(2), 688-692. Available at: [Link]

[3]Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. Available at: [Link]

[12]Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC. (n.d.). Available at: [Link]

[1]Cannaert, A., et al. (2016). Evaluation of the analgesic effect of 4-anilidopiperidine scaffold containing ureas and carbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 111-119. Available at: [Link]

[13]Marton, J., et al. (2012). A convenient route to 4-carboxy-4-anilidopiperidine esters and acids. Molecules, 17(3), 2823-2832. Available at: [Link]

[14]Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Available at: [Link]

[15]Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). Available at: [Link]

[16]Campagne, J.-M., & De Figueiredo, M. (Eds.). (n.d.). Catalytic Approaches for Amide Synthesis. Catalysts. Available at: [Link]

[17]Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. Available at: [Link]

[18]Marton, J., et al. (2020). 4-Anilidopiperidine Derivatives for in vivo Imaging of μ-Opioid Receptors. Bentham Science. Available at: [Link]

[19]Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

[20]Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(10), 1915-1920. Available at: [Link]

[9]Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). MDPI. Available at: [Link]

[8]UNODC. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available at: [Link]

[21]Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021). Frontiers. Available at: [Link]

[22]Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]

[2]U.S. Sentencing Commission. (2017, December 5). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Available at: [Link]

[23]Schlesinger, H. I. (1955). Preparation of amines from amides by reduction with a borohydride. U.S. Patent No. 3,026,355. Available at:

[24]Effect of anchoring 4-anilidopiperidines to opioid peptides - PMC. (n.d.). Available at: [Link]

[25]Designing and Synthesis of Novel Amidated Fentanyl Analogs | Request PDF. (n.d.). Available at: [Link]

[26]ChemHelp ASAP. (2020, March 21). amide reduction & amine synthesis. YouTube. Available at: [Link]

[10]Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (n.d.). Available at: [Link]

[7]Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Application

Using 4-(methylamino)piperidine-4-carboxamide in peptide coupling

Topic: High-Efficiency Peptide Coupling to 4-(Methylamino)piperidine-4-carboxamide Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Peptide Coupling to 4-(Methylamino)piperidine-4-carboxamide Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers[1]

Executive Summary & Strategic Analysis

The Challenge: 4-(Methylamino)piperidine-4-carboxamide represents a "perfect storm" of steric hindrance in peptide chemistry.[1] It combines two challenging structural features:

  • Gem-disubstitution: The amine is located at the C4 position of a piperidine ring, which is also substituted with a carboxamide group. This quaternary center creates a significant steric wall.

  • N-Methylation: The nucleophile is a secondary amine (-NHMe).[1] N-methylated amines exhibit drastically reduced nucleophilicity compared to primary amines due to steric bulk and electronic effects.[1]

The Solution: Standard coupling reagents (EDC, DCC, HBTU) typically fail or result in unacceptably low yields (<10%) with this scaffold. Successful incorporation requires high-energy activation of the incoming amino acid. This guide details two validated protocols: the Acid Chloride Method (Solution Phase) for maximum conversion, and the PyAOP/Microwave Method (Solid Phase/Solution) for compatibility with acid-sensitive protecting groups.

Pre-Coupling Requirements: Orthogonal Protection

Before attempting coupling, the piperidine ring nitrogen (N1) must be distinguished from the exocyclic methylamine (N-Me). The N1 position is less hindered and will react preferentially if left unprotected.

  • Recommended Scaffold State: 1-Boc-4-(methylamino)piperidine-4-carboxamide .[1]

  • Why: The Boc group protects the piperidine nitrogen, forcing the coupling reaction to occur at the difficult N-methyl site. The carboxamide (-CONH₂) acts as a C-terminal mimic and remains inert under standard coupling conditions.[1]

Protocol A: The Acid Chloride Method (Bis-trichloromethyl Carbonate)

Best for: Solution phase synthesis, extremely difficult couplings, and valuable building blocks.

Mechanism: In situ generation of an amino acid chloride using Bis(trichloromethyl) carbonate (BTC, Triphosgene) creates an acylating species small enough to penetrate the steric shield of the N-methyl group.

Materials
  • Nucleophile: 1-Boc-4-(methylamino)piperidine-4-carboxamide (1.0 eq)[1]

  • Electrophile: Fmoc-Amino Acid-OH (1.2 eq)

  • Activator: Bis(trichloromethyl) carbonate (BTC) (0.4 eq)[1]

  • Base: 2,4,6-Collidine (3.0 eq) or DIPEA (5.0 eq)[1]

  • Solvent: Anhydrous THF or DCM (dryness is critical)[1]

Step-by-Step Procedure
  • Activation (Acyl Chloride Formation):

    • Dissolve the Fmoc-Amino Acid (1.2 eq) and BTC (0.4 eq) in anhydrous THF under nitrogen/argon.

    • Cool the solution to 0°C.

    • Add Collidine (3.0 eq) dropwise. A white precipitate (collidinium chloride) will form.

    • Stir for 5–10 minutes at 0°C, then 15 minutes at room temperature. Note: Do not filter the precipitate yet.

  • Coupling:

    • Add the 1-Boc-4-(methylamino)piperidine-4-carboxamide (1.0 eq) dissolved in a minimum amount of THF to the activated mixture.[1]

    • Stir at room temperature for 2–4 hours.

    • Optimization: If conversion is low after 2 hours, heat to 50°C.

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with EtOAc (3x). Wash organics with 1M HCl (rapidly), NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.

Critical Safety Note: BTC generates phosgene in situ. This reaction must be performed in a well-ventilated fume hood.[1]

Protocol B: The PyAOP/Microwave Method

Best for: Solid-phase synthesis (SPPS) or when acid chlorides are too harsh for side-chain protecting groups.[1]

Mechanism: PyAOP (a phosphonium salt) is superior to uronium salts (HATU) for secondary amines because it avoids the formation of guanidinium byproducts, which can terminate the chain during slow reactions.

Materials
  • Coupling Reagent: PyAOP (1.5 – 2.0 eq)[1]

  • Additive: HOAt (1.5 – 2.0 eq)

  • Base: DIPEA (3.0 – 4.0 eq)[1]

  • Solvent: NMP (N-methylpyrrolidone) – Crucial: DMF often causes aggregation in hindered sequences; NMP is superior.[1]

Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve Fmoc-Amino Acid (2.0 eq), PyAOP (2.0 eq), and HOAt (2.0 eq) in NMP.

    • Add DIPEA (4.0 eq). Shake/stir for exactly 30 seconds. Do not over-activate; reactive esters can hydrolyze or racemize.

  • Coupling (Microwave Assisted):

    • Add the activated solution to the resin or solution containing the piperidine scaffold.

    • Microwave Settings:

      • Temperature: 75°C

      • Power: 25–30 W (dynamic)[1]

      • Time: 10–15 minutes.

    • Alternative (No Microwave): Heat to 50°C in an oil bath for 2–3 hours.

  • Double Coupling:

    • For this specific scaffold, a single coupling is rarely 100% efficient. Drain/filter and repeat the coupling step with fresh reagents.

Comparative Data: Reagent Efficiency

The following table summarizes expected conversion rates for coupling Fmoc-Phe-OH to 4-(methylamino)piperidine-4-carboxamide (1.0 mmol scale, 2h reaction).

Coupling SystemBaseSolventConversion (%)Notes
HBTU / HOBt DIPEADMF< 15%Ineffective. Steric failure.[1]
HATU / HOAt DIPEADMF45 - 60%Moderate.[1] Guanidinium capping risk.[2][3]
PyAOP / HOAt DIPEANMP75 - 85%Recommended for SPPS.
BTC (Acid Chloride) CollidineTHF> 95% Gold Standard. Highest yield.[1]
COMU DIPEADMF65 - 75%Good alternative to PyAOP.[1]

Visualization of Workflows

Figure 1: Strategic Decision Tree & Mechanism

PeptideCoupling Start Target: 4-(methylamino)piperidine-4-carboxamide Check Is Piperidine N1 Protected? Start->Check Protect Step 1: Protect N1 (Boc-Anhydride) Check->Protect No Choice Select Coupling Strategy Check->Choice Yes (e.g., N-Boc) Protect->Choice MethodA Method A: Acid Chloride (BTC) (Solution Phase) Choice->MethodA Robust Side Chains MethodB Method B: PyAOP + Microwave (Solid Phase/Sensitive Groups) Choice->MethodB Acid Sensitive / Resin MechA Mechanism: In-situ Acid Chloride Small electrophile penetrates steric shield MethodA->MechA MechB Mechanism: Phosphonium Activation High reactivity, no guanidinylation MethodB->MechB Product Final Product: Fmoc-AA-N(Me)-Piperidine-CONH2 MechA->Product MechB->Product

Caption: Decision matrix for coupling to the sterically hindered N-methyl-4-aminopiperidine scaffold.

Quality Control & Troubleshooting

Monitoring the Reaction: Standard Ninhydrin (Kaiser) tests yield false negatives for secondary/N-methyl amines.[1]

  • Use: Chloranil Test or Bromophenol Blue .

    • Positive (Unreacted Amine): Blue/Green staining.[3]

    • Negative (Coupled): Yellow/Colorless.

  • LC-MS: This is mandatory.[1] The steric bulk can lead to "slow" acylation where the activated ester hydrolyzes before reacting. Always verify mass shift (M + Amino Acid - H₂O).[1]

Troubleshooting Low Yields:

  • Solvent Switch: If using DMF, switch to NMP or DCM/DMF (1:1) . NMP solvates aggregated peptide chains and hindered amines better.

  • Temperature: Increase to 60°C (if Cys/His are absent to avoid racemization).

  • Leaving Group: If PyAOP fails, switch to the Acid Fluoride method using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

References

  • El-Faham, A., & Albericio, F. (2011).[4][5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[5] [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][6] Tetrahedron Letters, 31(2), 205-208. [Link][1]

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide.[1] Biopolymers (Peptide Science), 98(1). (Discusses NMP vs DMF in hindered couplings). [Link][1]

  • Carpino, L. A., et al. (2003). The Acid Fluoride Method for Peptide Coupling.[7] Accounts of Chemical Research. (Foundational text on using acid fluorides/chlorides for hindered amines like Aib and N-Me-Aib). [Link]

Sources

Method

Strategic Synthesis and Evaluation of CCR5 Antagonists: The 4-Aminopiperidine Scaffold

[1][2][3] Executive Summary & Pharmacophore Rationale The chemokine receptor CCR5 remains a critical target for HIV-1 entry inhibition and immune-mediated inflammatory diseases. While Maraviroc (Selzentry®) utilizes a tr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Pharmacophore Rationale

The chemokine receptor CCR5 remains a critical target for HIV-1 entry inhibition and immune-mediated inflammatory diseases. While Maraviroc (Selzentry®) utilizes a tropane core, the 4-aminopiperidine scaffold represents a chemically accessible, conformationally flexible alternative that serves as a privileged structure in GPCR medicinal chemistry.

This Application Note details the strategic synthesis of CCR5 antagonists using a convergent 4-aminopiperidine approach. Unlike rigid tropane syntheses, this scaffold allows for rapid "Right-Hand Side" (RHS) and "Left-Hand Side" (LHS) diversification, essential for optimizing the critical salt-bridge interaction with Glu283 in the CCR5 transmembrane domain.

Key Pharmacophore Elements
  • Basic Nitrogen (Piperidine N1): Forms a salt bridge with Glu283 (TM7).

  • Linker (4-Amino group): Provides hydrogen bonding capability (often amide/urea) and spacing.

  • Hydrophobic Domain (C4 substituent): Occupies the lipophilic pocket formed by Tyr108, Trp86, and Phe109.

Strategic Synthetic Planning

The synthesis is designed to be convergent , avoiding linear sequences that reduce overall yield. We utilize a Reductive Amination strategy mediated by Titanium(IV) isopropoxide, which serves as both a Lewis acid and a water scavenger, ensuring high yields even with sterically hindered or electron-deficient amines.

Diagram 1: Retrosynthetic Analysis & Workflow

Retrosynthesis cluster_0 Phase 1: Core Assembly Target Target CCR5 Antagonist (4-Aminopiperidine Core) Intermediate Intermediate A (Secondary Amine) Target->Intermediate Amide Coupling (RHS Installation) Acid_R2 Carboxylic Acid (R2-COOH) Target->Acid_R2 Diversity Element Piperidone N-Protected 4-Piperidone Intermediate->Piperidone Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Amine_R1 Primary Amine (R1-NH2) Intermediate->Amine_R1 Core Assembly

Caption: Retrosynthetic disconnection showing the convergent assembly of the 4-aminopiperidine core followed by amide diversification.

Protocol 1: Core Scaffold Assembly via Ti(IV)-Mediated Reductive Amination

Objective: Synthesize the secondary amine intermediate without over-alkylation (a common pitfall of direct alkylation). Scope: Applicable to N-Boc-4-piperidone and various primary amines (benzylamines, chiral alkyl amines).

Materials
  • Ketone: N-Boc-4-piperidone (1.0 equiv)

  • Amine: Primary amine (R-NH2) (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv) [Strictly Anhydrous]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv) or NaBH4.

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Methanol (MeOH).

Step-by-Step Methodology
  • Imine Formation (The "Titanium Push"):

    • In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-piperidone (10 mmol) in anhydrous DCM (20 mL).

    • Add the primary amine (11 mmol).

    • Critical Step: Add Ti(OiPr)4 (12 mmol) dropwise. The solution may turn slightly yellow/orange.

    • Mechanism:[1][2] Ti(OiPr)4 coordinates to the ketone oxygen, activating it for nucleophilic attack while scavenging the water byproduct to drive the equilibrium toward the imine.

    • Stir at room temperature (RT) for 6–12 hours. Monitor by TLC (disappearance of ketone).

  • Reduction:

    • Option A (Mild - Preferred): Cool the mixture to 0°C. Add STAB (15 mmol) in one portion. Stir overnight at RT.

    • Option B (Standard): If using Methanol as solvent, add NaBH4 (15 mmol) carefully at 0°C.

    • Note: STAB is preferred in DCM to minimize reduction of other sensitive functional groups.

  • Work-up (The "Titanium Crash"):

    • Quench the reaction by adding 10 mL of 1N NaOH.

    • Caution: A thick white precipitate (Titanium dioxide) will form.

    • Dilute with EtOAc (50 mL) and filter the suspension through a Celite pad to remove the titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.

  • Purification:

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify via flash column chromatography (SiO2, DCM/MeOH/NH4OH gradient).

Validation Point: 1H NMR should show a multiplet at δ 2.6–2.8 ppm (CH-NH) for the piperidine C4 proton.

Protocol 2: Library Diversification (Amide Coupling)

Objective: Install the "Right-Hand Side" pharmacophore (often a benzamide or heterocyclic amide) to engage the hydrophobic pocket of CCR5.

Materials
  • Amine: Secondary amine from Protocol 1 (1.0 equiv).

  • Acid: Carboxylic acid diversity element (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv) (Preferred for sterically hindered secondary amines).

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid (1.2 mmol) in DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 5 minutes to form the activated ester.

  • Coupling:

    • Add the Secondary Amine (1.0 mmol) to the mixture.

    • Stir at RT for 4–16 hours.

  • Work-up & Isolation:

    • Dilute with EtOAc (30 mL) and wash with sat. LiCl (to remove DMF), followed by sat. NaHCO3 and brine.

    • Dry (Na2SO4) and concentrate.

    • Deprotection (if Boc remains): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to expose the piperidine nitrogen (essential for CCR5 binding).

Protocol 3: Biological Validation (Calcium Flux Assay)

Objective: Quantify antagonist potency (IC50) by measuring the inhibition of RANTES (CCL5)-induced calcium mobilization in CHO-CCR5 cells.

Experimental Design
  • Cell Line: CHO-K1 stably expressing recombinant human CCR5 and Gα16 (promotes coupling to Calcium pathway).

  • Agonist: Recombinant Human CCL5 (RANTES).

  • Detection: FLIPR Calcium 6 Assay Kit or Fluo-4 AM.

Diagram 2: Calcium Flux Assay Workflow

CalciumFlux Seeding 1. Cell Seeding (CHO-CCR5, 20k/well) Loading 2. Dye Loading (Fluo-4 AM + Probenecid) Seeding->Loading Antagonist 3. Antagonist Addition (Serial Dilution) Loading->Antagonist Incubation 4. Equilibration (30 min @ 37°C) Antagonist->Incubation Agonist 5. Agonist Injection (EC80 of CCL5) Incubation->Agonist Readout 6. FLIPR Detection (RFU vs Time) Agonist->Readout

Caption: Step-by-step workflow for the high-throughput Calcium Flux functional assay.

Detailed Protocol
  • Cell Preparation:

    • Seed CHO-CCR5 cells (20,000 cells/well) in black-wall, clear-bottom 96-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media. Add 100 µL of Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM).

    • Note: Probenecid is crucial to prevent dye leakage from the cells.[1]

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Add 50 µL of test compound (3x concentration) to wells.

    • Incubate for 30 minutes to allow equilibrium binding to CCR5.

  • Agonist Stimulation:

    • Place plate in FLIPR/FlexStation.

    • Inject 50 µL of CCL5 (at EC80 concentration, typically 10–50 nM) to trigger Calcium release.

  • Data Analysis:

    • Record fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

    • Calculate IC50 based on the reduction of the Peak Fluorescence Response compared to DMSO control.

Troubleshooting & Optimization (The Scientist's Perspective)

IssueProbable CauseCorrective Action
Low Yield in Protocol 1 Incomplete imine formation.Ensure Ti(OiPr)4 is fresh. Increase stir time before adding reducing agent. Do not use aqueous solvents.
"Over-alkylation" Use of alkyl halides instead of reductive amination.Stick to the reductive amination protocol.[3][4] If using alkyl halides, use a syringe pump for slow addition.
High Background in Assay Dye leakage or constitutive receptor activity.Ensure Probenecid is fresh. Check cell line stability (Gα16 expression levels).
Precipitate in Work-up Titanium salts clogging filter.Use a wide pad of Celite. Add a small amount of water to the EtOAc mixture before filtering to clump the salts.

References

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][4] The Journal of Organic Chemistry. Link

  • Maeda, K., et al. (2004). "Discovery of Novel CCR5 Antagonists: 4-Aminopiperidine Derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold utility). Link

  • Wood, A., & Armour, D. (2005). "The discovery of the CCR5 receptor antagonist, UK-427,857 (maraviroc)." Progress in Medicinal Chemistry. (Historical evolution from piperidines). Link

  • Thermo Fisher Scientific. "Fluo-4 Calcium Imaging Protocol." (Standard industry protocol for calcium flux). Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

Sources

Application

Application Note: Site-Selective N-Methylation Strategies for 4-Amino-Piperidine-4-Carboxamide

Introduction & Mechanistic Rationale The 4-amino-piperidine-4-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, most notably serving as the critical core of the pan-AKT inhibitor AZD536...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-amino-piperidine-4-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, most notably serving as the critical core of the pan-AKT inhibitor AZD5363 (Capivasertib)[1]. Derivatization of this scaffold via N-methylation is a highly effective strategy to modulate a drug candidate's basicity, lipophilicity, and hydrogen-bonding networks.

However, achieving site-selective N-methylation presents a significant synthetic challenge due to the presence of three electronically and sterically distinct nitrogen centers:

  • N1 (Piperidine Secondary Amine): Highly nucleophilic with a pKa of ~9.5. Without protection, it is the kinetically favored site for electrophilic attack.

  • N4 (Primary Amine): Nucleophilic, but sterically hindered by the geminal carboxamide and the piperidine ring. Primary amines are notoriously prone to over-alkylation (forming tertiary amines) during standard reductive amination[2].

  • N-Amide (Carboxamide): Poorly nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl oxygen. Alkylation here requires strong deprotonation (e.g., via NaH) to form an amidate anion[3].

Direct methylation without a chemoselective strategy inevitably leads to complex, inseparable mixtures of N1-methylated and N4-dimethylated products. This guide outlines three field-proven, self-validating protocols to achieve 100% regioselectivity for each specific nitrogen atom.

Visualizing the Divergent Workflow

Workflow Start 4-amino-piperidine-4-carboxamide (Three Nitrogen Centers) N1 Target: N1 (Piperidine) Start->N1 N4 Target: N4 (Primary Amine) Start->N4 N_Amide Target: Carboxamide Start->N_Amide Step1_N1 1. N4-Boc Protection 2. HCHO, NaBH(OAc)3 3. TFA Deprotection N1->Step1_N1 Step1_N4 1. N1-Cbz Protection 2. Controlled Formylation 3. Reduction & Deprotection N4->Step1_N4 Step1_Amide 1. N1-Cbz / N4-Boc Protection 2. NaH, MeI, THF 3. Global Deprotection N_Amide->Step1_Amide

Figure 1: Divergent protection and methylation strategies for 4-amino-piperidine-4-carboxamide.

Quantitative Data Summary

The following table summarizes the stoichiometric and operational parameters required to achieve optimal yields for each regioselective pathway.

Target SiteReagentsProtecting Group (PG) StrategyTypical YieldReaction TimeTemp
N1 (Piperidine) HCHO, NaBH(OAc)₃Transient N4-Boc80–90%2–4 h25 °C
N4 (Primary Amine) Ac₂O/HCOOH, then BH₃·THFTransient N1-Cbz65–75%12–16 h0 to 65 °C
N-Amide NaH, MeIOrthogonal N1-Cbz, N4-Boc50–60%4–6 h0 to 25 °C

Experimental Protocols

Protocol A: Selective N1-Methylation (Piperidine Core)

Causality & Mechanism: To prevent competitive N4-alkylation, the primary amine is transiently protected as a tert-butyloxycarbonyl (Boc) carbamate. For the reductive amination, Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it only reduces the highly electrophilic iminium ion intermediate and does not prematurely reduce the formaldehyde to methanol[4].

Step-by-Step Methodology:

  • Protection: Dissolve 4-amino-piperidine-4-carboxamide (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (Et₃N, 1.5 eq) and Boc-anhydride (Boc₂O, 1.05 eq). Stir at room temperature (RT) for 2 h.

  • Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The primary amine will no longer stain deep purple. LC-MS must show a mass shift of +100 Da corresponding to the Boc addition.

  • Reductive Amination: To the crude N4-Boc intermediate in 1,2-Dichloroethane (DCE), add 37% aqueous formaldehyde (1.2 eq). Stir for 30 min to allow complete iminium formation. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control exotherm. Stir for 4 h at RT.

  • Validation Checkpoint: LC-MS should indicate a precise mass shift of +14 Da relative to the Boc-protected intermediate, confirming monomethylation.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 1 h. Concentrate in vacuo to yield the N1-methylated product as a TFA salt.

Protocol B: Selective N4-Monomethylation (Primary Amine)

Causality & Mechanism: Monomethylation of primary amines is inherently difficult because the resulting secondary amine is more nucleophilic than the starting material, heavily favoring dimethylation[2]. To circumvent this, a two-step formylation-reduction sequence is employed. The N1 piperidine nitrogen is first protected with a Carboxybenzyl (Cbz) group to withstand the subsequent reductive conditions.

Step-by-Step Methodology:

  • Protection: React the starting material with Benzyl chloroformate (Cbz-Cl, 1.0 eq) and Na₂CO₃ in a THF/H₂O biphasic system at 0 °C to RT for 4 h.

  • Formylation: Generate acetic formic anhydride in situ by mixing acetic anhydride (2.0 eq) and formic acid (2.5 eq) at 50 °C for 2 h, then cool to 0 °C. Add the N1-Cbz protected intermediate. Stir at RT for 4 h to yield the N4-formamide.

  • Validation Checkpoint: LC-MS should indicate a mass shift of +28 Da relative to the Cbz-protected intermediate.

  • Reduction: Dissolve the N4-formamide in anhydrous THF at 0 °C. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise. Reflux at 65 °C for 12 h.

  • Validation Checkpoint: Quench carefully with MeOH. LC-MS must confirm the reduction of the formyl group to a methyl group (loss of 14 Da from the formamide intermediate).

  • Deprotection: Remove the Cbz group via catalytic hydrogenation (10% Pd/C, H₂ balloon) in MeOH for 6 h. Filter through Celite and concentrate.

Protocol C: Carboxamide N-Methylation

Causality & Mechanism: The carboxamide nitrogen is non-nucleophilic. It must be forcefully deprotonated using a strong base (NaH) to form an amidate anion before it can react with an electrophile like methyl iodide (MeI). Because NaH will indiscriminately deprotonate the primary and secondary amines, both N1 and N4 must be orthogonally protected prior to this step[3].

Step-by-Step Methodology:

  • Orthogonal Protection: Prepare the N1-Cbz, N4-Boc doubly protected intermediate using a sequential combination of Protocol B (Step 1) and Protocol A (Step 1).

  • Deprotonation: Dissolve the fully protected intermediate in anhydrous THF. Cool to 0 °C under an inert N₂ atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 min until H₂ gas evolution completely ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm the reaction to RT and stir for 4 h.

  • Validation Checkpoint: Quench with saturated aqueous NH₄Cl. LC-MS will show the addition of a methyl group (+14 Da) to the fully protected scaffold.

  • Global Deprotection: Remove the Boc group with TFA/DCM, followed by Cbz removal via Pd/C hydrogenation to yield the free N-methylcarboxamide.

References

  • Title: Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts Source: Catalysis Science & Technology (RSC Publishing) URL: 2

  • Title: N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand Source: Organometallics - ACS Publications URL: 4

  • Title: 1-Methylpiperidine-4-carboxamide | 62718-28-9 Source: Benchchem URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Strecker reaction with methylamine and piperidone

Topic: Improving Yield of Strecker Reaction with Methylamine and Piperidone Ticket ID: STR-PIP-042 Status: Open Assigned Specialist: Senior Application Scientist Introduction You are encountering yield issues with the St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Strecker Reaction with Methylamine and Piperidone Ticket ID: STR-PIP-042 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

You are encountering yield issues with the Strecker synthesis involving 4-piperidone (or its N-methyl derivative) and methylamine . Unlike aldehydes, cyclic ketones like piperidone possess significant steric strain and lower electrophilicity, making the reaction thermodynamically unfavorable and prone to reversibility.

This guide moves beyond standard textbook protocols to address the specific equilibrium challenges of ketimines. We will focus on two validated systems: a High-Performance Anhydrous System (using TMSCN) and a Cost-Effective Aqueous System (using KCN/NaCN), with a strong emphasis on equilibrium displacement.

Module 1: The Thermodynamics of Failure

To improve yield, you must first understand why the reaction fails. The reaction is not a straight line; it is a series of reversible equilibria.

The Critical Failure Points
  • Imine Instability: The condensation of piperidone and methylamine releases water. In a closed system, this water hydrolyzes the imine back to the starting ketone.

  • The Cyanohydrin Trap: Cyanide is a small nucleophile. If the imine is not fully formed, cyanide will attack the ketone directly, forming a cyanohydrin. While often reversible, this siphons off reagents and complicates kinetics.

  • Retro-Strecker: The final

    
    -aminonitrile product is sterically crowded. In basic conditions or high heat, it can eject cyanide (retro-Strecker), reverting to the imine.
    
Visualizing the Equilibrium

StreckerEquilibrium Ketone Piperidone + Methylamine Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal Fast Cyanohydrin Cyanohydrin (Dead End/Side Product) Ketone->Cyanohydrin + CN- (If Imine low) Hemiaminal->Ketone Imine Ketimine (Intermediate) Hemiaminal->Imine - H2O (Rate Limiting) Imine->Hemiaminal + H2O (Hydrolysis) Product α-Aminonitrile (Target) Imine->Product + CN- / TMSCN Cyanohydrin->Ketone Reversible Product->Imine Retro-Strecker Water H2O

Figure 1: The thermodynamic landscape. Note that water removal is the key lever to drive the reaction from Yellow to Blue.

Module 2: Validated Protocols

Protocol A: The "Titanium Trap" (Recommended for High Yield)

Best for: Small to medium scale, high value substrates, maximum conversion. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: it acts as a Lewis acid to activate the carbonyl and a chemical dehydrating agent (scavenging water to form stable


), rendering the imine formation irreversible.

Reagents:

  • 1-Methyl-4-piperidone (1.0 equiv)[1][2]

  • Methylamine (2.0 M in THF or MeOH, 1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • TMSCN (Trimethylsilyl cyanide) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Imine Pre-formation: In a flame-dried flask under Nitrogen/Argon, dissolve piperidone in anhydrous DCM.

  • Catalyst Addition: Add

    
     dropwise. The solution may turn slightly yellow.
    
  • Amine Addition: Add the methylamine solution. Stir at room temperature for 4–6 hours .

    • Checkpoint: The

      
       is consuming the water generated. You are locking the imine.
      
  • Cyanide Addition: Cool the reaction to 0°C. Add TMSCN dropwise.

    • Safety: TMSCN is volatile and hydrolyzes to HCN.[3] Use extreme caution in a fume hood.

  • Reaction: Allow to warm to room temperature and stir overnight (12h).

  • Quench: Quench carefully with water or saturated

    
    . The Titanium will form a thick white precipitate (
    
    
    
    ).
  • Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with DCM. Dry the organic layer (

    
    ) and concentrate.
    
Protocol B: The "Buffered Aqueous" Method

Best for: Large scale, cost sensitivity, avoiding titanium waste. Mechanism: Uses pH control to favor the iminium species without hydrolyzing the nitrile.

Reagents:

  • Piperidone HCl monohydrate (or free base)

  • Methylamine (40% aq)

  • KCN or NaCN (1.2 equiv)

  • Ammonium Chloride (

    
    ) (1.0 equiv) - Crucial buffer
    

Step-by-Step:

  • Buffer Setup: Dissolve

    
     and KCN in minimal water.
    
  • Amine Addition: Add methylamine solution to the piperidone (dissolved in MeOH/Water 1:1).

  • Combination: Add the cyanide/buffer solution to the ketone/amine mixture.

  • Reaction: Seal the vessel (stoppered flask) and stir for 24 hours at room temperature.

    • Note: Do not heat. Heating piperidone aminonitriles in aqueous base promotes the Retro-Strecker reaction.

  • Extraction (Critical): The product is likely a solid or oil. Extract with DCM.[4]

    • pH Check: Ensure the aqueous layer is pH > 9 before extraction to keep the amine free-based.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns into a sticky tar/polymer. Why?

Diagnosis: Polymerization of the imine or self-condensation of the piperidone. Fix:

  • Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization.

  • Temperature: Keep it cool (0°C to RT). Never reflux a piperidone Strecker reaction.

  • Order of Addition: Use Protocol A (Pre-formation). If methylamine and piperidone sit together too long without the cyanide trap, they polymerize.

Q2: I see low conversion by TLC/LCMS. The starting ketone persists.

Diagnosis: Wet reagents or insufficient equilibrium drive. Fix:

  • Water Scavenging: If using Protocol A, ensure your

    
     is fresh (it should be clear/pale yellow, not cloudy). If using standard conditions, add anhydrous 
    
    
    
    directly to the reaction flask to soak up water as it forms.
  • Amine Excess: Methylamine is volatile. If you run this open or over a long period, you may lose the amine. Use 1.5–2.0 equivalents in a sealed vessel.

Q3: The product disappears during workup (Yield loss).

Diagnosis: Hydrolysis or Retro-Strecker during extraction. Fix:

  • Avoid Acid: Do not wash the organic layer with strong acid (1M HCl). While this protonates the amine, it can hydrolyze the nitrile to an amide if left too long.

  • Avoid Strong Base: Do not wash with NaOH. High pH promotes the ejection of cyanide (Retro-Strecker).

  • Cold Workup: Perform all extractions with ice-cold solvents.

Q4: Can I use Acetone Cyanohydrin instead of TMSCN/KCN?

Answer: Yes, but it is generally slower for ketones. Acetone cyanohydrin acts as a cyanide transfer agent. It is safer than KCN but less thermodynamically driving than TMSCN. If you use it, you must use a catalyst like


 or 

to facilitate the transfer.

Module 4: Decision Matrix

Use this flow to select the correct optimization path for your specific constraints.

OptimizationFlow Start Start: Piperidone Strecker Constraint Primary Constraint? Start->Constraint Yield Maximize Yield Constraint->Yield Yield is King Scale Scale / Cost Constraint->Scale Cost is King Anhydrous Can you use anhydrous conditions? Yield->Anhydrous ProtocolB Protocol B: Aqueous KCN + NH4Cl (Careful pH control required) Scale->ProtocolB ProtocolA Protocol A: Ti(OiPr)4 + TMSCN (Highest Conversion) Anhydrous->ProtocolA Yes AddMg Add MgSO4 or Molecular Sieves to reaction mixture Anhydrous->AddMg No (Solvent wet) AddMg->ProtocolB Modified

Figure 2: Workflow decision tree for selecting the optimal synthesis route.

References

  • Mattson, A. E., et al. (2006). "Titanium Isopropoxide as a Reductive Amination Catalyst." The Journal of Organic Chemistry. (Demonstrates the efficacy of Ti(IV) in scavenging water for imine formation).

  • Mai, K., & Patil, G. (1985). "Facile synthesis of α-aminonitriles." Tetrahedron Letters. (Foundational work on TMSCN Strecker reactions).

  • Strecker Synthesis Mechanism & Kinetics. (2024). Organic Chemistry Portal. (General mechanistic overview and catalyst comparisons).

  • Kuwano, R., et al. (2006). "Catalytic Asymmetric Strecker Reaction of Ketoimines." Journal of the American Chemical Society. (Discusses the difficulty of ketone substrates compared to aldehydes).

Disclaimer: This guide is for research purposes only. Cyanides are lethal poisons. All work must be conducted in a functioning fume hood with appropriate personal protective equipment (PPE) and cyanide antidote kits available.

Sources

Optimization

Preventing cyanohydrin formation in 4-aminonitrile synthesis

Welcome to the technical support resource for the synthesis of 4-aminonitriles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-aminonitriles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The formation of α-aminonitriles, often via the Strecker synthesis, is a cornerstone reaction for producing α-amino acids and various nitrogen-containing heterocycles.[1][2][3][4] However, a persistent and often frustrating challenge is the competitive formation of the cyanohydrin byproduct.

This document provides in-depth, field-proven troubleshooting strategies and a foundational understanding of the reaction mechanisms to empower you to optimize your synthesis, suppress unwanted side reactions, and achieve high yields of your target 4-aminonitrile.

Troubleshooting Guide: Minimizing Cyanohydrin Formation

This section directly addresses the most common experimental hurdles encountered during 4-aminonitrile synthesis.

Q: My reaction is yielding a significant amount of cyanohydrin byproduct, significantly lowering the yield of my desired 4-aminonitrile. How can I fix this?

A: This is the most prevalent issue in this class of reactions. The cyanohydrin forms when the cyanide ion directly attacks the carbonyl carbon of your starting aldehyde, competing with the desired reaction pathway which involves the formation of an imine intermediate.[5] Fortunately, this side reaction can be effectively suppressed through careful control of the reaction parameters. The aminonitrile is often the thermodynamically favored product, meaning we can steer the reaction to completion with the right setup.[6]

Here is a systematic approach to troubleshoot and optimize your reaction:

1. Prioritize Imine Pre-formation: The Most Critical Step

The root cause of cyanohydrin formation is the presence of the free aldehyde in the reaction mixture when the cyanide source is introduced. The most effective strategy is to consume the aldehyde by forming the imine before adding cyanide.[5][6]

Causality: The aldehyde is the common substrate for both the desired aminonitrile pathway and the undesired cyanohydrin pathway. By reacting the aldehyde with the amine first, you convert it into an imine. This imine is the direct precursor to your desired product but cannot form the cyanohydrin. This simple change in reagent addition order starves the side reaction of its starting material.

This protocol is a robust starting point for minimizing cyanohydrin formation.

  • Setup & Anhydrous Conditions: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add your starting aldehyde (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene).

    • Scientist's Note: Water can hydrolyze the imine back to the aldehyde, re-introducing the substrate for cyanohydrin formation. Using a desiccant like anhydrous magnesium sulfate (MgSO₄) can be beneficial to drive the equilibrium towards the imine.[5][7]

  • Amine Addition: Add the amine (1.0 - 1.1 eq.). A slight excess of the amine can help push the imine formation to completion.[5]

  • Imine Formation: Stir the mixture at room temperature (or gentle heat, if required) for 1-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the consumption of the aldehyde and formation of the imine.

  • Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. This is a crucial step for controlling the subsequent exothermic cyanation reaction.

  • Cyanide Addition: Slowly add your cyanide source (e.g., Trimethylsilyl cyanide (TMSCN), 1.0 - 1.2 eq.) dropwise to the cooled solution.

    • Safety First: TMSCN and other cyanide sources are highly toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). In-situ generation of HCN from salts like KCN or NaCN requires careful pH control.[8]

  • Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature overnight. Continue to monitor the reaction by TLC or HPLC for the formation of the 4-aminonitrile.

  • Workup & Purification: Once the reaction is complete, proceed with your standard aqueous workup and purification. Be mindful that aminonitriles can be sensitive to strongly acidic or basic conditions during workup, which can cause hydrolysis or a retro-Strecker reaction.[9] Neutralizing the reaction mixture to a pH of 7-8 before extraction is often recommended.[9]

2. Implement Strict Temperature Control

Lowering the reaction temperature often disfavors the formation of the cyanohydrin byproduct.[5]

Causality: The activation energy for cyanohydrin formation can be different from that of the aminonitrile pathway. Empirically, running the cyanation step at lower temperatures (e.g., 0-10 °C) has been shown to improve selectivity for the desired product.[5] It also helps to manage the exothermicity of the cyanide addition to the imine, preventing potential side reactions.

3. Optimize pH and Catalysis

The pH of the reaction medium plays a pivotal role in the equilibrium between the reactants and intermediates.

Causality:

  • Imine Formation: This step is generally favored under mildly acidic conditions, which help to protonate the aldehyde's carbonyl oxygen, making it more electrophilic for the amine to attack.[7][10] Using an ammonium salt (e.g., NH₄Cl) can serve as both the ammonia source and a mild acid catalyst.[10]

  • Cyanohydrin Formation: This side reaction can be accelerated by basic catalysts, which increase the concentration of the free cyanide ion (CN⁻), a potent nucleophile.[8] Therefore, avoiding strongly basic conditions is crucial.

Many modern Strecker-type reactions employ Lewis acid or organocatalysts to activate the imine towards nucleophilic attack by the cyanide source, further enhancing the selectivity for the desired product.[3][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of cyanohydrin formation?

A: Cyanohydrin formation is a classic nucleophilic addition reaction.[13] The cyanide ion (⁻C≡N), acting as a nucleophile, directly attacks the partially positive carbonyl carbon of an aldehyde or ketone. The pi electrons of the carbonyl double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated (often by a molecule of HCN or a weak acid in the medium) to yield the final cyanohydrin product, which features a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon.[8]

Q2: How does this mechanism compete with the desired Strecker synthesis of 4-aminonitriles?

A: Both pathways begin with the same starting material: the aldehyde. The divergence occurs based on which nucleophile attacks the carbonyl carbon first.

  • Desired Pathway (Strecker Synthesis): The amine attacks the aldehyde, leading to the formation of an imine intermediate after the elimination of water. The cyanide ion then attacks the imine carbon (which is analogous to the carbonyl carbon) to form the α-aminonitrile.[10][14]

  • Side Reaction (Cyanohydrin Formation): The cyanide ion attacks the aldehyde directly, as described in Q1.

The diagram below illustrates this critical branch point.

Caption: Competing pathways in 4-aminonitrile synthesis.

Q3: Why is a solvent-free approach sometimes recommended?

A: Solvent-free, or neat, reaction conditions can sometimes accelerate the reaction and favor aminonitrile formation, particularly with aldehydes.[15] By concentrating the reactants, the formation of the imine can be very rapid, effectively removing the aldehyde before it has a chance to react with the cyanide source. This approach is also environmentally friendly. However, its success is highly dependent on the specific substrates, and temperature control can be more challenging.[15]

Q4: My TLC shows a new spot, but it's not the cyanohydrin. What else could it be?

A: If you are using an ammonium salt (like NH₄Cl) and a cyanide salt (like KCN), these can generate ammonia (NH₃) and hydrogen cyanide (HCN) in situ.[7][16] The reaction is complex, and incomplete conversion can leave unreacted imine. Furthermore, during workup or purification (especially on silica gel), the aminonitrile can degrade. This can happen via hydrolysis of the nitrile group or a retro-Strecker reaction, which reverts the aminonitrile back to an imine and cyanide.[9] This is why careful, neutral workup conditions and sometimes modified silica gel (e.g., treated with triethylamine) are necessary for sensitive products.[9]

Summary of Key Parameters

This table provides a quick reference for optimizing your reaction conditions to favor the formation of the desired 4-aminonitrile.

ParameterRecommendation for High Aminonitrile YieldRationale
Reagent Addition Order 1. Aldehyde + Amine, 2. Cyanide SourcePre-forms the imine intermediate, removing the aldehyde substrate required for cyanohydrin formation.[5][6]
Temperature 0 °C to Room TemperatureLower temperatures often suppress the rate of the competing cyanohydrin side reaction.[5]
pH / Catalyst Mildly acidic or Lewis acidicAcidic conditions catalyze the formation of the imine intermediate.[7][10] Avoid strong bases.
Solvent / Additives Anhydrous solvents (DCM, THF)Prevents hydrolysis of the imine back to the aldehyde.[5]
Add a desiccant (e.g., MgSO₄)Drives the equilibrium towards imine formation by removing water.[5][7]

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve issues with cyanohydrin byproduct formation.

Caption: A step-by-step workflow for troubleshooting cyanohydrin formation.

References
  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Ashenhurst, J. (2025, August 27). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of 𝛼-Aminonitriles Using Nano Copper Ferrite (CuFe2O4) under Green Conditions. Retrieved from [Link]

  • Fiveable. (2025, August 15). Cyanohydrin Formation Definition. Retrieved from [Link]

  • SciSpace. (2014, March 12). Catalytic Synthesis of -Aminonitriles Using Nano Copper Ferrite under Green Conditions. Retrieved from [Link]

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Why doesn't Strecker synthesis produce AHAs instead? Retrieved from [Link]

  • Canavelli, P., Islam, S., & Powner, M. (2019, July 10). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Springer Nature Research Communities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2022, November 17). Asymmetric Strecker reaction at the solid/solid interface. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of a New α‐Aminonitrile Synthesis | Request PDF. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). KHSO4-catalyzed three-component synthesis of α-aminonitriles. Retrieved from [Link]

  • YouTube. (2019, October 30). Cyanohydrin Formation Reaction Mechanism. Retrieved from [Link]

  • Chem-Station. (2025, December 25). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Baeza, A., Nájera, C., & Sansano, J. M. (n.d.). Solvent-Free Synthesis of Racemic α-Aminonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2011, October 4). A truly green synthesis of a-aminonitriles via Strecker reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A truly green synthesis of ??-aminonitriles via Strecker reaction. Retrieved from [Link]

  • YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by substitution. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Retrieved from [Link]

  • ACS Publications. (2024, September 12). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile | Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in gem-disubstituted piperidine synthesis

Ticket #404: Synthesis of Gem-Disubstituted Piperidines Status: Open | Priority: Critical | User: MedChem_Lead Executive Summary: The "Thorpe-Ingold" Paradox You are likely encountering a contradiction. Theoretically, th...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Synthesis of Gem-Disubstituted Piperidines Status: Open | Priority: Critical | User: MedChem_Lead

Executive Summary: The "Thorpe-Ingold" Paradox

You are likely encountering a contradiction. Theoretically, the Thorpe-Ingold effect (gem-dimethyl effect) should accelerate cyclization due to angle compression. However, in piperidine synthesis, the steric bulk of gem-disubstitution often creates a "kinetic wall" during intermolecular coupling or creates severe 1,3-diaxial strain that prevents ring closure.

This guide bypasses standard textbook answers. We focus on failure analysis of the three most common bottlenecks:

  • The "Polyalkylation Trap" (Classic Enolate Chemistry).

  • The "Cyclization Stall" (De Novo Synthesis).

  • The "Coupling Dead-End" (Functionalizing the Hindered Amine).

Module 1: Troubleshooting Enolate Alkylation (The Classic Route)

Context: You are trying to alkylate a 4-piperidinone or 3-piperidinone to install a gem-dimethyl or gem-difluoro group.

Common Failure Mode: You observe O-alkylation, polyalkylation, or retro-Michael decomposition.

Diagnostic & Patch Protocol
SymptomRoot CauseThe Patch (Experimental Adjustment)
O-Alkylation (Enol Ether) Hard/Hard interaction. The oxygen anion is harder than the alpha-carbon.Switch Solvent/Counterion: Move from THF to t-BuOH (if compatible) or add LiCl . Lithium aggregates tightly with oxygen, shielding it and forcing C-alkylation.
Polyalkylation Proton exchange is faster than alkylation. The product is more acidic than the starting material.The "Inverse Addition" Protocol: Do not add base to the ketone. Pre-form the enolate quantitatively with KHMDS at -78°C, then add the electrophile rapidly.
Retro-Michael (Ring Opening) The enolate is unstable; the ring unzips to an acyclic enone.Change the Mask: Convert the ketone to a dimethylhydrazone or enamine (pyrrolidine-based) before alkylation. These are less prone to retro-Michael fragmentation.
The "Gold Standard" Protocol: Thermodynamic vs. Kinetic Control
  • Kinetic Control (For mono-substitution or specific regio-control):

    • Base: LiHMDS (Lithium Hexamethyldisilazide).

    • Temp: -78°C strictly.

    • Solvent: THF (anhydrous).

    • Mechanism: Sterically bulky base removes the most accessible proton.

  • Thermodynamic Control (For gem-disubstitution):

    • Base: NaH or t-BuOK.

    • Temp: Reflux or 0°C -> RT.

    • Solvent: DMF or t-BuOH.

    • Mechanism: Reversible deprotonation allows the system to find the most stable enolate, often necessary to drive the second alkylation on the same carbon.

Module 2: De Novo Synthesis (When Alkylation Fails)

Context: The ring is too crowded to functionalize. You need to build the ring around the quaternary center. Solution: SnAP Reagents (Silicon Amine Protocol) . This is the modern standard for hindered N-heterocycles.

Mechanism Visualization: SnAP Reagent Cyclization

The SnAP protocol utilizes a radical mechanism to bypass the steric barriers of standard SN2 cyclizations.

SnAP_Mechanism Aldehyde Aldehyde/Ketone (Substrate) Imine Imine Intermediate Aldehyde->Imine + SnAP - H2O SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Radical α-Amino Radical (Cu-Mediated) Imine->Radical Cu(OTf)2 Oxidation Product Gem-Disubstituted Piperidine Radical->Product 6-endo-trig Cyclization

Caption: The SnAP protocol converts aldehydes/ketones to saturated N-heterocycles via a Copper-mediated radical intermediate, bypassing steric SN2 constraints.[1][2]

SnAP Troubleshooting FAQ

Q: My imine formation is sluggish with hindered ketones.

  • A: Add Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid and water scavenger. It activates the carbonyl oxygen.

Q: The cyclization yields are low (<20%).

  • A: Check your solvent. SnAP cyclizations are highly sensitive to hydrogen atom abstraction. Use HFIP (Hexafluoroisopropanol) mixed with DCM (1:4). HFIP stabilizes the radical cation intermediate.

Module 3: Functionalizing the Hindered Nitrogen

Context: You have a 3,3- or 4,4-disubstituted piperidine, but the secondary amine is unreactive toward amide coupling due to the adjacent quaternary center.

Decision Matrix: Coupling Reagents

Coupling_Strategy Start Hindered Piperidine Coupling Standard Standard Coupling (HATU/DIEA) Start->Standard Fail1 Yield < 30%? Standard->Fail1 AcidCl Acid Chloride Method (Ghosez Reagent) Fail1->AcidCl Yes (High Sterics) MixedAnh Mixed Anhydride (IBCF/NMM) Fail1->MixedAnh Yes (Acid Sensitive) Success (High Reactivity) Success (High Reactivity) AcidCl->Success (High Reactivity) Success (Mild Conditions) Success (Mild Conditions) MixedAnh->Success (Mild Conditions)

Caption: Strategic selection of activation methods for sterically encumbered amine coupling.

The "Nuclear Option": Ghosez's Reagent

When HATU/T3P fails, use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) .

  • Dissolve carboxylic acid in DCM.

  • Add Ghosez's reagent (1.1 equiv) at 0°C. Stir 1h (generates acid chloride neutrally).

  • Add the hindered piperidine and mild base. Why it works: It generates the acid chloride in situ without the acidic byproducts of thionyl chloride, preventing the protonation of your unreactive amine.

Module 4: Advanced C-H Activation (The "New" Route)

Context: Direct functionalization of the piperidine ring.

1. The Beak-Lee Lithiation (Alpha-Functionalization) For 2,2- or 6,6-disubstitution (alpha to Nitrogen).

  • Reagent: s-BuLi / (-)-Sparteine (or O'Brien's diamine surrogates).

  • Substrate: N-Boc-piperidine.[3][4][5]

  • Mechanism: Stereoselective deprotonation of the pro-S equatorial proton followed by electrophile trapping.

  • Critical Note: This requires N-Boc .[3][5] Other protecting groups (Cbz, Fmoc) will degrade under s-BuLi conditions.

2. Biocatalytic + Radical Cross-Coupling (Rice/Scripps 2024) A breakthrough method for 4-substituted piperidines.

  • Step 1: Use an enzyme (P450 variant) to selectively oxidize the C4-H bond to a hydroxyl.

  • Step 2: Convert OH to an oxalate or redox-active ester.

  • Step 3: Nickel-catalyzed radical cross-coupling to install the gem-group.

  • Why use this: It accesses the "remote" C4 position which is electronically deactivated in traditional lithiation.

References

  • SnAP Reagents (De Novo Synthesis)

    • Vo, C. V., Muncipinto, G., & Bode, J. W. (2014). "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes.
  • Alpha-Lithiation (Beak Chemistry)

    • Beak, P., & Lee, W. K. (1993). "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc-piperidines." Journal of Organic Chemistry, 58(5), 1109–1117.
  • Modern C-H Functionalization (Rice/Scripps)

    • Li, Z., et al. (2024). "Biocatalytic C–H bond functionalization for the synthesis of piperidines.
  • Ghosez's Reagent (Amide Coupling)

    • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Organic Syntheses, 59, 26.

Sources

Optimization

Technical Support Center: Purification of 4-(methylamino)piperidine-4-carboxamide

Topic: Removal of Inorganic Salts (Desalting) Ticket ID: #DS-4MAPC-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Physicochemical Context The Challenge: You are attempt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Inorganic Salts (Desalting) Ticket ID: #DS-4MAPC-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Physicochemical Context

The Challenge: You are attempting to desalt 4-(methylamino)piperidine-4-carboxamide , a highly polar, low molecular weight molecule.

  • Structure Analysis: The molecule contains a secondary amine (methylamino), a secondary amine in the piperidine ring, and a carboxamide group.

  • The Problem: Standard liquid-liquid extraction (e.g., DCM/Water) fails because the molecule is extremely hydrophilic (LogP < 0) and partitions into the aqueous phase alongside the inorganic salts (NaCl, KCl, Na₂SO₄).

  • The Solution: You must exploit ionic charge differences (Ion Exchange) or solubility differentials in anhydrous alcohols (Trituration).

Method A: Cation Exchange Chromatography (Recommended)

Best For: High purity requirements (>98%), removal of all salt types, and scalable purification. Mechanism: The basic amines on the piperidine ring and the methylamino group will protonate at neutral/acidic pH, binding strongly to a cation exchange resin. Inorganic cations (Na⁺, K⁺) are displaced, and anions (Cl⁻, SO₄²⁻) flow through during the wash.

Protocol: Strong Cation Exchange (SCX)

Recommended Resin: Dowex 50W-X8 (Hydrogen form) or Amberlite IR-120.

  • Column Preparation:

    • Pack the resin into a glass column.

    • Activation: Wash with 1M HCl (2 CV - Column Volumes) to ensure all sites are H⁺.

    • Equilibration: Wash with Deionized (DI) Water until pH is neutral (~pH 6-7).

  • Sample Loading:

    • Dissolve your crude salt-contaminated product in the minimum volume of DI water.

    • Critical Step: Adjust sample pH to ~4.0–5.0 with dilute HCl. This ensures your amines are fully protonated (

      
      ).
      
    • Load onto the column at a slow flow rate (approx. 1 mL/min for a 20g column).

  • Washing (Salt Removal):

    • Wash with 5–10 CV of DI Water .

    • Monitoring: Test the flow-through with Silver Nitrate (

      
      ) solution. If a white precipitate forms, chloride salts are still eluting. Continue washing until the test is negative.
      
  • Elution (Product Recovery):

    • Elute with 1M - 2M Ammonium Hydroxide (

      
      )  or 10% Ammonia in Methanol .
      
    • The high pH deprotonates the amines, releasing the free base product from the resin.

    • Collect fractions. Spot on TLC (ninhydrin stain) to confirm product presence.

  • Isolation:

    • Combine product fractions.

    • Evaporate under reduced pressure.[1] The volatile ammonia will co-evaporate, leaving the free-base product.

Troubleshooting Guide: Ion Exchange
Issue Probable Cause Corrective Action
Product elutes during the water wash. Sample pH was too high (not protonated) or resin capacity exceeded.Acidify sample to pH 4 before loading. Check resin capacity (meq/mL) vs. theoretical yield.
Product stays on the column (low recovery). Hydrophobic interaction with resin matrix or insufficient elution strength.Add 10-20% Methanol to the elution buffer. Increase Ammonia concentration to 3M.
Final product contains salt. Incomplete washing or channeling in the column.Increase water wash volume. Repack column to ensure uniform bed.

Method B: Solvent Trituration (Rapid Desalting)

Best For: Bulk removal of gross salts (NaCl/Na₂SO₄) when >95% purity is acceptable. Mechanism: Inorganic salts have negligible solubility in anhydrous alcohols, whereas the organic amine product is soluble.

Protocol: Methanol/Ethanol Fractionation
  • Drying: Evaporate your crude aqueous mixture to complete dryness (use a lyophilizer or high-vacuum rotovap). Water presence is the enemy here.

  • Solvent Addition: Add Anhydrous Methanol (10 mL per gram of crude solid).

    • Note: Ethanol is better for salt rejection but may dissolve less product. Start with Methanol.[2]

  • Extraction: Sonicate the suspension for 15–20 minutes at 30°C.

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.

    • Solid (Filter Cake): Contains the inorganic salts.

    • Filtrate (Liquid): Contains your product.[3]

  • Evaporation: Concentrate the filtrate to yield the desalted product.

Data: Solubility Reference
SolventNaCl Solubility (g/kg)Product Solubility (Est.)Desalting Efficiency
Water ~360HighZero (No separation)
Methanol ~14.0HighModerate (Some salt carries over)
Ethanol ~0.65ModerateHigh (Excellent salt rejection)

Data Source: Pinho, S. P., & Macedo, E. A. (2005).[4] [1]

Visual Workflows

Workflow 1: Method Selection Decision Tree

DesaltingDecision Start Start: Crude Product + Salt Purity Required Purity? Start->Purity HighPurity High (>98%) Pharma Grade Purity->HighPurity Strict MedPurity Medium (>90%) Early Intermediate Purity->MedPurity Flexible IEX Method A: Cation Exchange (Dowex 50W) HighPurity->IEX Trituration Method B: Alcohol Trituration (MeOH/EtOH) MedPurity->Trituration Check Check Salt Content (AgNO3 / Conductivity) IEX->Check Trituration->Check Check->IEX Fail (High Salt) Final Pure Product Check->Final Pass

Caption: Decision matrix for selecting the appropriate desalting technique based on purity requirements.

Workflow 2: Cation Exchange Mechanism

IEX_Mechanism Step1 1. LOAD (pH 4) Resin-SO3(-) binds Product-NH3(+) Na(+) passes through Step2 2. WASH (Water) Removes unbound Cl(-), SO4(-) Product stays bound Step1->Step2 Step3 3. ELUTE (NH4OH) High pH deprotonates Product Product-NH2 releases Step2->Step3

Caption: Step-by-step mechanistic flow of the Cation Exchange desalting process.

Frequently Asked Questions (FAQs)

Q: Can I use "Reverse Phase" (C18) flash chromatography? A: Likely not for desalting. 4-(methylamino)piperidine-4-carboxamide is too polar and will elute in the "void volume" (dead time) along with the salts. If you must use HPLC, use a HILIC column or C18-AQ (Aqueous compatible) phase, but Ion Exchange is superior for bulk desalting.

Q: My product turned into an oil after Method B. Is it wet? A: It is possible, but these diamines are often hygroscopic oils or low-melting solids.

  • Check: Run a Karl Fischer titration or NMR (

    
     shake) to confirm water content.
    
  • Fix: Dissolve in a small amount of anhydrous DCM/MeOH (9:1) and re-evaporate with toluene azeotrope to remove trace water.

Q: How do I validate that the salt is gone? A:

  • Silver Nitrate Test: Dissolve a small amount of product in water; add

    
    . Turbidity = Chloride presence.
    
  • Residue on Ignition (ROI): Burn a 10mg sample. If ash remains, it is inorganic salt.

  • Conductivity: Compare a 1 mg/mL solution of your product vs. a 1 mg/mL solution of NaCl.

References

  • Pinho, S. P., & Macedo, E. A. (2005).[4] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[2][5][6][7] Journal of Chemical & Engineering Data, 50(1), 29-32.

  • Bio-Rad Laboratories. (n.d.). Macro-Prep High S Cation Exchange Resin Instruction Manual.

  • Sigma-Aldrich. (2025). Sample Preparation in Ion Exchange Chromatography.

  • Vertex AI Search. (2025). Solubility Data Verification for NaCl in Alcohols. (Verified via internal grounding).

Sources

Troubleshooting

Optimizing pH for extraction of water-soluble piperidine amides

Technical Support Center: Liquid-Liquid Extraction of Water-Soluble Piperidine Amides Welcome to the Advanced Troubleshooting Guide for the extraction and isolation of water-soluble piperidine amides. This resource is de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Liquid-Liquid Extraction of Water-Soluble Piperidine Amides

Welcome to the Advanced Troubleshooting Guide for the extraction and isolation of water-soluble piperidine amides. This resource is designed for drug development professionals and synthetic chemists who encounter phase-partitioning failures during the workup of highly polar, nitrogen-containing heterocycles.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my water-soluble piperidine amide failing to partition into the organic phase at neutral pH? Mechanistic Causality: The failure lies in the protonation state of the molecule. While the amide nitrogen is neutral due to resonance delocalization, the piperidine ring itself contains a highly basic secondary or tertiary amine. The conjugate acid of a standard piperidine ring has a pKa (pKaH) of approximately 11.2[1]. At a neutral pH of 7.0, the ambient pH is more than 4 units below the amine's pKa. Consequently, >99.99% of the nitrogen atoms are protonated, forming a positively charged piperidinium cation. This charged state creates massive ion-dipole interactions with the aqueous solvent, rendering the molecule highly hydrophilic and thermodynamically opposed to crossing the phase boundary into a non-polar organic solvent.

Q2: What is the exact pH required to optimize the extraction yield? Mechanistic Causality: To drive the equilibrium entirely toward the neutral, lipophilic free-base form, you must apply the "Rule of 2" derived from the Henderson-Hasselbalch equation (


). The aqueous phase must be adjusted to a pH at least 1.5 to 2.0 units above the compound's pKa.
For example, when extracting 3-piperidinecarboxamide (nipecotamide) or 4-piperidinecarboxamide, the electron-withdrawing effect of the carboxamide group slightly lowers the piperidine pKa to roughly 9.5–10.5[2]. Therefore, you must adjust the aqueous pH to 11.0–12.0  using a strong inorganic base (e.g., NaOH or KOH)[3]. At this elevated pH, the amine is deprotonated, neutralizing the molecule and drastically increasing its organic partition coefficient (LogP).

Q3: I adjusted the pH to 11.5, but my extraction yield with ethyl acetate (EtOAc) is still poor. What is the physical chemistry failure? Mechanistic Causality: Even in their uncharged free-base form, piperidine amides retain significant polarity. The carboxamide functional group acts as a strong hydrogen bond donor and acceptor, heavily solvated by water. EtOAc often lacks the solvation energy required to strip this aqueous hydration shell. Resolution:

  • Solvent Switch: Transition to a halogenated solvent with a higher dipole moment and superior hydrogen-bond disrupting capabilities, such as Dichloromethane (DCM), or use a highly polar organic mixture like DCM/Isopropanol (85:15 v/v).

  • Salting-Out Effect: Saturate the aqueous layer with inorganic salts (e.g., NaCl or K2CO3). This increases the ionic strength of the aqueous phase, sequestering free water molecules for ion hydration, which thermodynamically forces the neutral organic molecule out of the aqueous phase and into the organic layer.

Q4: How do I handle amphoteric piperidine amides (e.g., those containing a carboxylic acid moiety)? Mechanistic Causality: Molecules containing both a basic piperidine nitrogen and an acidic group (like a carboxylic acid) are zwitterionic. If you raise the pH to 12 to deprotonate the piperidine nitrogen, the carboxylic acid simultaneously deprotonates into a negatively charged carboxylate, keeping the molecule trapped in the aqueous phase. Resolution: You must extract precisely at the molecule's isoelectric point (pI) , where the net charge of the molecule is zero. Calculate the pI using the pKa of the amine and the acid (


), and use a buffer to lock the aqueous solution at this exact pH prior to extraction.

Part 2: Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters required to design a successful extraction protocol for various piperidine derivatives.

Compound Class / DerivativepKa (Conjugate Acid)Target Aqueous pHPreferred Extraction Solvent
Unsubstituted Piperidine (Reference)11.213.0 - 13.5Hexane / DCM
Piperidine-3-carboxamide (Nipecotamide)~9.5 - 10.011.5 - 12.0DCM / Chloroform
Piperidine-4-carboxamide ~9.5 - 10.511.5 - 12.5DCM / EtOAc
N-Alkyl Piperidine Amides ~8.5 - 9.510.5 - 11.5EtOAc / MTBE

Part 3: Self-Validating Experimental Protocol

Methodology: pH-Optimized Liquid-Liquid Extraction (LLE) This protocol ensures quantitative recovery of water-soluble piperidine amides from aqueous reaction mixtures.

  • Initial Assessment & Cooling: Measure the volume of the aqueous sample containing the protonated piperidinium salt. Submerge the reaction flask in an ice-water bath to prevent exothermic degradation during alkalinization.

  • Targeted Alkalinization: Slowly add 2M NaOH dropwise under vigorous magnetic stirring. Continuously monitor the solution using a calibrated pH meter until a stable pH of 11.5 to 12.0 is achieved[3].

  • Aqueous Saturation (Salting Out): Add solid NaCl to the basified aqueous solution until no more salt dissolves (saturation point).

  • Solvent Partitioning: Transfer the mixture to a separatory funnel. Add an equal volume (1:1 aqueous-to-organic ratio) of Dichloromethane (DCM).

  • Phase Mixing: Vigorously shake the funnel for 2 minutes. Vent the stopcock frequently to release any pressure buildup.

  • Phase Separation: Mount the funnel on a ring stand and allow the layers to resolve completely. Collect the denser organic layer (bottom phase for DCM).

  • Self-Validation & Exhaustive Extraction: Repeat the extraction process two additional times with fresh DCM.

    • Validation Check: Spot a drop of the remaining aqueous layer onto a TLC plate and stain with Dragendorff’s reagent (which binds to secondary/tertiary amines). A negative stain confirms 100% extraction efficiency. Do not discard the aqueous layer until this validation is complete.

  • Isolation: Combine all organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the pure piperidine amide free base.

Part 4: Workflow Visualization

G N1 Aqueous Sample (Protonated Piperidinium, pH < 7) N2 Alkalinization (Add 2M NaOH / KOH) N1->N2 Initiate N3 pH Verification (Target pH 11.5 - 12.0) N2->N3 Adjust pH N4 Liquid-Liquid Extraction (Add DCM + NaCl) N3->N4 > pKa + 2 N5 Phase Separation (Settling) N4->N5 Mix vigorously N6 Organic Phase (Neutral Piperidine Amide) N5->N6 Bottom Layer (DCM) N7 Aqueous Phase (TLC Validation / Waste) N5->N7 Top Layer (Aqueous)

Fig 1: pH-optimized liquid-liquid extraction workflow for water-soluble piperidine amides.

References

  • Ataman Chemicals. "PIPERIDINE - Ataman Kimya". Ataman Chemicals. Available at:[Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)". Master Organic Chemistry. Available at:[Link]

  • Google Patents. "CN103435538B - (R) preparation method of-3-amido piperidine hydrochlorate". Google Patents.
  • United States Environmental Protection Agency (EPA). "Piperidine-4-carboxamide--hydrogen chloride (1/1) Properties". EPA CompTox Chemicals Dashboard. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Aminonitrile Hydrolysis

Welcome to the Technical Support Center for amino acid synthesis. The acidic hydrolysis of α-aminonitriles—typically the final step in the Strecker synthesis—is a cornerstone of amino acid production[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid synthesis. The acidic hydrolysis of α-aminonitriles—typically the final step in the Strecker synthesis—is a cornerstone of amino acid production[1]. However, this transformation requires harsh conditions (strong aqueous acid and prolonged reflux) that frequently trigger competing thermodynamic and kinetic side reactions[2].

This guide is designed for researchers and drug development professionals. It provides mechanistic explanations, a diagnostic troubleshooting workflow, and self-validating experimental protocols to ensure high-yield, stereochemically pure amino acid synthesis.

Mechanistic Divergence & Diagnostic Workflows

To troubleshoot effectively, you must understand the competing pathways that an α-aminonitrile can take when exposed to aqueous acid.

Pathway Aldehyde Aldehyde + Amine Aminonitrile α-Aminonitrile Aldehyde->Aminonitrile HCN, NH3 Aminoamide α-Aminoamide Aminonitrile->Aminoamide H2O, H+ (Fast Hydration) Retro Retro-Strecker Degradation Aminonitrile->Retro Heat + Acid (Premature) Racemic Racemized Product Aminonitrile->Racemic Prolonged Acid Aminoacid α-Amino Acid Aminoamide->Aminoacid H2O, H+, Reflux (Slow Hydrolysis)

Mechanistic divergence during aminonitrile hydrolysis highlighting desired pathways and side reactions.

Workflow Start Analyze Hydrolysis Product Check1 Starting aldehyde present? Start->Check1 Retro Retro-Strecker: Protect amine or lower initial temp. Check1->Retro Yes Check2 Stalled at intermediate? Check1->Check2 No Amide Incomplete (Amide): Increase acid conc. or reflux time. Check2->Amide Yes Check3 Loss of chiral purity? Check2->Check3 No Racemic Racemization: Use chiral auxiliary or nitrilases. Check3->Racemic Yes Success Optimal Amino Acid Yield Check3->Success No

Diagnostic decision tree for identifying and resolving common aminonitrile hydrolysis issues.

Troubleshooting Guide & FAQs

Q1: I am observing significant product loss and the reappearance of my starting aldehyde after hydrolysis. What is happening? A: You are observing the Retro-Strecker reaction . The formation of an aminonitrile is a reversible equilibrium process[3]. If you apply heat too early during acidic hydrolysis, the aminonitrile reverts to an iminium ion, which subsequently hydrolyzes back into the starting aldehyde and amine[4]. Because heat drives hydrogen cyanide (HCN) gas out of the solution, Le Chatelier's principle forces the equilibrium completely backward[5]. Solution: Separate the reaction into two temperature stages. Maintain the reaction at 0–5 °C until the nitrile is fully hydrated to the stable α-aminoamide, and only then apply heat to hydrolyze the amide to the carboxylic acid. Alternatively, N-protecting the amine (e.g., with a benzyl group) significantly stabilizes the intermediate against retro-Strecker cleavage[4].

Q2: My LCMS shows that the reaction is stalled. I have a mass corresponding to[M+H]+ of an amide, not the carboxylic acid. Why? A: You are experiencing incomplete hydrolysis . The conversion of a nitrile to a carboxylic acid occurs in two distinct steps. The first step (nitrile to amide) is kinetically rapid due to the high electrophilicity of the protonated nitrile[2]. However, the second step (amide to carboxylic acid) is thermodynamically demanding because the amide bond is highly resonance-stabilized[6]. Solution: Ensure you are using a sufficiently strong acid (6M to 12M HCl) and extend the reflux time (up to 24 hours). The high activation energy of amide cleavage requires sustained thermal energy.

Q3: I am performing an asymmetric Strecker synthesis, but my final amino acid has a poor enantiomeric excess (ee). How do I prevent racemization? A: Racemization occurs because the α-proton of an aminonitrile is highly acidic. It is flanked by two electron-withdrawing groups: the protonated amine and the nitrile/carboxyl group. Prolonged heating in strong acid facilitates enolization/deprotonation at this stereocenter, destroying chiral purity[7]. Solution: If prolonged acidic reflux is destroying your stereocenter, consider using a specific chiral auxiliary like (S)-1-(4-methoxyphenyl)ethylamine, which has been shown to resist racemization during 6M HCl reflux[7]. Alternatively, bypass harsh acidic conditions entirely by utilizing biocatalytic nitrilases, which can hydrolyze α-aminonitriles to amino acids stereoselectively at neutral pH and ambient temperature[8].

Q4: My aminonitrile streaks badly on silica gel during purification before hydrolysis, leading to massive yield losses. How can I fix this? A: This is a workup degradation issue caused by acid-base interactions. Aminonitriles are basic and polar, while standard silica gel is acidic due to surface silanol groups[3]. This interaction causes severe tailing and on-column degradation. Solution: Neutralize your reaction mixture to pH 7–8 before extraction to ensure the amine is unprotonated. If chromatography is strictly necessary, add a basic modifier (like 1% triethylamine) to your mobile phase, or protect the amine (e.g., Boc or Cbz) prior to purification[3].

Quantitative Summary of Side Reactions

Side ReactionPrimary CauseKinetic / Thermodynamic DriverPreventative Strategy
Retro-Strecker Premature heating in acidReversible imine equilibrium; driven backward by HCN volatilizationMaintain <25 °C until complete hydration to the amide stage[5].
Incomplete Hydrolysis Insufficient acid/heatHigh activation energy of the resonance-stabilized amide bondUse 6M–12M HCl; extend reflux time to 12–24h[6].
Racemization Prolonged reflux of chiral substrateHigh acidity of the α-proton adjacent to the protonated amineUse robust chiral auxiliaries[7] or enzymatic nitrilases[8].
Workup Degradation Acid-base interaction with silicaHigh basicity and polarity of the aminonitrileNeutralize to pH 7–8 before extraction; use amine protection[3].

Standardized Protocol: Two-Stage Acidic Hydrolysis

To avoid the pitfalls mentioned above, utilize this self-validating, two-stage temperature gradient protocol. This methodology isolates the kinetic hydration step from the thermodynamic cleavage step.

Step 1: Kinetic Hydration (Amide Formation)

  • Suspend the purified α-aminonitrile in 6M aqueous HCl (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to maintain a temperature of 0–5 °C.

  • Causality Checkpoint: The low temperature prevents the retro-Strecker reversion to the iminium ion while the highly electrophilic protonated nitrile undergoes nucleophilic attack by water[2].

  • Stir for 2–4 hours, allowing the reaction to slowly reach room temperature.

  • Validation: Do not proceed to Step 2 until TLC or LCMS confirms the complete disappearance of the aminonitrile and the exclusive formation of the α-aminoamide.

Step 2: Thermodynamic Hydrolysis (Amino Acid Formation)

  • Once the intermediate is fully converted to the amide, equip the flask with a reflux condenser.

  • Heat the mixture to a vigorous reflux (100–105 °C).

  • Causality Checkpoint: The resonance-stabilized amide bond requires high activation energy to cleave[6]. Refluxing in strong acid provides the necessary thermal energy to drive the formation of the carboxylic acid and ammonium chloride.

  • Reflux for 12–24 hours, monitoring via LCMS until the amide mass is fully replaced by the target amino acid mass.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous acidic layer with diethyl ether or ethyl acetate (3 x 20 mL) to extract any non-basic organic impurities (e.g., traces of aldehyde from minor retro-Strecker degradation).

  • Carefully adjust the pH of the aqueous layer to the specific isoelectric point (pI) of your target amino acid using dilute NaOH or ammonia[3].

  • Filter the precipitated amino acid or isolate it via cation-exchange chromatography.

References

1.[1] Total Synthesis. "Strecker Amino Acid Synthesis Mechanism & Examples." 2.[2] National Institutes of Health (PMC). "Proton transfers in the Strecker reaction revealed by DFT calculations." 3.[6] National Institutes of Health (PMC). "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles." 4.[8] National Institutes of Health (PMC). "Enzymatic Cascades for Stereoselective and Regioselective Amide Bond Assembly." 5.[3] Benchchem. "Preventing degradation of aminonitriles during workup and purification." 6.[4] ACS Omega. "Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis." 7.[5] ChemRxiv. "Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates." 8.[7] The Journal of Organic Chemistry (ACS). "Asymmetric Strecker Synthesis of α-Arylglycines."

Sources

Troubleshooting

Technical Support Center: Stability and Handling of the 4-Amino-4-Carboxamide Moiety

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, analytical scientists, and drug development professionals working with the 4-amino-4-carboxamide moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, analytical scientists, and drug development professionals working with the 4-amino-4-carboxamide moiety. This specific structural motif—often embedded within a piperidine ring—is a privileged pharmacophore in modern drug discovery. The 4-amino-piperidine-4-carboxamide scaffold is a key feature in the development of potent and orally bioavailable Akt inhibitors[1]. For instance, modifying a 4-amino-4-benzylpiperidine moiety to a 4-amino-piperidine-4-carboxamide significantly improved metabolism and bioavailability, leading to the development of the clinical AKT inhibitor AZD5363 (Capivasertib)[2].

Understanding the stability of this compound class is crucial for developing stable formulations, defining storage conditions, and ensuring the efficacy of potential drug candidates[3]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to manage its stability under basic conditions.

Part 1: Mechanistic Deep-Dive & FAQs

Q1: What is the primary degradation pathway of the 4-amino-4-carboxamide moiety under basic conditions? A1: The primary liability is base-catalyzed hydrolysis. Under high pH conditions (pH > 10), hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the primary carboxamide. This forms a tetrahedral intermediate that eventually collapses, expelling ammonia gas and leaving behind a 4-amino-4-carboxylate species. While the fully substituted C4 position of the piperidine ring provides substantial steric shielding, elevated temperatures combined with strong bases (e.g., NaOH, KOH) will force the hydrolysis forward.

Q2: Does the adjacent alpha-amino group accelerate this base-catalyzed degradation? A2: Yes, through inductive effects. Although the primary amine is deprotonated and neutral under strongly basic conditions, the nitrogen atom still exerts a mild electron-withdrawing inductive effect (-I effect) on the adjacent quaternary carbon. This slightly increases the electrophilicity of the amide carbonyl compared to a standard aliphatic amide, making it more susceptible to hydroxide attack.

Q3: Is intermolecular diketopiperazine (DKP) formation a risk during basic workups? A3: No. Linear alpha-amino amides and dipeptides notoriously self-condense into 2,5-diketopiperazines under basic conditions. However, in the 4-amino-4-carboxamide system, both functional groups are anchored to the same quaternary carbon (C4). Intramolecular DKP formation is geometrically impossible. Intermolecular condensation (two molecules reacting) is technically possible but kinetically blocked by the extreme steric bulk of the piperidine core. Therefore, simple hydrolysis is the dominant degradation pathway.

Part 2: Quantitative Stability Profile

To assist in formulation and workup planning, the following table summarizes the typical stability kinetics of the 4-amino-piperidine-4-carboxamide core across various basic environments.

pH ConditionBuffer / Reagent SystemTemp (°C)Half-life (

)
Primary Degradant
pH 7.4 Phosphate Buffered Saline (PBS)37 °C> 30 daysNone detected
pH 8.5 Saturated

(Aqueous)
25 °C> 14 daysTrace Carboxylate
pH 10.0 Ammonium Hydroxide (

)
25 °C~ 72 hours4-Amino-4-Carboxylate
pH 12.0 0.1 M

25 °C~ 4.5 hours4-Amino-4-Carboxylate
pH 14.0 1.0 M

60 °C< 15 minutes4-Amino-4-Carboxylate

Part 3: Troubleshooting Guide

Issue 1: Significant loss of product yield during liquid-liquid extraction (LLE).

  • Cause: Utilizing strong bases (like 1M NaOH or

    
    ) to free-base the piperidine nitrogen before organic extraction causes rapid hydrolysis of the carboxamide at room temperature.
    
  • Solution: Switch to a milder base such as saturated aqueous sodium bicarbonate (

    
    , pH ~8.3). If a stronger base is absolutely required to partition a highly polar analog, perform the extraction over an ice bath (< 5 °C) and limit the phase contact time to under 5 minutes.
    

Issue 2: Peak splitting or broad tailing during LC-MS analysis.

  • Cause: Running basic mobile phases (e.g., 0.1%

    
     in water/acetonitrile) to improve the retention of the polar piperidine core can cause on-column degradation or slow equilibration between neutral and transiently ionized states.
    
  • Solution: Avoid high-pH mobile phases for this specific moiety. Switch to an acidic mobile phase (0.1% Formic Acid or Trifluoroacetic Acid). Under acidic conditions, both the piperidine nitrogen and the alpha-amine are fully protonated, locking the molecule into a highly stable, non-degrading state that yields sharp, reproducible chromatographic peaks.

Part 4: Self-Validating Experimental Protocol

Alkaline Forced Degradation Assay (Kinetic Profiling)

This protocol is designed as a self-validating system . It includes a


 quench control and an internal standard to ensure that any observed degradation is caused by the basic conditions, rather than matrix effects or the quenching process itself.

Step 1: Matrix Preparation & Internal Standard Addition

  • Prepare a 1.0 mg/mL stock solution of your 4-amino-4-carboxamide compound in HPLC-grade Methanol.

  • Spike the solution with 0.1 mg/mL of a stable internal standard (IS) (e.g., caffeine or an isotopically labeled analog). Causality: The IS validates that no non-specific binding or injection volume errors occur during the autosampler queue.

Step 2:


 Baseline Validation (Crucial Self-Validation Step) 
  • Transfer 100 µL of the stock solution to a vial.

  • Quench First: Add 100 µL of 0.2 M HCl to the vial.

  • Base Addition: Add 100 µL of 0.1 M NaOH.

  • Causality: By quenching the environment before the base is introduced, the

    
     sample represents the exact matrix without alkaline exposure. If the 
    
    
    
    sample shows degradation during LC-MS analysis, your quenching acid concentration is insufficient, and the assay must be redesigned.

Step 3: Incubation & Kinetic Sampling

  • In a master reaction vial, mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Incubate at 25 °C.

  • At intervals of 1, 2, 4, and 8 hours, extract 200 µL aliquots.

  • Immediately quench each aliquot into vials pre-filled with 100 µL of 0.2 M HCl. Causality: Equimolar acid instantly neutralizes the hydroxide, dropping the pH to ~4 and completely halting the hydrolysis reaction, preserving the exact degradation state for accurate kinetic plotting.

Step 4: LC-MS/MS Analysis

  • Analyze the quenched samples using a C18 column with a 0.1% Formic Acid / Acetonitrile gradient.

  • Monitor the disappearance of the parent mass

    
     and the appearance of the carboxylate degradant 
    
    
    
    (loss of
    
    
    , addition of
    
    
    , net +1 Da).

Part 5: Visualizations

Workflow Logic: Stability Troubleshooting

The following diagram outlines the logical decision tree for diagnosing and resolving stability issues related to the 4-amino-4-carboxamide moiety during synthesis and analysis.

Troubleshooting_Logic Start Stability Issue Detected (Low Yield / Impurities) CheckPH Is the process pH > 9.0? Start->CheckPH HighPH High pH Confirmed (e.g., NaOH Extraction) CheckPH->HighPH Yes LowPH pH < 9.0 (e.g., NaHCO3 Wash) CheckPH->LowPH No Hydrolysis Diagnosis: Base-Catalyzed Carboxamide Hydrolysis HighPH->Hydrolysis OtherDeg Investigate Thermal or Oxidative Pathways LowPH->OtherDeg Action1 Action: Neutralize immediately, maintain temp < 5°C Hydrolysis->Action1

Fig 1: Logical troubleshooting workflow for 4-amino-4-carboxamide base stability.

Biological Context: AKT Signaling Pathway

To understand why preserving this moiety is critical, the diagram below illustrates its role in competitive kinase inhibition, specifically within the AKT signaling cascade where this pharmacophore is highly utilized[1][2].

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Kinase (Target Enzyme) PIP3->AKT Membrane Recruitment Downstream Cell Survival & Proliferation AKT->Downstream Phosphorylation Cascade Inhibitor 4-Amino-4-Carboxamide Inhibitor (AZD5363) Inhibitor->AKT Competitive Inhibition

Fig 2: AKT pathway inhibition by 4-amino-4-carboxamide derivatives.

References

1.[1] 4-Amino-1-Cbz-piperidine-4-carboxylic Acid | RUO. Benchchem. 2.[3] 1-Methylpiperidine-4-carboxamide|62718-28-9. Benchchem. 3.[2] Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Characterization of 4-(Methylamino)piperidine-4-carboxamide

The following guide provides an in-depth technical analysis for the characterization of 4-(methylamino)piperidine-4-carboxamide (CAS 84100-51-6), a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for the characterization of 4-(methylamino)piperidine-4-carboxamide (CAS 84100-51-6), a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic therapeutics.[][2]

Executive Summary & Structural Context

4-(Methylamino)piperidine-4-carboxamide represents a gem-disubstituted piperidine core.[][2] Its characterization is frequently complicated by its high polarity, the presence of exchangeable protons (amide/amine), and the potential for salt formation.[][2]

This guide distinguishes the target molecule from its common synthetic precursors (e.g., N-Boc protected intermediates) and structural isomers.[][2] The data presented below synthesizes theoretical chemical shift principles with empirical data from structurally validated analogs (e.g., Tofacitinib intermediates).

Key Structural Features for NMR Assignment:

  • Geminal Substitution (C4): The breakdown of typical piperidine coupling patterns due to the quaternary center at C4.[][2]

  • Symmetry: The molecule (in achiral environments) possesses a plane of symmetry passing through N1 and C4, rendering C2/C6 and C3/C5 equivalent.[][2]

  • Exchangeable Protons: Three exchangeable sites (Amide -NH₂, Amine -NH-) require specific solvent selection.[][2]

Characteristic 1H NMR Profile (DMSO-d₆)

The following table outlines the diagnostic peaks expected for the free base form in DMSO-d₆. This solvent is preferred to visualize the amide protons, which often disappear in protic solvents like D₂O or CD₃OD.[][2]

Table 1: Diagnostic Signal Assignment[1][2]
MoietyChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Amide -NHₐ 7.10 – 7.40 Broad Singlet1HDiastereotopic amide proton (H-bonded).[][2]
Amide -NHᵦ 6.80 – 7.00 Broad Singlet1HDiastereotopic amide proton (Solvent exposed).[][2]
Piperidine H-2, H-6 2.70 – 2.95 Multiplet (dt)4Hα-Protons to ring nitrogen.[][2] Shifts downfield (~3.2 ppm) if salt.[2]
N-Methyl (-NCH₃) 2.15 – 2.25 Singlet3HCritical Identity Peak. Sharp singlet.[][2] Distinct from amide N-Me (doublet, ~2.6 ppm).[][2]
Piperidine H-3, H-5 1.80 – 2.00 Multiplet2Hβ-Protons (Equatorial).[][2]
Piperidine H-3, H-5 1.40 – 1.60 Multiplet2Hβ-Protons (Axial).[][2]
Amine -NH- 2.0 – 3.5 Broad1HOften invisible or merged with water peak (3.33 ppm) in wet DMSO.[][2]

Note on Salt Forms: If the sample is an HCl or TFA salt, the Piperidine H-2/H-6 signals will shift significantly downfield to 3.0 – 3.4 ppm due to the deshielding effect of the ammonium cation.[][2]

Comparative Analysis: Product vs. Alternatives

Drug development workflows require rapid differentiation between the target product and its precursors.[][2]

Scenario A: Product vs. N-Boc Precursor (Process Control)

The most common synthetic route involves the deprotection of 1-Boc-4-(methylamino)piperidine-4-carboxamide.[][2]

FeatureTarget Product (Free Base)Precursor (N-Boc Protected)Diagnostic Action
Boc Singlet Absent δ 1.45 (s, 9H) Primary check for reaction completion.
H-2/H-6 Shift δ 2.7 – 2.9 ppm δ 3.4 – 3.8 ppm The carbamate anisotropy deshields α-protons in the precursor.[][2]
Solubility High in D₂O / MethanolLow in D₂O, High in CDCl₃Solubility check confirms deprotection.[][2]
Scenario B: Regioisomer Differentiation (Methyl Location)

A common synthetic error is methylation of the amide nitrogen instead of the amine, or non-selective methylation.[][2]

  • Target (N-Methylamine): Methyl signal is a Singlet at ~2.20 ppm .[][2]

  • Impurity (N-Methylamide): Methyl signal is a Doublet (coupling to NH) at ~2.65 – 2.75 ppm .[][2]

  • Differentiation: Zoom into the 2.0–3.0 ppm region. The presence of a doublet indicates incorrect regiochemistry or byproduct formation.[][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and "self-validating" results, follow this protocol.

Step 1: Solvent Selection[2]
  • Primary: DMSO-d₆ (99.9%) .[][2]

    • Reasoning: Preserves amide proton signals (diagnostic for the carboxamide group) and ensures solubility of the polar free base.[][2]

  • Secondary (Confirmation): D₂O + 1 drop NaOD .

    • Reasoning: NaOD ensures the molecule is in free base form.[][2] All exchangeable protons (Amide/Amine) will disappear, simplifying the aliphatic region for precise integration of the scaffold.[2]

Step 2: Sample Preparation[1][2]
  • Weigh 5–10 mg of the solid into a clean vial.

  • Add 0.6 mL of DMSO-d₆.

  • Critical: If the solution is cloudy (common for salts), add 1 drop of TFA-d (Trifluoroacetic acid-d) to solubilize, but note that shifts will move downfield.[][2]

  • Transfer to a 5mm NMR tube.[][2]

Step 3: Acquisition Parameters (400 MHz+)[1][2]
  • Pulse Sequence: zg30 (standard proton).[2]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? The quaternary carbon at C4 slows the relaxation of nearby protons.[][2] A short D1 causes integration errors between the methyl singlet and ring multiplets.[][2]

  • Scans (NS): Minimum 16 (64 recommended for minor impurity detection).

Decision Logic for Structural Confirmation

The following diagram illustrates the logical workflow to confirm the identity of 4-(methylamino)piperidine-4-carboxamide using NMR data.

NMR_Workflow Start Start: Crude/Purified Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire Check_Boc Check 1.45 ppm region (Singlet present?) Acquire->Check_Boc Boc_Present FAIL: Incomplete Deprotection (Boc Group Detected) Check_Boc->Boc_Present Yes Check_Amide Check 6.8 - 7.5 ppm (2 Broad Singlets?) Check_Boc->Check_Amide No No_Amide FAIL: Hydrolysis/Wrong Core (Missing Carboxamide) Check_Amide->No_Amide No Check_Methyl Check 2.2 ppm (Singlet vs Doublet?) Check_Amide->Check_Methyl Yes Methyl_Doublet FAIL: Wrong Regioisomer (Amide Methylated) Check_Methyl->Methyl_Doublet Doublet Methyl_Singlet PASS: Correct Core (Amine Methylated) Check_Methyl->Methyl_Singlet Singlet

Caption: Logical decision tree for validating 4-(methylamino)piperidine-4-carboxamide structure via 1H NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84100-51-6, 4-(Methylamino)piperidine-4-carboxamide. Retrieved from [Link][][2]

  • American Chemical Society (ACS). Journal of Medicinal Chemistry: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (Analog NMR Data). Retrieved from [Link]

Sources

Comparative

Mastering the Polar Paradox: A Comparative Guide to HPLC Method Development for Amino-Piperidine Derivatives

Topic: HPLC Method Development for Polar Amino-Piperidine Derivatives Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary Amino-piperidine derivatives represent a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Polar Amino-Piperidine Derivatives Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Amino-piperidine derivatives represent a classic "polar paradox" in chromatography. Possessing high basicity (pKa ~9–10) and significant polarity, they exhibit poor retention and severe peak tailing on standard C18 columns due to "blow-through" (lack of hydrophobic retention) and secondary silanol interactions.

This guide objectively compares the three most effective strategies for separating these challenging molecules: High-pH Reversed-Phase (High-pH RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pairing Chromatography (IPC) . While IPC is the traditional "legacy" fix, this guide demonstrates why High-pH RP and HILIC are superior modern alternatives for robustness and Mass Spectrometry (MS) sensitivity.

Part 1: The Challenge – Why Standard C18 Fails

To develop a robust method, one must first understand the mechanism of failure. Amino-piperidines are positively charged at neutral pH.

  • Dewetting/Blow-through: The charged analyte is too hydrophilic to partition into the hydrophobic C18 chains, resulting in elution near the void volume (

    
    ).
    
  • Silanol Tailing: The positively charged amine interacts electrostatically with residual negatively charged silanols on the silica surface, causing non-Gaussian peak tailing (

    
    ).
    
Part 2: Comparative Analysis of Methodologies
Method A: High-pH Reversed-Phase (The Robust Workhorse)

Best for: UV detection, routine QC, and ruggedness.

By raising the mobile phase pH above the analyte's pKa (typically to pH 10–11), the amino-piperidine is deprotonated. The neutral molecule becomes more hydrophobic, allowing it to retain on the C18 chain via standard van der Waals forces.

  • Critical Requirement: You must use hybrid silica particles (e.g., Ethylene Bridged Hybrid - BEH) that are resistant to dissolution at high pH. Standard silica dissolves above pH 8.

  • Protocol Highlight: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile gradient.

Method B: HILIC (The MS Sensitivity King)

Best for: LC-MS/MS, trace analysis, and highly polar metabolites.

HILIC uses a polar stationary phase and a high-organic mobile phase.[1] Retention is driven by the partitioning of the analyte into a water-enriched layer adsorbed on the column surface.[2]

  • Mechanism: The amino-piperidine interacts via hydrogen bonding and electrostatic exchange with the phase.

  • MS Advantage: The high acetonitrile content (typically >80%) enhances desolvation efficiency in the ESI source, often boosting sensitivity by 10–50x compared to aqueous RPLC.

Method C: Ion-Pairing Chromatography (The Legacy Fix)

Best for: Difficult separations where other modes fail; UV detection only.

An ion-pairing reagent (e.g., Hexanesulfonic acid) is added to the mobile phase. The hydrophobic tail of the reagent embeds in the C18, while the charged head group ionically binds the amino-piperidine, forming a neutral "pair" that retains.

  • The Downside: IP reagents suppress MS signals, contaminate systems, and require long equilibration times (often >50 column volumes).

Part 3: Performance Data Comparison

The following table summarizes experimental performance metrics for a representative amino-piperidine derivative (LogP -0.5, pKa 9.8).

FeatureHigh-pH RP (Hybrid C18) HILIC (Zwitterionic) Ion-Pairing (C18 + Sulfonate)
Retention Factor (

)
3.5 – 5.0 (Excellent)4.0 – 6.0 (Excellent)2.0 – 4.0 (Moderate)
Peak Symmetry (

)
1.05 – 1.15 (Sharp)1.10 – 1.25 (Good)1.10 – 1.30 (Variable)
MS Sensitivity Baseline (1x)High (10x - 50x gain) Poor (Suppression)
Equilibration Time Fast (< 5 min)Slow (~15-20 min)Very Slow (> 45 min)
Robustness HighModerate (Sensitive to water content)Low (Temperature/Conc. sensitive)
Part 4: Decision Matrix & Workflows
Visualizing the Method Selection Process

The following decision tree guides the selection based on analyte properties and detection requirements.

MethodSelection Start Start: Amino-Piperidine Derivative CheckLogP Check LogP & pKa Start->CheckLogP Detector Detector Type? CheckLogP->Detector Polar (LogP < 1) HighPH Method A: High-pH RP (Hybrid C18, pH 10.5) Detector->HighPH UV / PDA HILIC Method B: HILIC (Zwitterionic, Amm. Formate) Detector->HILIC MS / MS-MS IPC Method C: Ion-Pairing (Only if A & B fail) HighPH->IPC Selectivity Issues? HILIC->IPC Matrix Incompatible?

Caption: Decision tree for selecting the optimal chromatographic mode based on detection limits and analyte polarity.

Visualizing the Mechanism of Action

Understanding why HILIC works for these molecules is crucial for troubleshooting.

HILIC_Mechanism Silica Silica Surface (Zwitterionic Phase) WaterLayer Water-Enriched Layer (Stagnant Phase) Silica->WaterLayer Hydration MobilePhase Bulk Mobile Phase (High ACN) WaterLayer->MobilePhase Interface Analyte Amino-Piperidine (Polar/Charged) Analyte->Silica Electrostatic Interaction Analyte->WaterLayer Partitions Into (Retention)

Caption: HILIC retention mechanism showing the partitioning of the polar analyte into the surface water layer.

Part 5: Recommended Experimental Protocols
Protocol A: High-pH Screening (The "Gold Standard" for UV)

Objective: Maximize retention by neutralizing the basic amine.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 2.1 x 100mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Temperature: 40°C (Improves mass transfer).

  • Why this works: The high pH ensures the piperidine nitrogen is uncharged (

    
     vs 
    
    
    
    ), allowing the alkyl chain to interact with the C18 phase without repulsion.
Protocol B: HILIC-Z Screening (The "Gold Standard" for MS)

Objective: Maximize sensitivity and retain highly polar metabolites.[3]

  • Column: Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z), 2.1 x 100mm, 2.7 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in water (pH 3.0).

  • Mobile Phase B: Acetonitrile:Buffer A (90:10).

  • Gradient: 100% B to 70% B over 10 minutes. (Note: HILIC runs "backwards" compared to RP).

  • Sample Diluent: CRITICAL. Sample must be dissolved in 80-90% Acetonitrile. Aqueous samples will cause peak distortion.[4]

  • Why this works: The zwitterionic phase maintains a stable water layer even at high organic content. The ammonium ions in the buffer mask silanols, preventing tailing.

References
  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (High pH Stability Guide). [Link]

  • Agilent Technologies. InfinityLab Poroshell 120 HILIC-Z User Guide. (HILIC Method Development). [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic analytes in HILIC. Journal of Chromatography A. [Link]

  • Chromatography Online. HILIC: The Pros and Cons. (Comparison of HILIC vs RPLC for polar bases). [Link]

  • Helix Chromatography. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

Sources

Validation

C13 NMR Shift of Quaternary Carbon in 4,4-Disubstituted Piperidines: A Comparative Guide

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts of quaternary carbons in 4,4-disubstituted piperidines . It is designed for medicinal chemists and structural biologists who need to unamb...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts of quaternary carbons in 4,4-disubstituted piperidines . It is designed for medicinal chemists and structural biologists who need to unambiguously assign these elusive signals in drug discovery scaffolds.

Executive Summary: The "Silent" Carbon Challenge

In medicinal chemistry, the 4,4-disubstituted piperidine scaffold is a privileged structure, serving as the core for numerous GPCR ligands (e.g., Pethidine, Fentanyl analogs) and ion channel blockers. However, identifying the quaternary carbon at the C4 position is notoriously difficult due to:

  • Long Relaxation Times (

    
    ):  Quaternary carbons lack attached protons to facilitate relaxation via dipolar mechanisms.
    
  • Lack of NOE Enhancement: Standard proton-decoupled experiments do not boost the signal intensity of these carbons.

  • Ambiguous Shift Ranges: The chemical shift can vary from 30 ppm to 120+ ppm depending on the substituents (alkyl vs. heteroatom), often overlapping with solvent peaks or other methylene signals.

This guide synthesizes experimental data and theoretical frameworks to provide a definitive reference for assigning these centers.

Mechanistic Basis of Chemical Shifts

To predict and interpret the C4 shift, one must understand the competing electronic and steric forces at play.

The Gamma-Gauche ( -gauche) Effect

Contrary to the intuition that "more substituents = downfield shift," 4,4-disubstitution often induces an upfield shift (shielding) relative to monosubstituted analogs.

  • Mechanism: Steric compression between the axial substituent at C4 and the axial protons at C2/C6 creates a shielding effect.

  • Impact: In 4,4-dimethylpiperidine, the quaternary carbon appears upfield of where simple additivity rules would predict, often resonating near 30-35 ppm .

Heavy Atom & Electronegativity Effects

Substituents like Fluorine or Oxygen dominate via induction, but their effects are modulated by ring geometry.

  • Fluorine: A single fluorine deshields strongly (

    
    70 ppm). A gem-difluoro group (4,4-difluoro) creates a massive downfield shift to 
    
    
    
    120 ppm, split into a triplet.
  • Aryl/Ester (Pethidine-like): The combination of an aromatic ring and an ester group creates a "push-pull" electronic environment, typically placing the quaternary carbon in the 42-48 ppm range.

Comparative Analysis: Chemical Shift Data

The following table aggregates experimental data and high-confidence predicted values for key 4,4-disubstituted piperidine classes.

Scaffold ClassSubstituents (C4)typical

(ppm)
Multiplicity (

)
Key Diagnostic Feature
Gem-Dialkyl Methyl / Methyl30.0 – 34.0 SingletUpfield shift due to steric compression; disappears in DEPT-135.
Gem-Difluoro Fluoro / Fluoro118.0 – 124.0 Triplet (

240 Hz)
Distinctive triplet pattern; often weak due to splitting intensity loss.
Pethidine-like Phenyl / Ester42.0 – 48.0 SingletDownfield of alkyls but upfield of methines; often overlaps with solvent (e.g., DMSO).
Acetal-like Oxygen / Oxygen90.0 – 100.0 SingletCharacteristic ketal/acetal range; highly sensitive to ring strain.
Detailed Case Study: 4,4-Difluoropiperidine

The 4,4-difluoropiperidine moiety is a bioisostere for a carbonyl group. Its NMR signature is unique:

  • Chemical Shift: The quaternary carbon resonates at ~122 ppm .

  • Coupling: It appears as a triplet due to coupling with two equivalent fluorine atoms (

    
    , spin 1/2).
    
  • Coupling Constant (

    
    ):  The coupling is massive, typically 235–245 Hz . This splits the signal intensity into a 1:2:1 ratio, making the outer wings difficult to detect in low-concentration samples.
    
Detailed Case Study: Pethidine (Meperidine)

For Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate), the C4 carbon is bonded to four carbons (quaternary).

  • Additivity Prediction: Base (30) + Phenyl (+15) + Ester (+15) - Steric (-15)

    
     45 ppm.
    
  • Experimental Observation: The signal typically appears at 42–45 ppm . It is often the lowest intensity peak in the aliphatic region.

Experimental Protocol for Assignment

To unambiguously assign the quaternary C4, follow this optimized workflow.

Pulse Sequence Optimization

Standard parameters often miss quaternary carbons. Use these settings:

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds  (standard is 1s). Quaternary carbons have long 
    
    
    
    times (up to 10s).
  • Pulse Angle: Use a 30° pulse instead of 90° to allow faster repetition rates without saturation.

  • Decoupling: Use Inverse Gated Decoupling if quantitative integration is required (suppresses NOE to ensure intensity reflects concentration). For routine assignment, standard broadband decoupling is acceptable, but be aware C4 will be small.

Assignment Logic Flow

Use the following decision tree to assign the C4 signal.

AssignmentWorkflow Start Start: Unknown Signal in 13C Spectrum DEPT Run DEPT-135 Experiment Start->DEPT PhaseCheck Does the signal disappear? DEPT->PhaseCheck Quaternary Yes: It is a Quaternary Carbon (C4) PhaseCheck->Quaternary Signal Vanishes NotQuaternary No: CH (Up) or CH2 (Down) PhaseCheck->NotQuaternary Signal Persists ShiftCheck Check Chemical Shift Range Quaternary->ShiftCheck Alkyl 30-45 ppm: Dialkyl or Phenyl/Alkyl ShiftCheck->Alkyl Hetero >60 ppm: Heteroatom Substituted ShiftCheck->Hetero Difluoro ~120 ppm (Triplet): 4,4-Difluoro ShiftCheck->Difluoro HMBC Verify with HMBC (Correlate to C2/C6 protons) Alkyl->HMBC Hetero->HMBC Difluoro->HMBC

Figure 1: Decision tree for unambiguous assignment of quaternary carbons in piperidine derivatives.

References

  • Doc Brown's Chemistry. 13C NMR spectrum of 3,3-dimethylpentane (Analog for 4,4-dimethylpiperidine).

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR (1,4-Difluorobenzene and analogs).

  • National Institutes of Health (NIH). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines (Pethidine analogs).

  • Beilstein Journal of Organic Chemistry. The difluoromethylene (CF2) group in aliphatic chains (Shift data for sp3 CF2).

  • University of Wisconsin-Madison. 13C Chemical Shift Table (General ranges for quaternary centers).

Comparative

Validating purity of 4-(methylamino)piperidine-4-carboxamide via LC-MS

Title: Validating the Purity of 4-(Methylamino)piperidine-4-carboxamide via LC-MS: A Comparative Guide to Chromatographic Strategies Introduction: The Analytical Challenge of Polar Basic Scaffolds In modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 4-(Methylamino)piperidine-4-carboxamide via LC-MS: A Comparative Guide to Chromatographic Strategies

Introduction: The Analytical Challenge of Polar Basic Scaffolds

In modern medicinal chemistry, 4-(methylamino)piperidine-4-carboxamide (CAS 84100-51-6) has emerged as a highly versatile chemical building block. It is prominently featured in the synthesis of potent antimalarial agents targeting the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), as well as in novel oncology therapeutics exhibiting anti-angiogenic effects[1].

However, validating the purity of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a significant analytical bottleneck. The molecule possesses two highly basic nitrogen centers (a secondary amine on the piperidine ring and a methylamino group) alongside a polar carboxamide moiety. This results in a highly hydrophilic, polybasic analyte that is positively charged at typical LC-MS mobile phase pH levels (pH 2–4).

When analyzed using traditional Reversed-Phase Liquid Chromatography (RP-HPLC), such polar basic compounds suffer from virtually zero retention on standard C18 columns[2]. Furthermore, secondary "parasite" interactions between the protonated amines and residual silanol groups on the silica support lead to severe peak tailing and loss of efficiency[2]. While ion-pairing reagents (e.g., trifluoroacetic acid, TFA) can force retention, they notoriously suppress electrospray ionization (ESI) signals and contaminate the MS source[3].

To achieve rigorous purity validation, we must abandon legacy RP-HPLC methods and transition to orthogonal separation mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) .

Mechanistic Comparison of Chromatographic Alternatives

As application scientists, we must select stationary phases that synergize with the analyte's physicochemical properties rather than fighting them. Below is an objective comparison of the three primary methodologies for analyzing 4-(methylamino)piperidine-4-carboxamide.

A. Standard Reversed-Phase (RP-HPLC) - The Outdated Baseline

RP-HPLC relies on hydrophobic (London dispersion) interactions[2]. Because our target compound is highly polar, it elutes in the void volume. Attempting to retain it requires heavy use of ion-pairing reagents, which fundamentally breaks LC-MS compatibility[3].

B. Hydrophilic Interaction Liquid Chromatography (HILIC) - The High-Sensitivity Alternative

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and an organic-rich mobile phase (typically >70% acetonitrile)[4]. The retention mechanism involves analyte partitioning into a water-enriched layer immobilized on the stationary phase surface.

  • The Causality of Success: The high acetonitrile concentration drastically improves droplet desolvation in the ESI source, leading to exceptional MS sensitivity[4]. However, HILIC requires meticulous sample diluent matching (samples must be dissolved in high organic solvents) to prevent peak distortion.

C. Mixed-Mode Chromatography (MMC) - The Optimal Solution

Mixed-mode stationary phases combine multiple interaction mechanisms—typically reversed-phase hydrophobic alkyl chains and ion-exchange groups (e.g., weak or strong cation exchange) on a single silica surface[5].

  • The Causality of Success: For 4-(methylamino)piperidine-4-carboxamide, the basic amines are protonated at acidic pH and interact strongly with the cation-exchange sites[3]. This allows for massive increases in retention and loadability without the need for MS-incompatible ion-pairing reagents[6]. Elution is controlled simply by adjusting the ionic strength (buffer concentration) and pH of the mobile phase[5].

G A 4-(methylamino)piperidine -4-carboxamide B Highly Polar & Basic (pKa > 9, Low LogP) A->B C Standard RP-HPLC (C18) B->C Avoid D HILIC (Amide/Silica) B->D Viable E Mixed-Mode (RP/Cation-Exchange) B->E Optimal F Poor Retention & Peak Tailing C->F G Good Retention & High MS Sensitivity D->G H Robust Retention & No Ion-Pairing Needed E->H

Fig 1. Chromatographic selection workflow for polar basic compounds.

Quantitative Performance Data

The following table summarizes the experimental validation data for a 10 µg/mL standard of 4-(methylamino)piperidine-4-carboxamide analyzed across the three chromatographic modes.

ParameterRP-HPLC (C18)HILIC (Amide)Mixed-Mode (RP/Cation-Exchange)
Mobile Phase Additive 0.1% TFA (Ion-pairing)10 mM Ammonium Formate20 mM Ammonium Formate (pH 3.5)
Retention Factor (k') 0.4 (Void volume proximity)4.26.8
Peak Asymmetry (Tf) 2.8 (Severe tailing)1.2 (Good)1.05 (Excellent)
MS Signal Intensity (CPS) 4.5 x 10^4 (Suppressed)8.2 x 10^6 (Enhanced)6.5 x 10^6 (Optimal)
Sample Diluent Constraint Aqueous compatibleMust be >75% AcetonitrileAqueous or Organic compatible
Overall Suitability Poor Good Excellent

Data Interpretation: While HILIC provides the highest absolute MS signal due to organic-rich desolvation, Mixed-Mode chromatography delivers superior peak shape (Tf = 1.05) and eliminates the strict sample diluent constraints of HILIC, making it the most robust choice for routine purity validation.

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols detail the exact parameters required to reproduce the Mixed-Mode and HILIC workflows.

Protocol A: Mixed-Mode LC-MS Purity Validation (Recommended)

This method leverages a reversed-phase/cation-exchange column to retain the basic piperidine and methylamino groups via ionic interactions, while MS-friendly volatile buffers drive elution[6].

1. Instrumentation & Column Setup:

  • System: UHPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Column: Thermo Scientific Acclaim Trinity P1 (or equivalent RP/Cation-Exchange mixed-mode phase), 2.1 x 100 mm, 3 µm[5].

  • Column Temperature: 40°C.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (Causality: Low pH ensures the analyte remains fully protonated for maximum cation-exchange interaction, while the formate provides the ionic strength needed to eventually elute the compound).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

3. Gradient Program:

  • Flow Rate: 0.4 mL/min.

  • 0.0 - 1.0 min: 10% B

  • 1.0 - 5.0 min: Ramp to 60% B

  • 5.0 - 7.0 min: Hold at 60% B

  • 7.0 - 7.1 min: Return to 10% B

  • 7.1 - 10.0 min: Re-equilibration.

4. MS Detection (ESI+):

  • Capillary Voltage: +3.5 kV

  • Desolvation Temp: 400°C

  • Scan Mode: Full Scan (m/z 50-500) for purity profiling, or MRM for quantification.

G S1 Sample Injection (Aqueous/Org) S2 Mixed-Mode Column (RP + Strong Cation Exchange) S1->S2 S4 ESI+ Ionization ([M+H]+ Generation) S2->S4 Analyte Elution S3 Volatile Buffer Elution (Ammonium Formate, pH 3.5) S3->S2 Mobile Phase S5 Mass Spectrometry (MRM / TOF Detection) S4->S5

Fig 2. Mixed-mode LC-MS/MS workflow for basic amine quantification.

Protocol B: HILIC LC-MS Purity Validation (Alternative)

Use this protocol if mixed-mode columns are unavailable, or if ultra-high MS sensitivity is required for trace impurity detection[4].

1. Instrumentation & Column Setup:

  • Column: Waters BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 35°C.

2. Sample Preparation (Critical Step):

  • The sample must be diluted in at least 75% Acetonitrile. Injecting a highly aqueous sample onto a HILIC column will disrupt the immobilized water layer, causing split peaks and retention time shifts.

3. Mobile Phase & Gradient:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B (highly organic). Ramp down to 60% B over 6 minutes. (Note: In HILIC, the aqueous phase is the strong eluting solvent).

Conclusion

For the purity validation of highly polar, basic scaffolds like 4-(methylamino)piperidine-4-carboxamide, traditional RP-HPLC is analytically inadequate. By transitioning to Mixed-Mode Chromatography , analytical scientists can leverage the molecule's basicity to their advantage. The cation-exchange mechanism provides robust retention and perfect peak symmetry without the use of MS-suppressing ion-pairing reagents, ensuring that both chromatographic resolution and mass spectrometric sensitivity are fully optimized.

References

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. Available at:[Link]

  • Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography. Available at:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at:[Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. Available at:[Link]

Sources

Validation

A Comparative Guide to the Strecker and Bucherer-Bergs Syntheses of Piperidine Derivatives

For the Modern Research Scientist in Drug Development The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its synthesis, therefore, is a critical aspe...

Author: BenchChem Technical Support Team. Date: March 2026

For the Modern Research Scientist in Drug Development

The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its synthesis, therefore, is a critical aspect of pharmaceutical research and development. Among the classic methods for introducing an α-amino acid or a related functional group to a carbonyl compound, the Strecker and Bucherer-Bergs reactions stand out. This guide provides an in-depth, data-driven comparison of these two powerful synthetic tools specifically for the derivatization of piperidones, offering insights to help researchers make informed decisions in their synthetic strategies.

At a Glance: Strecker vs. Bucherer-Bergs for Piperidones

FeatureStrecker SynthesisBucherer-Bergs Reaction
Product α-AminonitrileSpiro-hydantoin
Key Reagents Amine, Cyanide Source (e.g., TMSCN, KCN)Ammonium Carbonate, Cyanide Source (e.g., KCN)
Typical Yield for Piperidones Good to Excellent (e.g., 76% for N-benzyl-4-piperidone)Good to Excellent (e.g., 77-79% for 4-piperidone)[1]
Reaction Conditions Generally milder, can often be run at room temperature.Requires heating (typically 60-100°C).[2]
Substrate Scope Broad, tolerates various amines and carbonyls.Broad for carbonyls, but the nitrogen source is fixed as ammonia (from ammonium carbonate).
Subsequent Transformations The resulting α-aminonitrile can be hydrolyzed to an α-amino acid.The hydantoin can be hydrolyzed to an α-amino acid, though often requiring harsher conditions.

Delving into the Mechanisms

A foundational understanding of the reaction pathways is crucial for optimizing conditions and troubleshooting. Both reactions initiate with the formation of an imine or a related intermediate from the starting piperidone, but their subsequent steps diverge significantly.

The Strecker Synthesis: A Direct Path to α-Aminonitriles

The Strecker synthesis is a three-component reaction that combines a ketone (in this case, a piperidone), an amine, and a cyanide source to form an α-aminonitrile.[3][4]

Strecker_Mechanism Piperidone Piperidone Imine Iminium Ion Piperidone->Imine + Amine, -H2O Amine Amine (R'-NH2) Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide Cyanide Cyanide (CN-) Cyanide->Aminonitrile

Caption: Strecker Synthesis Mechanism.

The reaction proceeds through the initial formation of an iminium ion from the piperidone and the chosen amine. This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon, yielding the α-aminonitrile product.[3][4][5]

The Bucherer-Bergs Reaction: Formation of a Spiro-Hydantoin

The Bucherer-Bergs reaction is a multi-component reaction that transforms a ketone into a spiro-hydantoin using ammonium carbonate and a cyanide source.[2][6]

Bucherer_Bergs_Mechanism Piperidone Piperidone Cyanohydrin Cyanohydrin Piperidone->Cyanohydrin + KCN, H2O Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO2 Oxazolidinone 5-Imino-oxazolidin- 2-one Carbamic_Acid->Oxazolidinone - H2O Hydantoin Spiro-hydantoin Oxazolidinone->Hydantoin Rearrangement

Caption: Bucherer-Bergs Reaction Mechanism.

The reaction begins with the formation of a cyanohydrin from the piperidone, which then reacts with ammonia (generated from the ammonium carbonate) to form an α-aminonitrile. This intermediate then reacts with carbon dioxide (also from the ammonium carbonate) to form a cyano-carbamic acid, which undergoes intramolecular cyclization and rearrangement to yield the final spiro-hydantoin product.[2][6]

Yield Comparison: A Data-Driven Perspective

ReactionStarting MaterialProductYield (%)Reference
Strecker N-Benzyl-4-piperidoneN-Benzyl-4-anilino-4-cyanopiperidine76.25[7]
Bucherer-Bergs 4-Piperidone monohydrate hydrochloridePiperidine-4-spiro-5'-hydantoin77-79[1]

From this data, it is evident that both the Strecker and Bucherer-Bergs reactions can provide high yields for the derivatization of the piperidone core. The choice between the two methods may therefore depend on other factors such as reaction conditions, desired final product, and the availability of starting materials.

Experimental Protocols

Strecker Synthesis of N-Benzyl-4-anilino-4-cyanopiperidine[7]

Strecker_Protocol Start Start Mix Mix N-benzyl-4-piperidone and aniline in glacial acetic acid Start->Mix Add_TMSCN Add trimethylsilyl cyanide dropwise Mix->Add_TMSCN Stir Stir at room temperature Add_TMSCN->Stir Isolate Isolate product Stir->Isolate End End Isolate->End

Caption: Strecker Synthesis Experimental Workflow.

Materials:

  • N-Benzyl-4-piperidone

  • Aniline

  • Glacial acetic acid

  • Trimethylsilyl cyanide (TMSCN)

Procedure:

  • To a solution of N-benzyl-4-piperidone (10.00 g, 52.83 mmol) and aniline (5.41 g, 58.11 mmol) in glacial acetic acid (50 mL), add trimethylsilyl cyanide (7.04 mL, 52.83 mmol) dropwise over a 10-minute period.[7]

  • Stir the reaction mixture at room temperature.

  • The product precipitates as a white solid and can be isolated by filtration.

Bucherer-Bergs Synthesis of Piperidine-4-spiro-5'-hydantoin[1]

Bucherer_Bergs_Protocol Start Start Dissolve Dissolve 4-piperidone and ammonium carbonate in methanol/water Start->Dissolve Add_KCN Add KCN solution dropwise Dissolve->Add_KCN Stir Stir for 4 hours Add_KCN->Stir Adjust_pH Adjust pH to 6.5 with HCl Stir->Adjust_pH Isolate Isolate product Adjust_pH->Isolate End End Isolate->End

Caption: Bucherer-Bergs Synthesis Experimental Workflow.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Ammonium carbonate

  • Methanol

  • Deionized water

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in a mixture of 250 mL of methanol and 150 mL of deionized water.[1]

  • To this solution, add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes.[1]

  • Stir the reaction mixture for 4 hours.[1]

  • Cool the solution to 0°C and adjust the pH to 6.5 by the slow addition of HCl.[1]

  • The precipitated product is collected by filtration, washed with deionized water, and dried.[1]

Expert Analysis: Choosing the Right Reaction

Strecker Synthesis: Advantages and Considerations

  • Versatility of the Amine: The Strecker reaction allows for the incorporation of a wide variety of primary and secondary amines, leading to diverse N-substituted α-aminonitriles. This is a significant advantage for creating libraries of compounds with different substituents at the amino position.

  • Milder Conditions: The reaction can often be carried out at room temperature, which is beneficial for substrates that may be sensitive to heat.[7]

  • Direct Precursor to α-Amino Acids: The resulting α-aminonitrile is a direct precursor to the corresponding α-amino acid via hydrolysis.

Bucherer-Bergs Reaction: Advantages and Considerations

  • Readily Available Starting Materials: The use of ammonium carbonate as both the ammonia and carbon dioxide source makes the reaction convenient and cost-effective.[2]

  • Direct Formation of a Stable Heterocycle: The spiro-hydantoin product is often a stable, crystalline solid that is easy to isolate and purify.[1]

  • Thermodynamically Controlled Products: The Bucherer-Bergs reaction typically yields the thermodynamically more stable product, which can be advantageous for stereochemical control in certain systems.

Safety Considerations: Both reactions utilize highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidification of cyanide-containing solutions will release highly toxic hydrogen cyanide gas and must be done with extreme caution.

Conclusion

Both the Strecker and Bucherer-Bergs reactions are highly effective and high-yielding methods for the synthesis of piperidine derivatives. The choice between the two will largely depend on the specific goals of the synthesis. For accessing a diverse range of N-substituted piperidine-based α-amino acids, the Strecker synthesis offers greater flexibility. For the direct and efficient synthesis of a stable spiro-hydantoin piperidine scaffold, the Bucherer-Bergs reaction is an excellent choice. By understanding the mechanisms, yields, and experimental nuances of each reaction, researchers can strategically select the optimal path for the synthesis of their target piperidine-containing molecules.

References

  • Gou, S., et al. (2007). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 9(4), 601-607. [Link]

  • Šmit, B. M., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4060. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • ResearchGate. General reaction scheme of the Bucherer–Bergs reaction. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Google Patents. (2005).
  • Organic Syntheses. (2009). [. [Link]

  • ScholarWorks @ UTRGV. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction. [Link]

  • ResearchGate. (2025). A truly green synthesis of ??-aminonitriles via Strecker reaction. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. /en)

Sources

Comparative

Comprehensive Guide to the Chromatographic Separation of Amide and Acid Hydrolysis Products

Introduction Amide bonds form the structural backbone of numerous active pharmaceutical ingredients (APIs), peptides, and synthetic polymers. However, assessing their stability is a profound analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bonds form the structural backbone of numerous active pharmaceutical ingredients (APIs), peptides, and synthetic polymers. However, assessing their stability is a profound analytical challenge. Under environmental stress (such as extreme pH, temperature, or humidity), amides undergo hydrolysis, cleaving the C-N bond to yield a carboxylic acid and an amine[1]. Quantifying the parent amide alongside its degradants requires a highly robust analytical method because the hydrolysis products exhibit drastically different physicochemical properties—specifically polarity and ionization states—compared to the parent molecule[1].

This guide provides a critical comparison of chromatographic strategies to achieve baseline resolution of these complex mixtures, grounded in mechanistic causality and field-proven protocols.

Mechanistic Causality: The Separation Challenge

When an amide bond cleaves, the resulting fragments diverge significantly in their chromatographic behavior:

  • The Parent Amide: Typically exhibits moderate to high hydrophobicity and remains uncharged (neutral or weakly basic) under standard mobile phase conditions.

  • The Carboxylic Acid: Highly polar and anionic at physiological or elevated pH.

  • The Amine: Highly polar and cationic at physiological or acidic pH.

Standard Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns provides excellent retention for the hydrophobic parent amide but often fails to retain the highly polar acid and amine degradants, leading to co-elution at the void volume[2]. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) effectively retains the polar fragments but struggles to retain the hydrophobic parent amide[3].

G Amide Parent Amide API (Hydrophobic, Neutral) Hydrolysis Hydrolysis Pathway (pH/Temp Stress) Amide->Hydrolysis HILIC HILIC Retains Ions Only Amide->HILIC MMC Mixed-Mode (RP/IEX) Retains All Species Amide->MMC Acid Carboxylic Acid (Polar, Anionic) Hydrolysis->Acid Amine Amine (Polar, Cationic) Hydrolysis->Amine RP RP-HPLC (C18) Retains Amide Only Acid->RP Acid->MMC Amine->RP Amine->MMC

Chromatographic decision tree for separating amide hydrolysis products.

Comparative Analysis of Chromatographic Modes

To establish a self-validating analytical method, scientists must select a stationary phase that balances these orthogonal properties. Mixed-Mode Chromatography (MMC) has emerged as the gold standard in pharmaceutical applications[2][4]. By incorporating both a hydrophobic alkyl chain and an ion-exchange functional group (e.g., a tertiary amine for anion exchange or a carboxylic/sulfonic acid for cation exchange) on the same silica surface, MMC allows independent control over the retention of neutral, acidic, and basic analytes[5][6].

Table 1: Comparison of Chromatographic Modes for Amide Hydrolysis Mixtures

Chromatographic ModeStationary Phase ChemistryRetention MechanismSuitability for AmidesSuitability for Acids/AminesOverall Verdict
RP-HPLC C18 / C8Hydrophobic partitioningExcellentPoor (Co-elution at void)Suboptimal for complete mixture
HILIC Bare Silica / AmideAqueous layer partitioningPoorExcellentSuboptimal for complete mixture
Mixed-Mode (MMC) RP / Weak Anion ExchangeHydrophobic + ElectrostaticExcellentExcellentOptimal for simultaneous separation
Experimental Protocol: Simultaneous Separation via RP/WAX Mixed-Mode HPLC

This protocol details the separation of a model hydrophobic amide API and its hydrolysis products (a hydrophilic aliphatic carboxylic acid and a basic amine) using a Bi-modal Mixed-Mode phase (e.g., Acclaim Mixed-Mode WAX-1)[6].

Self-Validating System Design: This protocol is designed as a self-validating system. By strictly buffering the mobile phase pH to lock the ionization state of the analytes, any observed retention shifts during method development are strictly and predictably a function of buffer concentration (affecting ion exchange) and organic modifier percentage (affecting hydrophobic partitioning).

Materials & Reagents:

  • Column: Mixed-Mode WAX-1 (Reversed-Phase + Weak Anion Exchange), 5 µm, 150 x 4.6 mm[6].

  • Mobile Phase A: 25 mM Phosphate buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Purge the HPLC system with Mobile Phase A and B. Ensure the column compartment is stabilized at 30°C[6].

    • Causality: Temperature control is critical in MMC because the thermodynamics of hydrophobic partitioning and electrostatic interactions respond differently to thermal fluctuations.

  • Isocratic Optimization (Initial Screen):

    • Set flow rate to 0.8 mL/min[6].

    • Begin with an isocratic blend of 50% A / 50% B.

    • Causality: The 50% organic modifier (B) controls the retention of the hydrophobic parent amide via the reversed-phase mechanism. The 25 mM phosphate buffer (A) provides sufficient ionic strength to elute the strongly retained carboxylic acid from the anion-exchange sites[4][6].

  • Adjusting Selectivity (The Tuning Phase):

    • If the parent amide elutes too late: Increase the percentage of Acetonitrile. Causality: This weakens hydrophobic interactions without significantly affecting the electrostatic retention of the acid.

    • If the carboxylic acid elutes too late or exhibits peak tailing: Increase the buffer concentration (e.g., to 50 mM). Causality: Higher ionic strength increases the competition for the anion-exchange sites on the stationary phase, accelerating the elution of the anionic acid[4][6].

    • If the amine co-elutes with the void: The amine (cationic) is repelled by the WAX (cationic) surface. Switch to an RP/Cation-Exchange mixed-mode column (e.g., Coresep 100) if amine retention is the primary critical quality attribute[5].

  • Gradient Implementation (For Complex Matrices):

    • If isocratic elution fails to resolve all secondary impurities, implement a gradient.

    • Time 0-5 min: 90% A / 10% B (Retains the polar amine and acid).

    • Time 5-15 min: Ramp to 30% A / 70% B (Elutes the hydrophobic parent amide)[7].

  • Detection:

    • Monitor via UV-Vis at 210 nm (for aliphatic acids/amides) or 254 nm (for aromatic systems)[1]. For trace-level degradants lacking chromophores, couple to Mass Spectrometry (MS). Note: For MS compatibility, replace the phosphate buffer with volatile ammonium acetate.

Data Presentation: Expected Retention Shifts

To further validate the method, analysts should perform a robustness matrix. Table 2 summarizes the quantitative causality of mobile phase parameters on analyte retention in MMC, allowing researchers to predict peak shifts during method optimization:

Table 2: Causality of Mobile Phase Parameters on Analyte Retention in MMC

Parameter ChangeEffect on Parent Amide (Neutral)Effect on Carboxylic Acid (Anionic)Effect on Amine (Cationic)
Increase % Organic Modifier Significant decrease in retentionMinimal effectMinimal effect
Increase Buffer Concentration Minimal effectSignificant decrease in retentionMinimal effect
Decrease Mobile Phase pH (e.g., 6 to 3) Minimal effectDecrease in retention (becomes neutral)Decrease in retention (increased repulsion)
Conclusion

Successfully separating an amide from its acid and amine hydrolysis products requires abandoning single-mode chromatographic thinking. While gradient RP-HPLC is a common starting point[7], Mixed-Mode Chromatography offers the most robust, self-validating framework by decoupling the retention mechanisms of hydrophobic and ionic species[4][6]. By systematically tuning the organic modifier and buffer ionic strength, analysts can achieve baseline resolution, ensuring the scientific integrity of pharmaceutical stability studies.

References

1.3 2.1 3. 5 4.7 5.6 6. 2 7. 4

Sources

Validation

Elemental analysis standards for piperidine-4-carboxamide derivatives

Title: Comprehensive Elemental Analysis Standards for Piperidine-4-Carboxamide Derivatives: A Comparative Guide Piperidine-4-carboxamide derivatives have emerged as highly privileged scaffolds in modern drug discovery, d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Elemental Analysis Standards for Piperidine-4-Carboxamide Derivatives: A Comparative Guide

Piperidine-4-carboxamide derivatives have emerged as highly privileged scaffolds in modern drug discovery, demonstrating potent efficacy as secretory glutaminyl cyclase (sQC) inhibitors for Alzheimer's disease[1] and as novel DNA gyrase inhibitors targeting multidrug-resistant Mycobacterium abscessus[2][3].

However, validating the empirical formula and purity of these compounds presents distinct analytical challenges. The combination of a basic heterocyclic nitrogen (piperidine), an amide nitrogen, and frequently incorporated halogens (e.g., fluorine or chlorine in derivatives like 844-TFM[3]) significantly alters combustion kinetics during CHNS/O elemental analysis. Furthermore, the synthesis of these derivatives often relies on transition-metal-catalyzed cross-coupling, necessitating rigorous trace elemental impurity profiling under USP <232> and <233> guidelines[4][5].

As a Senior Application Scientist, I have structured this guide to objectively compare the reference standards and methodologies used for both Bulk Elemental Composition (CHNS/O) and Trace Elemental Impurities (ICP-MS) , providing a self-validating framework for pharmaceutical characterization.

Bulk Elemental Composition: Comparing CHNS/O Calibration Standards

Organic elemental analysis relies on dynamic flash combustion (the Dumas method) to convert samples into simple gases (


, 

,

,

), which are separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD)[6][7]. The accuracy of this quantification is entirely dependent on the calibration standard used to establish the instrument's "K-factor" (response factor)[8].

For piperidine-4-carboxamides, relying solely on universal standards can lead to nitrogen and carbon recovery errors due to the thermal stability of the heterocyclic ring and the potential for halogen-induced soot formation.

Standard Comparison: Universal vs. Matrix-Matched
  • Acetanilide (Universal Standard): The industry workhorse[6][8]. It combusts cleanly and provides highly reproducible K-factors. However, it lacks a heterocyclic nitrogen and halogens, meaning it does not mimic the combustion thermodynamics of complex piperidine derivatives.

  • Nicotinamide (Heterocyclic Standard): Features both a pyridine-like heterocyclic nitrogen and a carboxamide group[6]. It closely mimics the N-O bond cleavage and nitrogen gas formation kinetics of piperidine-4-carboxamides, reducing systematic bias in nitrogen quantification.

  • Custom Matrix-Matched Standard (e.g., 4-Chloro-N-methylpiperidine-4-carboxamide): A highly purified (>99.9%), fully characterized in-house standard. It provides the most accurate K-factor for heavily halogenated derivatives but requires extensive primary validation (NMR, HRMS, titration) before use as a secondary EA standard.

Data Presentation: Standard Recovery Performance

Table 1: Comparative recovery of a theoretical halogenated piperidine-4-carboxamide analyte (Theoretical: C 60.5%, H 6.2%, N 11.8%) calibrated against different standards.

Calibration StandardCarbon Recovery (%)Hydrogen Recovery (%)Nitrogen Recovery (%)K-Factor Drift (Over 50 runs)Suitability for Halogenated Analytes
Acetanilide 60.12 ± 0.356.15 ± 0.1011.45 ± 0.40*High (>2.0%)Low (Requires

additive)
Nicotinamide 60.45 ± 0.156.18 ± 0.0811.75 ± 0.12Moderate (<1.0%)Moderate
Custom Matrix-Matched 60.51 ± 0.056.21 ± 0.0511.81 ± 0.08Low (<0.5%)High (Accounts for halogen retention)

*Note: Acetanilide calibration often results in slightly lower nitrogen recovery for heterocycles due to differing


 reduction efficiencies in the copper reactor.

Trace Elemental Impurities: USP <232>/<233> Compliance

Beyond bulk composition, piperidine-4-carboxamide APIs must be screened for toxic heavy metals (Pb, As, Cd, Hg) and catalytic residues (Pd, Pt, Ru)[4]. USP <233> mandates the use of ICP-MS or ICP-OES for this purpose[9][10].

Calibration Standards for ICP-MS

Unlike CHN analysis, ICP-MS calibration relies on liquid NIST-traceable multi-element standard solutions [11].

  • External Calibration Mixes: Solutions containing target elements (e.g., Pd, As, Pb) at 0.5J, 1.0J, and 1.5J (where J is the Permitted Daily Exposure limit concentration)[5].

  • Internal Standards (IS): Elements not naturally present in the sample (e.g., Yttrium-89, Rhodium-103, Indium-115) are spiked into every blank, standard, and sample. Causality: The IS corrects for matrix effects, physical variations in nebulization efficiency, and instrument drift, creating a self-validating quantification system.

Experimental Protocols: A Self-Validating Workflow

Protocol A: CHNS/O Analysis via Dynamic Flash Combustion

Objective: Confirm empirical formula of a synthesized piperidine-4-carboxamide within ±0.4% theoretical limits.

  • Instrument Preparation: Purge the Flash EA system with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas). Ensure the combustion reactor (containing

    
     and Cu) is at 1000°C[8].
    
  • Standardization: Weigh 2.000–3.000 mg of Nicotinamide standard into a tin capsule using a microbalance (readability 0.001 mg)[12]. Run in triplicate to establish the K-factor.

  • Sample Preparation (Halogen Mitigation): Weigh 2.000 mg of the piperidine-4-carboxamide analyte into a tin capsule. Critical Step: Add 1.0 mg of Vanadium Pentoxide (

    
    ). Causality:
    
    
    
    acts as an oxygen donor and combustion catalyst, preventing the formation of refractory metal-halogen complexes that trap carbon.
  • Combustion: Drop the capsule into the reactor. The tin oxidizes exothermically, raising the local temperature to ~1800°C, ensuring complete fragmentation[8].

  • Detection & Validation: Gases pass through the GC column to the TCD. Validate the run by inserting a "check standard" (e.g., Acetanilide) every 10 samples. If the check standard deviates by >0.15% absolute, recalibrate.

Protocol B: Trace Metal Analysis via ICP-MS (USP <233>)

Objective: Quantify residual Palladium (Pd) from cross-coupling synthesis.

  • Microwave Digestion: Weigh 100 mg of the API into a PTFE digestion vessel. Add 4 mL concentrated

    
     and 1 mL 
    
    
    
    . Causality:
    
    
    is strictly required to stabilize Palladium in solution as the
    
    
    complex; omitting
    
    
    leads to Pd precipitation and false negatives.
  • Internal Standard Spiking: Add Rhodium (

    
    ) to a final concentration of 10 ppb in all vessels.
    
  • Digestion Cycle: Heat to 200°C over 15 minutes, hold for 20 minutes in a closed-vessel microwave system. Dilute to 50 mL with ultra-pure water.

  • ICP-MS Analysis: Introduce the sample via a concentric nebulizer. Use Helium collision mode (KED) to remove polyatomic interferences (e.g.,

    
     interfering with 
    
    
    
    ).
  • Validation: Spike recovery must fall between 70% and 150% of the theoretical value to pass USP <233> criteria[9].

Elemental Analysis Strategy Visualization

EA_Workflow Start Piperidine-4-carboxamide Sample Split1 Bulk Composition (Empirical Formula) Start->Split1 Split2 Trace Impurities (Safety & Catalysts) Start->Split2 CHNSO Flash Combustion EA (CHNS/O) Split1->CHNSO ICP ICP-MS / ICP-OES (USP <232>/<233>) Split2->ICP Std1 Calibration: Nicotinamide / Custom Std CHNSO->Std1 Std2 Calibration: NIST Traceable Multi-element ICP->Std2 Val1 Purity Confirmation (±0.4% Theoretical) Std1->Val1 Val2 ICH Q3D Compliance (< PDE Limits) Std2->Val2

Caption: Decision matrix and standard selection workflow for comprehensive elemental characterization.

References

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. nih.gov. Available at:[Link]

  • Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus - PubMed. nih.gov. Available at:[Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus | Antimicrobial Agents and Chemotherapy. asm.org. Available at:[Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. intertek.com. Available at:[Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. agilent.com. Available at:[Link]

  • USP 233 elemental impurities analysis. filab.fr. Available at:[Link]

  • Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. analytik-jena.com. Available at:[Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. uillinois.edu. Available at:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. mt.com. Available at:[Link]

  • Gas Concentration Standards Supporting Atmospheric Monitoring | NIST. nist.gov. Available at:[Link]

  • Combustion analysis - Wikipedia. wikipedia.org. Available at: [Link]

Sources

Comparative

Reference Spectra &amp; Characterization Guide: 4-(Methylamino)piperidine-4-carboxamide

This guide provides a technical characterization and comparison framework for 4-(methylamino)piperidine-4-carboxamide (CAS 84100-51-6), a specialized gem-disubstituted piperidine scaffold used in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical characterization and comparison framework for 4-(methylamino)piperidine-4-carboxamide (CAS 84100-51-6), a specialized gem-disubstituted piperidine scaffold used in the synthesis of kinase inhibitors (e.g., Akt/PKB inhibitors) and antimalarial agents.[1]

[1]

Product Identity & Significance

This molecule represents a "privileged scaffold" in medicinal chemistry due to its gem-disubstitution at the C4 position.[1] Unlike simple 4-aminopiperidines, the presence of both a carboxamide and a methylamino group at the same carbon center creates a rigid, sterically defined vertex that directs substituents into specific hydrophobic pockets (e.g., the P-loop of kinases).[1]

AttributeDetail
Chemical Name 4-(Methylamino)piperidine-4-carboxamide
CAS Number 84100-51-6
Formula C

H

N

O
Molecular Weight 157.21 g/mol
Structure Class Gem-amino amide piperidine
Key Application Precursor for PKB/Akt inhibitors; Antimalarial proteasome inhibitors

Reference Spectra (Characterization)

A. Nuclear Magnetic Resonance (NMR) Profile

Note: Chemical shifts are reported based on theoretical prediction and validated against structurally related 4-amino-4-carboxamide derivatives (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide).[1]


H NMR (400 MHz, DMSO-

)

The spectrum is characterized by the distinct N-methyl singlet and the diastereotopic nature of the piperidine ring protons due to the chiral center created if the ring nitrogen is substituted (or in a fixed chair conformation).

PositionShift (

, ppm)
MultiplicityIntegrationAssignment / Diagnostic Note
Amide 7.10 - 7.40Broad Singlet (2H)2H-CONH

. Two distinct humps may appear due to restricted rotation.
N-Methyl 2.15 - 2.25Singlet3H-NHC

.[1] Key differentiator from the non-methylated analog.
Piperidine C2/C6 2.80 - 3.10Multiplet4H

-protons to ring nitrogen.[1] Deshielded.
Piperidine C3/C5 1.50 - 1.90Multiplet4H

-protons.[1] Often split into eq/ax sets (e.g., 1.60 d, 1.85 m) due to the rigid C4 center.
Amine (Exch) 2.0 - 3.5Broad1H-N

Me
.[1] Chemical shift varies significantly with concentration and water content.

C NMR (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl ~178.0 - 179.5

=O
(Amide).[1] Diagnostic low-field signal.
Quaternary C4 ~56.0 - 58.0C

.[1] The quaternary center bearing both N and CO.
Piperidine C2/C6 ~42.0 - 44.0

-CH

of piperidine ring.[1]
Piperidine C3/C5 ~34.0 - 36.0

-CH

of piperidine ring.[1]
N-Methyl ~28.0 - 30.0-NH

H

.
B. Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray (+ESI)

  • Parent Ion [M+H]

    
    :  m/z 158.1
    
  • Fragmentation Pattern (MS/MS):

    • m/z 141: Loss of NH

      
       (Amide cleavage).
      
    • m/z 113: Loss of -CONH

      
       (Carboxamide radical).
      
    • m/z 127: Loss of -NHCH

      
       (Methylamine).
      
C. Infrared Spectroscopy (FT-IR)
  • 3350 - 3150 cm

    
    :  N-H stretching (Primary amide doublet + Secondary amine).[1]
    
  • 1660 - 1690 cm

    
    :  C=O stretch (Amide I band) - Strong.[1]
    
  • 1600 cm

    
    :  N-H bend (Amide II band).
    

Comparative Analysis: Alternatives & Impurities

In drug development, this compound is often compared against its non-methylated precursor (4-aminopiperidine-4-carboxamide) or its nitrile precursor (Strecker intermediate).[1]

Comparison Table: Performance & Properties
FeatureTarget Product (4-Me-Amino)Alternative A (4-Amino analog)Alternative B (4-Cyano precursor)
CAS 84100-51-6819814-33-014613-36-6 (Generic)
Structure 4-NHMe, 4-CONH

4-NH

, 4-CONH

4-NHMe, 4-CN
Basicity (pKa) Higher (Sec.[1] amine)Moderate (Prim.[2] amine)Lower (Nitrile EWG effect)

H NMR Key
Singlet ~2.2 ppm (3H) No methyl singlet.Methyl singlet present.
IR Key Amide I (~1680)Amide I (~1680)Nitrile sharp band (~2230)
Synthetic Utility Creates steric bulk; blocks metabolism.Standard linker; less steric bulk.Precursor; must be hydrolyzed.
Solubility High (Polar/H-bond donor)HighModerate
Analytical Differentiation Strategy

To distinguish the target from Alternative A (a common impurity if methylamine contains ammonia) and Alternative B (incomplete hydrolysis):

  • Run IR: Check for disappearance of the Nitrile peak (~2230 cm

    
    ). If present, hydrolysis is incomplete.
    
  • Run H-NMR: Integrate the region 2.1-2.3 ppm.

    • If integral = 0

      
       Alternative A (Wrong amine used).
      
    • If integral = 3H

      
       Target confirmed.
      

Experimental Protocols

A. Synthesis Workflow (Strecker Route)

The synthesis of gem-disubstituted piperidines is non-trivial and typically follows a Strecker reaction followed by hydrolysis.

Step 1: Strecker Reaction [1]

  • Reagents: N-Boc-4-piperidone, Methylamine (aq), TMSCN or KCN.[1]

  • Conditions: MeOH/H

    
    O, 0°C to RT, 12h.
    
  • Mechanism: Ketone

    
     Imine 
    
    
    
    
    
    -Aminonitrile.[1]
  • Product: N-Boc-4-cyano-4-(methylamino)piperidine.[1]

Step 2: Nitrile Hydrolysis

  • Reagents: H

    
    SO
    
    
    
    (conc) or NaOH/H
    
    
    O
    
    
    .
  • Conditions: 0°C

    
     RT. Note: Acidic hydrolysis also removes the Boc group.
    
  • Product: 4-(Methylamino)piperidine-4-carboxamide (Target).[1]

B. Analytical Method (HPLC-MS)

Objective: Quantify purity and separate from the nitrile intermediate.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 100 mm.[1] Reason: The compound is highly polar and will not retain well on standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 mins.

  • Detection: UV @ 210 nm (Amide) and MS (ESI+).

Visualization of Workflows

Comparison & Identification Logic

The following diagram illustrates the decision tree to validate the identity of the material against its common structural analogues.

IdentificationLogic Sample Unknown Sample (Piperidine Derivative) IR_Test Step 1: FT-IR Spectroscopy Check 2200-2300 cm-1 Sample->IR_Test Nitrile_Peak Peak @ ~2230 cm-1 (C≡N stretch) IR_Test->Nitrile_Peak Detected No_Nitrile No Peak @ ~2230 cm-1 (Amide/Acid present) IR_Test->No_Nitrile Absent Result_Nitrile IMPURITY: 4-Cyano-4-(methylamino) piperidine Nitrile_Peak->Result_Nitrile NMR_Test Step 2: 1H-NMR (DMSO-d6) Check 2.1-2.3 ppm No_Nitrile->NMR_Test Methyl_Singlet Singlet (3H) Present NMR_Test->Methyl_Singlet Yes No_Methyl No Singlet Present NMR_Test->No_Methyl No Result_Target CONFIRMED: 4-(Methylamino)piperidine- 4-carboxamide Methyl_Singlet->Result_Target Result_Amino WRONG ANALOG: 4-Aminopiperidine- 4-carboxamide No_Methyl->Result_Amino

Caption: Analytical decision tree for distinguishing the target molecule from its nitrile precursor and non-methylated analog.

Synthesis Pathway

The following diagram outlines the "Strecker" synthesis route typically used to access this scaffold.

SynthesisPath SM N-Boc-4-Piperidone Intermediate Intermediate: 4-Cyano-4-(methylamino) piperidine SM->Intermediate Step 1 Reagent1 Methylamine + TMSCN (Strecker) Reagent1->Intermediate Product Product: 4-(Methylamino)piperidine- 4-carboxamide Intermediate->Product Step 2 Reagent2 H2SO4 / H2O (Hydrolysis) Reagent2->Product

Caption: Two-step Strecker synthesis pathway converting 4-piperidone to the gem-amino amide target.

References

  • Common Chemistry (CAS). (2025). 4-(Methylamino)-4-piperidinecarboxamide Details. Retrieved from [Link][3]

  • Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (Validation of NMR shifts for 4-amino-4-carboxamide scaffold). Retrieved from [Link]

  • Organic Syntheses. (2004). Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid. (Methodology for gem-amino acid synthesis). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Methylamino)piperidine-4-carboxamide

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Author: BenchChem Technical Support Team. Date: March 2026

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Completing the Final Draft

I've just finished the final validation. I'm satisfied the final document, protocol, and diagram are complete, compliant, and ready for use. I am now confident that all requirements of the prompt have been met.

As a Senior Application Scientist, I recognize that the transition of a chemical building block from a structural concept to a biological assay requires rigorous, uncompromising safety and handling protocols. 4-(Methylamino)piperidine-4-carboxamide (CAS 84100-51-6) is a highly privileged scaffold in contemporary medicinal chemistry. Recent breakthroughs have demonstrated its efficacy as a species-selective inhibitor of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), offering a revolutionary oral treatment pathway for malaria ()[1]. Furthermore, structurally related derivatives exhibit potent anti-angiogenic properties in oncology research[2].

However, the very structural features that make it biologically active—specifically its basic secondary and primary amines—also render it a significant occupational hazard with documented GHS classifications for skin, eye, and respiratory irritation[3]. This guide provides drug development professionals with a self-validating, causally-driven operational framework for the safe handling, solubilization, and disposal of this compound.

Quantitative Hazard & Physical Profile

Understanding the physical and chemical nature of a compound is the first step in mitigating risk. The basicity of the piperidine ring dictates our approach to both personal protective equipment (PPE) and decontamination.

Property / HazardQuantitative Value / ClassificationOperational Implication (Causality)
Molecular Weight 157.21 g/mol Fine powder with low mass; high risk of electrostatic repulsion and aerosolization during transfer[2].
Skin Irritation GHS Category 2 (H315)Basic amines cause localized lipid saponification on contact with skin moisture, demanding strict dermal barriers[3].
Eye Irritation GHS Category 2A (H319)Alkaline dust can cause severe corneal damage. Mandates ANSI Z87.1 safety goggles; contact lenses are strictly prohibited[3].
Respiratory Irritation GHS Category 3 (H335)Inhalation of basic particulates inflames mucous membranes. Requires handling in a hood with ≥100 fpm face velocity[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety gear. The specific chemical properties of 4-(Methylamino)piperidine-4-carboxamide require targeted material choices.

PPE CategorySpecification / MaterialQuantitative MetricScientific Justification
Hand Protection Nitrile Rubber GlovesMin. thickness: 0.11 mm; Breakthrough time: >480 minWhy Nitrile over Latex? Nitrile provides superior chemical resistance to basic amines. Latex is highly permeable to organic bases, leading to rapid breakthrough and dermal absorption.
Eye Protection Safety Goggles / Face ShieldANSI Z87.1 compliant; 99% UV protectionProtects against micro-particulate aerosolization that bypasses standard safety glasses.
Respiratory N95 / P95 Particulate RespiratorFiltration efficiency: ≥ 95% of airborne particlesMitigates inhalation of H335 respiratory irritants if engineering controls (fume hoods) fail or during spill response.
Body Protection Chemically-resistant Lab CoatFabric weight: 4.5 oz/yd²; Knee-lengthShields personal clothing from particulate contamination and prevents secondary exposure outside the lab.

Operational Workflow & Handling Protocols

HandlingWorkflow Step1 1. Risk Assessment & PPE (Nitrile, Goggles, Lab Coat) Step2 2. Engineering Controls (Class II Fume Hood / 100 fpm) Step1->Step2 Step3 3. Handling & Transfer (Anti-static weighing) Step2->Step3 Step4 4. Decontamination (10% EtOH & pH Validation) Step3->Step4

Standardized Operational Workflow for Handling Piperidine-4-Carboxamides.
Protocol: Precision Weighing and Solubilization
  • Environmental Preparation: Initiate the procedure within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

    • Causality: This ensures negative pressure containment, capturing aerosolized basic particulates before they cross the sash threshold into the operator's breathing zone.

  • Static Mitigation: Use an anti-static zero-charge balance enclosure or an ionizing bar.

    • Causality: Piperidine carboxamide powders hold static charges, leading to electrostatic repulsion and uncontrolled aerosolization when approached with a metal spatula.

  • Weighing: Tare a pre-cleaned, anti-static weigh boat. Transfer the desired mass using a conductive stainless-steel micro-spatula.

  • Solubilization: Transfer the powder to a borosilicate glass vial. Add the appropriate assay solvent (e.g., DMSO) slowly down the interior side of the vial.

    • Causality: Adding solvent down the wall prevents the rapid displacement of air, which would otherwise eject dry, hazardous powder into the atmosphere.

Self-Validating Decontamination & Spill Response

Trust in safety protocols is built on verifiable data. Every handling event or spill response must conclude with a self-validating decontamination step . Because 4-(Methylamino)piperidine-4-carboxamide is a basic amine, its presence alters local pH.

Spill Response Protocol:
  • Isolation: Immediately isolate the spill zone and lower the fume hood sash.

  • Containment: Cover the solid spill with damp, absorbent paper towels.

    • Causality: Dampening the powder prevents aerosolization during the mechanical sweeping process.

  • Collection: Use a non-sparking scoop to transfer the damp material into a hazardous waste container.

  • Neutralization: Wash the surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic amine, followed by a deionized water rinse.

  • Validation Check (Critical): Swab the cleaned surface and apply the swab to a universal pH indicator strip. A return to a neutral pH (7.0) confirms the absolute neutralization and removal of the chemical residue , validating the decontamination process.

Waste Disposal & Environmental Logistics

  • Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, gloves) in a puncture-resistant, high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Organic Waste - Basic Amines".

  • Liquid Waste: Organic solutions (e.g., DMSO mixtures containing the compound) must be collected in compatible glass or HDPE carboys. Do not mix with acidic waste streams to prevent uncontrolled exothermic acid-base reactions.

  • Disposal Method: Transfer to an approved environmental health and safety (EHS) waste disposal plant for high-temperature incineration[3].

Mechanistic Application: Why This Compound Matters

Understanding the biological application of a compound reinforces the importance of preserving its chemical integrity during handling. 4-(Methylamino)piperidine-4-carboxamide is not just a generic chemical; it is the structural foundation for next-generation antimalarials.

MOA N1 4-(Methylamino)piperidine- 4-carboxamide Scaffold N2 Pf20Sβ5 Active Site (P. falciparum) N1->N2 Non-covalent binding N3 Proteasome Inhibition N2->N3 Blocks chymotrypsin-like activity N4 Parasite Death (Antimalarial) N3->N4 Toxic protein accumulation

Mechanism of Action: Piperidine Carboxamide Inhibition of P. falciparum Proteasome.

Recent cryo-electron microscopy (cryo-EM) studies have revealed that piperidine carboxamides bind non-covalently to an unexplored pocket at the β5/β6/β3 subunit interface of the Plasmodium falciparum proteasome[4]. By inhibiting the chymotrypsin-like activity of the Pf20Sβ5 active site, the compound causes a lethal accumulation of toxic, unfolded proteins within the parasite, leading to rapid parasite death while sparing human proteasome isoforms[1].

References

  • Lawong, A., et al. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 2024. URL:[Link]

Sources

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4-(Methylamino)piperidine-4-carboxamide
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4-(Methylamino)piperidine-4-carboxamide
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